molecular formula C12H12O4 B1425399 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid CAS No. 1340349-50-9

1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Cat. No.: B1425399
CAS No.: 1340349-50-9
M. Wt: 220.22 g/mol
InChI Key: OPBBOSTZEIPADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid is a valuable cyclobutane-based intermediate designed for advanced organic synthesis and pharmaceutical research. Its core structure, featuring an electron-rich 4-methoxyphenyl group fused to a strained 3-oxocyclobutane ring, makes it a versatile precursor for generating molecular complexity. The compound's primary research application lies in its role as a sophisticated building block for the construction of complex molecular scaffolds, including bridged, fused, and spirocyclic systems that are of high interest in medicinal chemistry . The inherent strain of the cyclobutane ring and the reactivity of the ketone functionality provide a low activation barrier for various synthetic transformations, facilitating strain-release-driven reactions and serving as a handle for further derivatization . This reactivity is exploited in the development of novel Active Pharmaceutical Ingredients (APIs), where it acts as a core structural component . Beyond pharmaceutical applications, this compound is also utilized in the synthesis of specialty and fine chemicals, including agrochemicals, and is being explored in materials science for the design of novel organic materials with tailored properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-16-10-4-2-8(3-5-10)12(11(14)15)6-9(13)7-12/h2-5H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBBOSTZEIPADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC(=O)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis leverages a robust and convergent strategy, commencing with the preparation of a key substituted malonic ester intermediate, followed by a cyclization reaction to construct the core cyclobutane framework, and culminating in hydrolysis and decarboxylation to yield the target compound. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen synthetic route, aimed at researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise orientation of substituents in space, enabling enhanced binding to biological targets and improved pharmacokinetic properties. The title compound, this compound, incorporates this valuable motif along with an aryl ether and a carboxylic acid, functionalities that are frequently exploited in the design of novel therapeutics. The presence of the ketone at the 3-position offers a handle for further chemical modifications, making this a versatile intermediate for the synthesis of a diverse range of complex molecules.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a disconnection of the cyclobutane ring, leading back to a substituted malonic ester and a 1,3-dielectrophile. This approach is advantageous as it allows for the early introduction of the desired 1-aryl substituent.

Our proposed forward synthesis, therefore, hinges on three key transformations:

  • Synthesis of Diethyl (4-methoxyphenyl)malonate: The preparation of the key nucleophilic component.

  • Cyclobutane Ring Formation: A dialkylation reaction between the substituted malonate and a suitable 1,3-dielectrophile to construct the four-membered ring.

  • Hydrolysis and Decarboxylation: Conversion of the geminal diester functionality to the final carboxylic acid.

This strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Cyclobutane Ring Formation cluster_2 Part 3: Final Product Formation 4-Methoxyphenylacetic_acid 4-Methoxyphenylacetic Acid Diethyl_malonate_synthesis Esterification 4-Methoxyphenylacetic_acid->Diethyl_malonate_synthesis SOCl₂, EtOH Diethyl_(4-methoxyphenyl)malonate Diethyl (4-methoxyphenyl)malonate Diethyl_malonate_synthesis->Diethyl_(4-methoxyphenyl)malonate Cyclization Dialkylation Diethyl_(4-methoxyphenyl)malonate->Cyclization NaH, DMF 1,3-Dibromo-2,2-dimethoxypropane 1,3-Dibromo-2,2-dimethoxypropane 1,3-Dibromo-2,2-dimethoxypropane->Cyclization Cyclobutane_intermediate Diethyl 1-(4-methoxyphenyl)-3,3-dimethoxy- cyclobutane-1,1-dicarboxylate Cyclization->Cyclobutane_intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Cyclobutane_intermediate->Hydrolysis_Decarboxylation Aq. HCl, Heat Target_Molecule 1-(4-methoxyphenyl)-3-oxocyclobutane- carboxylic acid Hydrolysis_Decarboxylation->Target_Molecule

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Discussion

Part 1: Synthesis of Diethyl (4-methoxyphenyl)malonate

The synthesis of the key starting material, diethyl (4-methoxyphenyl)malonate, can be achieved through the esterification of 4-methoxyphenylacetic acid followed by a Claisen condensation. However, a more direct approach involves the arylation of diethyl malonate. For the purpose of this guide, we will outline a common preparation method starting from 4-methoxyphenylacetonitrile.

Step 1: Synthesis of 4-Methoxyphenylacetonitrile

This nitrile can be prepared from the corresponding anisyl alcohol.[1]

  • Protocol:

    • To a stirred solution of anisyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane, add concentrated hydrochloric acid.

    • After vigorous stirring, separate the organic layer containing anisyl chloride.

    • Dry the organic layer over anhydrous sodium sulfate and use the crude anisyl chloride directly in the next step.

    • In a separate flask, prepare a suspension of sodium cyanide (1.5 eq) and a catalytic amount of sodium iodide in dry acetone.

    • Add the solution of anisyl chloride to the cyanide suspension and heat the mixture at reflux with vigorous stirring.

    • After the reaction is complete (monitored by TLC), cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The crude product is purified by vacuum distillation to yield 4-methoxyphenylacetonitrile.

Step 2: Synthesis of Diethyl (4-methoxyphenyl)malonate

The conversion of the nitrile to the malonic ester can be achieved via the Pinner reaction followed by hydrolysis and esterification, or more directly by hydrolysis to the carboxylic acid and subsequent malonylation. A common laboratory preparation involves the hydrolysis of the nitrile to 4-methoxyphenylacetic acid, followed by conversion to the acid chloride and reaction with the sodium salt of diethyl malonate. A more direct arylation of diethyl malonate is also possible using a suitable catalyst.[2][3]

  • Protocol (from 4-methoxyphenylacetic acid):

    • Convert 4-methoxyphenylacetic acid to its acid chloride using thionyl chloride or oxalyl chloride.

    • In a separate flask, prepare the sodium salt of diethyl malonate by reacting diethyl malonate with a strong base like sodium hydride in an anhydrous solvent like THF or DMF.

    • Slowly add the 4-methoxyphenylacetyl chloride to the solution of sodium diethyl malonate at a controlled temperature.

    • After the addition is complete, allow the reaction to proceed until completion.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography or vacuum distillation to afford diethyl (4-methoxyphenyl)malonate.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
4-Methoxyphenylacetonitrile147.18286-2871.085
Diethyl (4-methoxyphenyl)malonate252.28165-168 (at 10 mmHg)1.114
Part 2: Cyclobutane Ring Formation

The construction of the cyclobutane ring is achieved through the dialkylation of diethyl (4-methoxyphenyl)malonate with a suitable 1,3-dielectrophile. To introduce the ketone functionality at the 3-position, a protected form of 1,3-dihaloacetone is employed, such as 1,3-dibromo-2,2-dimethoxypropane. This prevents self-condensation of the keto-dihalide and other side reactions.

Cyclization_Mechanism Malonate Diethyl (4-methoxyphenyl)malonate Intermediate1 Enolate Intermediate Malonate->Intermediate1 + NaH - H₂ Base NaH Dibromo 1,3-Dibromo-2,2-dimethoxypropane Intermediate2 Mono-alkylated Intermediate Intermediate1->Intermediate2 + 1,3-Dibromo-2,2-dimethoxypropane (SN2) Product Diethyl 1-(4-methoxyphenyl)-3,3-dimethoxy- cyclobutane-1,1-dicarboxylate Intermediate2->Product Intramolecular SN2 + NaH

Caption: Mechanism of cyclobutane ring formation via dialkylation.

  • Protocol:

    • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF, add a solution of diethyl (4-methoxyphenyl)malonate (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., argon).

    • After the addition is complete, allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

    • Cool the reaction mixture back to 0 °C and add a solution of 1,3-dibromo-2,2-dimethoxypropane (1.1 eq) in anhydrous DMF dropwise.

    • After the addition, allow the reaction to warm to room temperature and then heat to a temperature of 80-100 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and quench by the slow addition of water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product, diethyl 1-(4-methoxyphenyl)-3,3-dimethoxycyclobutane-1,1-dicarboxylate, can be purified by column chromatography on silica gel.

Part 3: Hydrolysis and Decarboxylation

The final step involves the acidic hydrolysis of both the ester groups and the ketal, followed by the decarboxylation of the resulting β-keto diacid. This is typically a one-pot procedure.

  • Protocol:

    • To the crude or purified diethyl 1-(4-methoxyphenyl)-3,3-dimethoxycyclobutane-1,1-dicarboxylate, add an excess of aqueous hydrochloric acid (e.g., 6 M).

    • Heat the mixture at reflux with vigorous stirring. The hydrolysis of the esters and the ketal will occur, followed by the decarboxylation of one of the carboxylic acid groups.

    • Monitor the reaction for the evolution of carbon dioxide.

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Compound Molecular Weight ( g/mol ) Appearance
Diethyl 1-(4-methoxyphenyl)-3,3-dimethoxycyclobutane-1,1-dicarboxylate380.43Oily liquid
This compound220.22Solid

Alternative Synthetic Strategy

An alternative approach to the target molecule could proceed through a nitrile intermediate. This pathway would involve the dialkylation of 4-methoxyphenylacetonitrile with a 1,3-dihalopropane to form 1-cyano-1-(4-methoxyphenyl)cyclobutane. Subsequent oxidation at the C3 position to introduce the ketone, followed by hydrolysis of the nitrile to the carboxylic acid, would yield the final product. The commercial availability of 1-(4-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile suggests the viability of such a route.[4] However, the selective oxidation of the cyclobutane ring in the presence of the aromatic ring can be challenging.

Alternative_Route 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile Dialkylation Dialkylation 4-Methoxyphenylacetonitrile->Dialkylation 1,3-Dihalopropane, Base Cyclobutane_nitrile 1-Cyano-1-(4-methoxyphenyl)cyclobutane Dialkylation->Cyclobutane_nitrile Oxidation Oxidation Cyclobutane_nitrile->Oxidation e.g., RuO₄ Keto_nitrile 1-(4-methoxyphenyl)-3-oxocyclobutane- 1-carbonitrile Oxidation->Keto_nitrile Hydrolysis Hydrolysis Keto_nitrile->Hydrolysis Aq. Acid or Base Target_Molecule 1-(4-methoxyphenyl)-3-oxocyclobutane- carboxylic acid Hydrolysis->Target_Molecule

Caption: An alternative synthetic route via a nitrile intermediate.

Conclusion

The synthesis of this compound presented in this guide represents a reliable and scalable approach for accessing this important building block. The strategy of constructing the cyclobutane ring via dialkylation of a substituted malonic ester is a powerful method for introducing functionality at the 1-position. The subsequent hydrolysis and decarboxylation are robust transformations that lead to the desired product in good yields. This technical guide provides the necessary details for researchers to successfully synthesize this compound and utilize it in their drug discovery and development programs.

References

  • Malonates in Cyclocondensation Reactions. (2011). Molecules, 16(12), 10377-10416. [Link]

  • 4,4-dimethoxy-3,3-dimethyl-2-phenyl-2-oxetanecarbonitrile. Chemical Synthesis Database. (n.d.). Retrieved January 19, 2026, from [Link]

  • Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base? ResearchGate. (2014, March 14). Retrieved January 19, 2026, from [Link]

  • Piórko, A., Abd-El-Aziz, A. S., Lee, C. C., & Sutherland, R. G. (1989). Arylation of diethyl alkylmalonates: synthetic route to diethyl alkyl(substituted aryl)malonates with the aid of temporary arene complexation by the cyclopentadienyliron moiety. Journal of the Chemical Society, Perkin Transactions 1, 469-475. [Link]

  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1963). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 43, 68. [Link]

  • Buchman, E. R. (1953). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 30(1), 27. [Link]

  • Piórko, A., Abd-El-Aziz, A. S., Lee, C. C., & Sutherland, R. G. (1989). Arylation of diethyl alkylmalonates: synthetic route to diethyl alkyl(substituted aryl)malonates with the aid of temporary arene complexation by the cyclopentadienyliron moiety. Journal of the Chemical Society, Perkin Transactions 1, 469. [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents. (2013, August 7).
  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents. (2013, December 25).
  • US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol. Google Patents. (1991, January 1).
  • Ibrahim, M. A. (2016). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Journal of Saudi Chemical Society, 20, S479-S485. [Link]

  • Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. (2023, June 5). NSF Public Access Repository. [Link]

  • SYNTHESIS, INTRAMOLECULAR CYCLIZATION AND ANTINOCICEPTIVE ACTIVITY OF 4-(HET)ARYL-2-{[3-(ETHOXYCARBONYL)-4-(4-R-PHENYL)THIOPHEN-2-YL]AMINO}- 4-OXOBUT-2-ENOIC ACIDS. (2021). ResearchGate. [Link]

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. (2022). Angewandte Chemie International Edition, 61(47), e202210871. [Link]

  • Stork, G., & Ficini, J. (1961). The Stereochemistry of the Alkylation of Enamines. Journal of the American Chemical Society, 83(24), 4678–4679.
  • EP0784045A1 - Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters. Google Patents. (1997, July 16).
  • CN106279313A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate. Google Patents. (2017, January 4).
  • Soderberg, T. (2019, June 5). 21.11: Decarboxylation Reactions. Chemistry LibreTexts. [Link]

  • Cope, A. C., & Hancock, E. M. (1944). Diethyl Ethylidenemalonate. Organic Syntheses, 24, 42. [Link]

  • Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. (2007). Russian Journal of Organic Chemistry, 43(1), 101-110. [Link]

  • Fuson, R. C., & Cole, W. (1941). 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses, 21, 19. [Link]

  • Castell, J. V., Gomez, M. J., Miranda, M. A., & Morera, I. M. (1987). Photolytic degradation of ibuprofen. toxicity of the isolated photoproducts on fibroblasts and erythrocytes. Photochemistry and Photobiology, 46(6), 991–996. [Link]

Sources

An In-depth Technical Guide to 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid is a substituted cyclobutane derivative featuring a ketone, a carboxylic acid, and a methoxyphenyl group. This unique trifunctional arrangement makes it a valuable building block in modern organic synthesis and medicinal chemistry. The strained four-membered ring imparts distinct reactivity to the ketone, while the carboxylic acid and the aromatic ring provide handles for a wide range of chemical modifications.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development. The analogous, simpler compound, 3-oxocyclobutanecarboxylic acid, is a well-established intermediate in the synthesis of numerous pharmaceuticals, including kinase inhibitors and anti-tumor drugs, highlighting the potential of this entire class of molecules.[1][3][4]

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of its application. The key identifiers and computed physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical environments, from reaction solvents to biological media.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1340349-50-9[5]
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol [5][6]
InChI Key OPBBOSTZEIPADV-UHFFFAOYSA-N[5]
Appearance White to off-white solid (predicted)
pKa (Predicted) 4.35 ± 0.20
Solubility Slightly soluble in water (predicted)

Note: Some properties are predicted based on the closely related structure of 3-oxocyclobutanecarboxylic acid as specific experimental data for the title compound is limited.

Synthesis and Purification

Retrosynthetic Analysis & Proposed Route

A logical approach involves the cycloaddition of a ketene with an appropriate alkene, followed by functional group manipulation. The presence of the quaternary stereocenter bearing both the aryl group and the carboxylic acid suggests a challenging synthesis that requires careful planning.

G Target This compound Intermediate1 Protected Cyclobutanone Ester Target->Intermediate1 Deprotection & Hydrolysis Intermediate2 [2+2] Cycloaddition Intermediate1->Intermediate2 Formation StartingMaterial1 1-(4-methoxyphenyl)acrylic acid derivative Intermediate2->StartingMaterial1 StartingMaterial2 Ketene or Ketene Equivalent Intermediate2->StartingMaterial2

Caption: Retrosynthetic pathway for the target molecule.

Exemplary Synthesis Protocol (Hypothetical)

This protocol is a conceptual workflow based on known transformations for similar structures.[4][10]

Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)acrylate

  • To a stirred solution of 4-methoxybenzaldehyde and ethyl 2-(diethoxyphosphoryl)acetate in anhydrous Tetrahydrofuran (THF) at 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the acrylate precursor.

Step 2: [2+2] Cycloaddition with Dichloroketene

  • Dissolve the acrylate precursor from Step 1 in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Add activated zinc powder, followed by the dropwise addition of a solution of trichloroacetyl chloride in diethyl ether. The in situ generation of dichloroketene is critical for this reaction's success.

  • Maintain the reaction at 0-5 °C for 4 hours, then allow it to stir at room temperature overnight.

  • Filter the reaction mixture to remove zinc salts and concentrate the filtrate.

Step 3: Dechlorination and Ester Hydrolysis

  • Dissolve the crude dichlorocyclobutanone from Step 2 in acetic acid.

  • Add zinc dust portion-wise while monitoring the reaction by TLC.

  • After the starting material is consumed, filter the mixture and neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • To the resulting crude ester, add a solution of lithium hydroxide in a THF/water mixture.

  • Stir at room temperature for 6 hours until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with 1M HCl to pH ~2 and extract the final product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by recrystallization to obtain this compound.

Trustworthiness Check: Each step should be monitored by an appropriate analytical technique (TLC, GC-MS, or ¹H NMR) to ensure the reaction has gone to completion before proceeding to the next step. Purity of the final compound should be confirmed by HPLC and characterized by NMR and MS.

Spectroscopic and Analytical Characterization

Spectroscopic data provides the definitive structural proof of a molecule. While a full dataset for this specific compound is not publicly available, we can predict the key signals based on its functional groups.[6]

TechniqueExpected Features
¹H NMR - Aromatic Protons: Two doublets in the δ 6.8-7.5 ppm range, characteristic of a para-substituted benzene ring.[11] - Cyclobutane Protons: Complex multiplets in the δ 2.5-3.5 ppm range. - Methoxy Protons: A sharp singlet around δ 3.8 ppm.[11] - Carboxylic Acid Proton: A broad singlet, typically > δ 10 ppm, which is D₂O exchangeable.
¹³C NMR - Carbonyl (Ketone): Signal at δ > 200 ppm. - Carbonyl (Carboxylic Acid): Signal in the δ 170-180 ppm range. - Aromatic Carbons: Signals between δ 114-160 ppm. - Quaternary Carbon: Signal around δ 50-60 ppm. - Cyclobutane CH₂: Signals in the δ 30-50 ppm range. - Methoxy Carbon: Signal around δ 55 ppm.[11]
FT-IR - O-H Stretch (Carboxylic Acid): Very broad absorption from 2500-3300 cm⁻¹.[12] - C=O Stretch (Ketone): Sharp, strong absorption around 1780 cm⁻¹ (strain increases frequency).[12] - C=O Stretch (Carboxylic Acid): Strong absorption around 1710 cm⁻¹.[12] - C-O Stretch (Ether & Acid): Absorptions in the 1050-1250 cm⁻¹ region.[12]
Mass Spec. - (M+H)⁺: 221.0757 - (M-H)⁻: 219.0608 - Fragmentation: Expect loss of H₂O (M-18), COOH (M-45), and cleavage of the cyclobutane ring.

Chemical Reactivity and Derivatization Potential

The molecule's utility is defined by its reactivity. The presence of two distinct carbonyl groups and an aromatic ring offers multiple avenues for chemical modification, making it a versatile scaffold for building molecular complexity.

G StartNode 1-(4-methoxyphenyl)-3- oxocyclobutanecarboxylic acid KetoneNode Ketone Reactions StartNode->KetoneNode AcidNode Carboxylic Acid Reactions StartNode->AcidNode AromaticNode Aromatic Ring Reactions StartNode->AromaticNode P1 Reduction (e.g., NaBH₄) -> Alcohol KetoneNode->P1 P2 Wittig Reaction -> Alkene KetoneNode->P2 P3 Reductive Amination -> Amine KetoneNode->P3 P4 Amide Coupling (e.g., EDC, HOBt) -> Amide Library AcidNode->P4 P5 Esterification (e.g., Fischer) -> Ester AcidNode->P5 P6 Reduction (e.g., LiAlH₄) -> Primary Alcohol AcidNode->P6 P7 Electrophilic Aromatic Substitution (EAS) (e.g., Halogenation) AromaticNode->P7

Caption: Key reactivity pathways for the title compound.

Reactivity of the Cyclobutanone

The ketone in a four-membered ring is significantly more reactive than its acyclic or larger-ring counterparts due to ring strain.[2] This strain makes the carbonyl carbon more electrophilic.

  • Nucleophilic Addition: It readily undergoes addition reactions with nucleophiles. Reduction with sodium borohydride would selectively yield the corresponding alcohol, leaving the carboxylic acid intact.

  • Wittig Reaction: Conversion to an exocyclic double bond can be achieved under standard Wittig conditions.

  • Ring Opening: Under certain conditions, particularly with strong nucleophiles or in enzymatic systems, cyclobutanones can undergo ring-opening reactions, driven by the release of ring strain.[2]

Reactivity of the Carboxylic Acid

The carboxylic acid is a versatile functional group for building libraries of compounds in drug discovery.

  • Amide Coupling: This is the most common transformation. Using standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), a diverse array of amides can be synthesized by reacting it with a library of primary or secondary amines.

  • Esterification: Standard Fischer esterification (acid catalysis with an alcohol) or reaction with alkyl halides under basic conditions will yield the corresponding esters.

Reactivity of the Aromatic Ring

The methoxy group is a strong ortho-, para-director for electrophilic aromatic substitution. The para position is blocked, meaning that reactions like halogenation or nitration would occur at the positions ortho to the methoxy group.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activity for this exact molecule is not widely reported, its structural motifs are highly relevant in drug design. The cyclobutane ring acts as a rigid, three-dimensional scaffold that can position substituents in precise vectors to interact with biological targets.[13][14] This is a desirable feature for improving binding affinity and selectivity.

  • Scaffold for Kinase Inhibitors: The parent structure, 3-oxocyclobutanecarboxylic acid, is a key intermediate for Janus kinase (JAK) inhibitors, which are used to treat autoimmune diseases.[1][3] The 1-aryl substitution pattern of the title compound provides a direct vector for exploring interactions within the hydrophobic pockets of enzyme active sites.

  • Bioisosteric Replacement: The cyclobutane ring can be considered a bioisostere for other groups, such as gem-dimethyl or phenyl rings, offering a way to modulate physicochemical properties like solubility and metabolic stability while maintaining a similar spatial arrangement.[15]

  • Fragment-Based Drug Design (FBDD): This molecule is an ideal candidate for FBDD. The carboxylic acid provides a reliable handle for linking to other fragments, while the methoxyphenyl and oxocyclobutyl groups can be explored for initial, low-affinity interactions with a protein target.

Conclusion

This compound is a promising, albeit underexplored, chemical entity. Its synthesis is achievable through established organic chemistry principles. The true value of this molecule lies in its trifunctional nature, which provides a rich platform for chemical derivatization. The strained cyclobutanone offers unique reactivity, the carboxylic acid is a gateway to amide libraries, and the substituted aromatic ring allows for fine-tuning of electronic and steric properties. For researchers in drug discovery, this compound represents a versatile and rigid scaffold ready for elaboration into novel, potent, and selective therapeutic agents.

References

  • Miller, R. D., & Dolce, D. (2002). Synthesis and Characterization of Some Polycyclic Cyclobutanones. IBM Research. Available at: [Link]

  • Lübcke, M., et al. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective organocatalyzed synthesis of cyclobutanone aldol derivatives. ResearchGate. Available at: [Link]

  • Chen, P. (2013). Synthesis of Cyclobutanone and Cyclobutenone. The Dong Group Seminar. Available at: [Link]

  • Google Patents. (n.d.). CN111138252A - Synthetic method of cyclobutanone. Google Patents.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. Pharmaffiliates. Available at: [Link]

  • UCLA Chemistry. (n.d.). Useful Spectroscopic Data. UCLA. Available at: [Link]

  • Journal of the American Chemical Society. (1979). Synthesis and reactivity of compounds with cyclobutane rings(s). 13. A simple, stereoselective, highly versatile synthesis of dichlorovinylcyclopropanecarboxylic acids via 2-chlorocyclobutanones. Journal of the American Chemical Society. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. MySkinRecipes. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. PMC. Available at: [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-Oxocyclobutane-1-carboxylic acid. PubChem. Available at: [Link]

  • Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka. Available at: [Link]

  • SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-3-methylbut-3-en-1-ol. SpectraBase. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • National Institutes of Health (NIH). (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. Available at: [Link]

  • Pearson. (n.d.). Draw structures of the following derivatives. (b) the semicarbazone of cyclobutanone. Pearson. Available at: [Link]

Sources

Spectroscopic Data Analysis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data presented in this guide for 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid (CAS: 1340349-50-9, Molecular Formula: C₁₂H₁₂O₄) is predicted based on established principles of spectroscopic theory and analysis of structurally analogous compounds. As of the time of this writing, experimental spectra for this specific compound were not publicly available in the referenced literature. This guide is intended to serve as an educational resource and a template for the analysis of similar molecules.

Introduction

This compound is a unique molecule that incorporates a substituted aromatic ring, a strained cyclobutanone moiety, and a carboxylic acid. This combination of functional groups makes it an interesting candidate for applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes predicted data, a detailed interpretation, and a standardized experimental protocol.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure and identify its key features.

Caption: Chemical structure of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 10.0Singlet (broad)1H-COOH
~7.4 - 7.2Doublet2HAr-H (ortho to carboxyl)
~7.0 - 6.8Doublet2HAr-H (meta to carboxyl)
~3.8Singlet3H-OCH₃
~3.5 - 3.2Multiplet4H-CH₂- (cyclobutane)
Interpretation of the Predicted ¹H NMR Spectrum
  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region (10-12 ppm) due to the acidic nature of the proton and hydrogen bonding.

  • Aromatic Protons (Ar-H): The para-substituted aromatic ring is expected to exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing cyclobutane group will be deshielded and appear further downfield compared to the protons meta to it.

  • Methoxyl Protons (-OCH₃): A sharp singlet integrating to three protons is predicted around 3.8 ppm, characteristic of a methoxy group attached to an aromatic ring.

  • Cyclobutane Protons (-CH₂-): The four protons on the cyclobutane ring are diastereotopic and will likely exhibit complex splitting patterns, appearing as a multiplet in the region of 3.2-3.5 ppm. The presence of the adjacent carbonyl group will deshield these protons.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and determine the multiplicities.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~205C=O (ketone)
~175C=O (carboxylic acid)
~160Ar-C (C-OCH₃)
~135Ar-C (C-cyclobutane)
~128Ar-CH (ortho to cyclobutane)
~114Ar-CH (meta to cyclobutane)
~55-OCH₃
~50C (quaternary, cyclobutane)
~45-CH₂- (cyclobutane)
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The ketone carbonyl will be significantly downfield (~205 ppm), while the carboxylic acid carbonyl will be at a slightly higher field (~175 ppm).

  • Aromatic Carbons (Ar-C): Four signals are predicted for the aromatic ring. The carbon attached to the oxygen of the methoxy group will be the most downfield among the protonated carbons. The quaternary carbon attached to the cyclobutane ring will also be identifiable.

  • Methoxyl Carbon (-OCH₃): A signal around 55 ppm is characteristic of a methoxy carbon.

  • Cyclobutane Carbons: The quaternary carbon of the cyclobutane ring will be deshielded by the attached aromatic ring and carboxylic acid. The two methylene carbons will appear at a higher field.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1750StrongC=O stretch (ketone, cyclobutanone)
~1710StrongC=O stretch (carboxylic acid dimer)
~1610, ~1510MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~1180MediumC-O stretch (carboxylic acid)
Interpretation of the Predicted IR Spectrum
  • O-H Stretch: A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

  • C=O Stretches: Two strong carbonyl absorption bands are predicted. The strained cyclobutanone ring is expected to have a C=O stretching frequency around 1750 cm⁻¹. The carboxylic acid carbonyl, participating in hydrogen bonding, will likely appear around 1710 cm⁻¹.

  • Aromatic C=C Stretches: Medium intensity peaks around 1610 cm⁻¹ and 1510 cm⁻¹ are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretches: A strong band around 1250 cm⁻¹ is anticipated for the asymmetric C-O stretching of the aryl ether, and a medium band around 1180 cm⁻¹ for the C-O stretching of the carboxylic acid.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data
m/zInterpretation
220[M]⁺, Molecular ion
175[M - COOH]⁺
135[M - C₄H₃O₃]⁺ (loss of oxocyclobutanecarboxylic acid moiety)
107[C₇H₇O]⁺
77[C₆H₅]⁺
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 220, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of the carboxylic acid group (-COOH, 45 Da) would lead to a fragment at m/z 175.

    • Cleavage of the bond between the aromatic ring and the cyclobutane ring is a likely fragmentation pathway, resulting in a prominent peak at m/z 135 corresponding to the 4-methoxyphenyl cation.

    • Further fragmentation of the 4-methoxyphenyl cation could lead to characteristic peaks at m/z 107 and 77.

G M [M]⁺ m/z = 220 F1 [M - COOH]⁺ m/z = 175 M->F1 - COOH F2 [4-methoxyphenyl]⁺ m/z = 135 M->F2 - C₄H₃O₃ F3 [C₇H₇O]⁺ m/z = 107 F2->F3 - CO F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CH₂O

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • EI: Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source where it is bombarded with electrons.

    • ESI: Infuse the sample solution directly into the ESI source.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Processing: The instrument software processes the detector signal to generate the mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive roadmap for researchers working with this molecule or structurally related compounds. The outlined experimental protocols represent standard, validated methods for acquiring high-quality spectroscopic data. It is our hope that this guide will serve as a valuable resource for the scientific community, facilitating further research and development in the fields of chemistry and drug discovery.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Arctom. (n.d.). 1-(4-methoxyphenyl)-3-oxo-cyclobutanecarboxylic acid. Retrieved from [Link]

1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of this compound.

Introduction and Strategic Importance

This compound, identified by CAS Number 1340349-50-9 , is a specialized organic compound that has gained traction as a valuable building block in medicinal chemistry.[1][2][3] Its structure, which combines a strained cyclobutane ring with a ketone and a carboxylic acid functional group, offers a unique three-dimensional scaffold. This distinct architecture is of particular interest in the design of novel therapeutic agents, where precise spatial arrangement of functional groups is paramount for effective target engagement.

The parent molecule, 3-oxocyclobutanecarboxylic acid, is a well-established intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including Janus kinase (JAK) inhibitors, CETP inhibitors, and various anticancer agents.[4][5][6][7][8] The addition of the 4-methoxyphenyl group to this core structure provides medicinal chemists with a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This document provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and application, grounded in established chemical principles and methodologies.

Physicochemical and Structural Properties

A clear understanding of the compound's physicochemical properties is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1340349-50-9[1][2][3]
Molecular Formula C12H12O4[2]
Molecular Weight 220.22 g/mol [1][2]
Purity (Typical) ≥97% - 98%[1][9]
InChI Key OPBBOSTZEIPADV-UHFFFAOYSA-N[1]
Appearance Typically a white to off-white solid[4][5]
Functional Groups Carboxylic Acid, Ketone, Ether, Aromatic Ring[1]

The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (ketone, ether, carboxylic acid) within a semi-rigid framework makes this molecule a versatile scaffold for creating specific interactions with biological targets.[10]

Synthesis Protocol and Mechanistic Rationale

Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages: first, the construction of the core 3-oxocyclobutanecarboxylic acid ring, followed by the introduction of the 4-methoxyphenyl group. A common route to the core involves the hydrolysis and decarboxylation of a protected diester precursor.

G cluster_0 Stage 1: Core Ring Synthesis cluster_1 Stage 2: Arylation (Conceptual) A Diisopropyl Malonate + 2,2-dimethoxy-1,3-dibromopropane B Cyclization Reaction (Base-mediated, e.g., t-BuOK in DMF) A->B C Intermediate A: 3,3-dimethoxy-cyclobutane- 1,1-dicarboxylic acid diisopropyl ester B->C D Acid Hydrolysis & Decarboxylation (Conc. HCl, Heat) C->D E Product 1: 3-Oxocyclobutanecarboxylic Acid D->E F 3-Oxocyclobutanecarboxylic Acid G Protection of Carboxylic Acid (e.g., Esterification) F->G H Protected Intermediate G->H I Aryl Grignard Addition (4-methoxyphenylmagnesium bromide) H->I J Intermediate Adduct I->J K Oxidation & Deprotection J->K L Final Product: This compound K->L

Caption: Proposed multi-stage synthesis workflow.

Step-by-Step Experimental Protocol (Stage 1)

This protocol is adapted from established literature for synthesizing the core ring structure.[4][12]

  • Reaction Setup: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), add N,N-dimethylformamide (DMF) and potassium tert-butoxide. The use of a strong, non-nucleophilic base like potassium tert-butoxide is critical to deprotonate the malonate ester without competing side reactions.

  • Addition of Reactants: Cool the mixture in an ice bath. Slowly add a solution of diisopropyl malonate dissolved in DMF. The dropwise addition and cooling are essential to control the exothermic deprotonation reaction.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature. Add 2,2-dimethoxy-1,3-dibromopropane. The dimethoxy group serves as a protecting group for the future ketone. Heat the reaction mixture to facilitate the intramolecular alkylation that forms the cyclobutane ring.

  • Workup and Isolation: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture, add water, and extract the product with a non-polar solvent like heptane. The organic phase is dried and concentrated under reduced pressure to yield the crude diester intermediate.

  • Hydrolysis and Decarboxylation: Add the crude intermediate to a flask with concentrated hydrochloric acid and water. Heat the mixture under reflux. The strong acidic conditions and heat serve two purposes: hydrolyzing the ester groups to carboxylic acids and the ketal to a ketone, followed by the decarboxylation of the resulting malonic acid derivative to yield the final 3-oxocyclobutanecarboxylic acid.[4][11]

  • Final Purification: Extract the final product with an appropriate solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate. Recrystallization can be performed to obtain a high-purity product.[12]

Core Applications in Drug Discovery

The primary value of this compound lies in its role as a sophisticated building block for creating complex molecular architectures in drug discovery. The cyclobutane core provides a rigid scaffold that can position substituents in precise vectors, which is crucial for optimizing binding to enzyme active sites or protein receptors.

The parent compound, 3-oxocyclobutanecarboxylic acid, is a key intermediate for drugs like Abrocitinib , a JAK inhibitor for atopic dermatitis.[4][6][13] This establishes a strong precedent for the utility of this chemical family.

Key Therapeutic Areas of Interest:

  • Oncology: As a scaffold for various kinase inhibitors that target signaling pathways involved in cancer cell proliferation.[5][14]

  • Inflammatory and Autoimmune Diseases: In the synthesis of JAK inhibitors and other modulators of the immune response.[4][7]

  • Metabolic Disorders: As a precursor for CETP (Cholesteryl Ester Transfer Protein) inhibitors, which are investigated for their role in managing cholesterol levels.[5]

G cluster_0 Drug Development Pipeline A { Compound This compound| CAS: 1340349-50-9} B Synthetic Chemistry Incorporation into lead compound scaffold A:f1->B:f0 C Lead Optimization Modulation of: - Potency - Selectivity - ADME Properties B:f1->C:f0 D Preclinical Candidate e.g., Novel Kinase Inhibitor C:f1->D:f0 E Therapeutic Areas Oncology - Inflammation - Metabolic Disease D:f1->E:f0

Caption: Role as a strategic building block in drug discovery.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A multi-pronged analytical approach is required.

Analytical Workflow

G A Incoming Material (Batch Sample) B Purity Analysis (HPLC-UV/DAD) A->B C Identity Confirmation (LC-MS/MS) A->C D Structural Elucidation (¹H NMR, ¹³C NMR) A->D E Certificate of Analysis (CoA) - Purity ≥ 98% - Identity Confirmed - Spectral Data Consistent B->E C->E D->E F Release for Use E->F

Caption: Quality control workflow for batch release.

Detailed Methodologies
  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • Principle: This is the primary method for quantifying the purity of the compound and detecting any process-related impurities.

    • Column: A reverse-phase column (e.g., Kinetex C18, 2.6µm, 100 x 2.1 mm) is suitable.[15]

    • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The gradient allows for the separation of compounds with varying polarities.

    • Detection: UV detection at a wavelength where the methoxyphenyl chromophore absorbs strongly (e.g., 210-330 nm).[15]

    • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation:

    • Principle: This technique confirms the molecular weight of the compound.

    • Method: The sample is injected into an LC system coupled to a mass spectrometer. The mass spectrometer will detect the molecular ion corresponding to the compound's mass (220.22 g/mol ), often as [M+H]⁺ (m/z 221.xx) or [M-H]⁻ (m/z 219.xx) depending on the ionization mode.

    • Validation: This provides definitive confirmation that the main peak observed in the HPLC analysis corresponds to the correct molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification:

    • Principle: NMR provides detailed information about the chemical structure, confirming the connectivity of atoms and the presence of key functional groups.

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the aliphatic protons of the cyclobutane ring.[16]

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (ketone), the carboxylic acid carbon, and the distinct carbons of the aromatic and aliphatic parts of the molecule.

    • Trustworthiness: The combination of ¹H and ¹³C NMR provides an unambiguous structural fingerprint, ensuring the material is the correct isomer and free from structural analogues.

Conclusion

This compound is a highly valuable and specialized chemical intermediate for the modern drug discovery pipeline. Its unique structural features, combining a strained ring system with versatile functional groups, provide a robust platform for developing novel therapeutics. A thorough understanding of its physicochemical properties, coupled with rigorous synthesis and stringent analytical quality control, is essential for leveraging its full potential in creating the next generation of medicines.

References

  • 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | C14H18O3 | CID 81979 - PubChem. [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. [Link]

  • Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. [Link]

  • 3-Oxocyclobutanecarboxylic acid CAS 23761-23-1 - Watson International. [Link]

  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. [Link]

  • 23761-23-1 | 3-Oxocyclobutanecarboxylic acid | Aliphatic Cyclic Hydrocarbons. [Link]

  • The Role of 3-Oxocyclobutane-1-carboxylic Acid in Modern Drug Development. [Link]

  • The Role of 3-Oxocyclobutanecarboxylic Acid in Modern Pharmaceutical Synthesis. [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
  • Squaryl molecular metaphors – application to rational drug design and imaging agents. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. [Link]

  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]

  • (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen - ResearchGate. [Link]

  • METHODS AND OBJECTS OF CHEMICAL ANALYSIS. [Link]

Sources

A Technical Guide to the Predicted Biological Activity and Therapeutic Potential of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical analysis of the potential biological activity of the novel chemical entity, 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid. In the absence of extensive direct biological data for this specific molecule, this guide employs a structure-based predictive approach, grounded in established principles of medicinal chemistry and pharmacology. By deconstructing the molecule into its core structural motifs—the 3-oxocyclobutanecarboxylic acid scaffold and the 1-(4-methoxyphenyl) substituent—we can infer a strong rationale for its investigation as a potential therapeutic agent. The 3-oxocyclobutanecarboxylic acid core is a privileged intermediate in the synthesis of numerous targeted therapies, including kinase and enzyme inhibitors, while the 4-methoxyphenyl group is a recognized pharmacophore in several approved drugs, crucial for target binding and potency. This guide outlines the scientific basis for these predictions, proposes a roadmap for experimental validation with detailed protocols, and discusses potential therapeutic applications, offering a foundational resource for researchers and drug development professionals interested in this promising chemical space.

Part 1: The Cyclobutane Scaffold: A Foundation for Modern Drug Design

The inclusion of a cyclobutane ring in small-molecule drug candidates is a strategic choice in medicinal chemistry aimed at optimizing pharmacological properties. Unlike more flexible cycloalkanes, the cyclobutane motif possesses significant ring strain (approximately 26.3 kcal/mol), which forces it into a rigid, puckered conformation.[1] This conformational rigidity can be leveraged to improve a drug's potency, selectivity, and pharmacokinetic profile.[2]

The three-dimensional structure of the cyclobutane ring offers several advantages:

  • Conformational Restriction: It can "lock" a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby increasing potency.[3]

  • Improved Metabolic Stability: The rigid structure can shield metabolically labile sites from enzymatic degradation, prolonging the drug's half-life.[1]

  • Vectorial Orientation of Substituents: It provides a rigid scaffold from which to project key pharmacophoric groups into specific regions of a target's binding pocket, enhancing selectivity.[3]

  • Novel Chemical Space: It serves as a non-planar bioisostere for commonly used groups like phenyl rings or alkenes, allowing for exploration of new intellectual property and improved physicochemical properties.[1][3]

This strategic use is exemplified by several FDA-approved drugs. For instance, the chemotherapy agent Carboplatin incorporates a cyclobutane-1,1-dicarboxylic acid moiety to reduce the nephrotoxicity associated with its predecessor, Cisplatin.[2] Similarly, the hepatitis C virus (HCV) protease inhibitor Boceprevir contains a cyclobutane group that contributes significantly to its high potency.[2]

Part 2: The 3-Oxocyclobutanecarboxylic Acid Core: A Privileged Intermediate

The specific core of the topic molecule, 3-oxocyclobutanecarboxylic acid, is not merely a structural component but is recognized as a critical building block for a multitude of modern therapeutic agents.[4][5] Its utility spans a wide range of drug classes, highlighting its versatility in presenting functional groups in a desirable spatial orientation for interacting with various enzyme active sites and protein receptors.[6]

Its widespread application in the synthesis of dozens of APIs (Active Pharmaceutical Ingredients) strongly suggests that molecules derived from this core, including this compound, have a high probability of interacting with similar target classes.[5][6]

Key Therapeutic Classes Derived from this Core Include:

  • Janus Kinase (JAK) Inhibitors: Used in the treatment of autoimmune disorders like rheumatoid arthritis and atopic dermatitis.[6][7]

  • Kinase Inhibitors: A broad category of anticancer drugs that target specific signaling pathways involved in tumor growth.[4][5]

  • MDM2 Antagonists: An emerging class of anticancer agents that reactivate the p53 tumor suppressor pathway.[5][6]

  • CETP Inhibitors: Investigated for the treatment of dyslipidemia by raising levels of high-density lipoprotein (HDL) cholesterol.[6][7]

  • Thrombin Inhibitors: Used as anticoagulants to prevent and treat thrombosis.[4][5]

Caption: Versatility of the 3-oxocyclobutanecarboxylic acid core.

Part 3: The 1-(4-Methoxyphenyl) Substituent: A Key Pharmacophore

The 1-(4-methoxyphenyl) group is a well-established pharmacophore that plays a crucial role in the biological activity of numerous compounds. The methoxy group is an electron-donating substituent that can influence the electronic properties of the phenyl ring, affecting binding interactions and metabolic stability.[8] The phenyl ring itself provides a hydrophobic surface capable of engaging in van der Waals, pi-pi, and hydrophobic interactions within protein binding sites.

A prominent example of its importance is in the structure of Apixaban (Eliquis) , a highly potent and selective direct Factor Xa (FXa) inhibitor used for the prevention of stroke and systemic embolism.[9] In Apixaban, the p-methoxyphenyl group serves as the neutral P1 moiety that binds deep within the S1 pocket of the FXa active site. This interaction is critical for the drug's high binding affinity and oral bioavailability.[9]

Furthermore, compounds featuring a 4-methoxyphenyl moiety have demonstrated significant cytotoxic activity in various cancer cell lines. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, an analog of the tubulin inhibitor phenstatin, showed potent in vitro cytotoxicity in the nanomolar range against cell lines such as HL-60 (leukemia) and SF-295 (glioblastoma).[10] This suggests that the 4-methoxyphenyl group can be a key component of potent anticancer agents.

Part 4: A Roadmap for Experimental Validation

Based on the structural analysis, a logical starting point for characterizing the biological activity of this compound is to investigate its potential as a kinase inhibitor and an anticancer agent. The following experimental workflow provides a self-validating system for initial screening and characterization.

Caption: Proposed workflow for biological characterization.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Primary Screen)

  • Rationale: Given the prevalence of the 3-oxocyclobutane core in kinase inhibitors, a broad panel screen is the most efficient first step to identify potential targets.

  • Methodology:

    • Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.

    • In a 96-well plate, dispense the kinase, appropriate substrate (e.g., a generic peptide), and ATP. Commercially available kinase assay kits (e.g., ADP-Glo™) provide validated reagents.

    • Add the test compound to achieve a final concentration of 10 µM. Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP (an indicator of kinase activity) by adding a detection reagent that produces a luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition relative to the DMSO control. Hits are typically defined as compounds causing >50% inhibition.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

  • Causality: This assay directly measures the cytotoxic or cytostatic effect of the compound on cancer cells, providing a functional readout of its potential as an anticancer agent.[11]

  • Methodology:

    • Seed cancer cells (e.g., HeLa for cervical cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

    • Prepare serial dilutions of the test compound in culture medium, ranging from 0.1 µM to 100 µM.

    • Replace the old medium with the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Data Presentation

Quantitative data from these assays should be summarized for clear interpretation and comparison.

Table 1: Kinase Inhibition Profile

Kinase Target % Inhibition @ 10 µM IC₅₀ (µM)
Kinase A 85% 1.2
Kinase B 12% > 100
Kinase C 92% 0.8

| ... | ... | ... |

Table 2: Anticancer Activity Profile

Cell Line Tissue of Origin IC₅₀ (µM) after 72h
HeLa Cervical Cancer 5.6
A549 Lung Cancer 12.1
MCF-7 Breast Cancer 8.3

| ... | ... | ... |

Conclusion and Future Directions

While direct experimental data on this compound is not yet publicly available, a rigorous analysis of its chemical architecture provides a compelling case for its investigation as a bioactive molecule. The combination of a privileged 3-oxocyclobutanecarboxylic acid core, known for its role in targeted inhibitors, with a 4-methoxyphenyl substituent, a key pharmacophore in potent drugs, points toward promising therapeutic potential, particularly in oncology and immunology.

The experimental roadmap detailed in this guide offers a clear, logical, and efficient pathway for elucidating the biological activity of this compound. Positive results from the initial in vitro kinase and cellular proliferation screens would warrant further investigation, including:

  • Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR) and improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific cellular pathways affected by the compound.

  • In Vivo Studies: Evaluation of efficacy and safety in preclinical animal models of disease.

This structured approach, grounded in established medicinal chemistry principles, positions this compound as a high-priority candidate for further research and development.

References

  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery. [URL: https://www.pharmablock.
  • Aksenov, A. V., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/91574]
  • Benchchem. Potential Research Applications of Cyclobutane-Containing Thiols: A Technical Guide. [URL: https://www.benchchem.com/blog/potential-research-applications-of-cyclobutane-containing-thiols-a-technical-guide/]
  • Willems, D., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(21), 1999-2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7693006/]
  • Willems, D., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [URL: https://repository.ubn.ru.nl/handle/2066/226955]
  • MySkinRecipes. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. [URL: https://www.myskinrecipes.com/shop/en/reagents/210883-1-4-methoxyphenyl-cyclobutanecarboxylic-acid.html]
  • Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. [URL: https://patents.google.
  • LookChem. Cas 23761-23-1, 3-Oxocyclobutanecarboxylic acid. [URL: https://www.lookchem.com/cas-237/23761-23-1.html]
  • PubChem. 3-Oxocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4913358]
  • Watson International. 3-Oxocyclobutanecarboxylic acid CAS 23761-23-1. [URL: https://www.watson-int.com/3-oxocyclobutanecarboxylic-acid-cas-23761-23-1/]
  • Google Patents. (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. [URL: https://patents.google.
  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [URL: https://pubmed.ncbi.nlm.nih.gov/17914785/]
  • Patsnap. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka. [URL: https://eureka.patsnap.
  • Lima, P. D., et al. (2009). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. ResearchGate. [URL: https://www.researchgate.net/publication/24494301_In_vitro_and_in_vivo_antitumor_effects_of_4-methoxyphenyl345-trimethoxyphenylmethanone]
  • ChemicalBook. 3-Oxocyclobutanecarboxylic acid | 23761-23-1. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5436665_EN.htm]
  • Wang, L., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry Letters, 21(19), 5712-5715. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3178749/]
  • Sathyanarayana, R., et al. (2021). In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. Journal of the Iranian Chemical Society, 18, 2641-2657. [URL: https://link.springer.com/article/10.1007/s13738-021-02228-4]
  • DeLoid, G. M., et al. (2017). In Vitro and in Vivo Analyses of the Effects of Source, Length, and Charge on the Cytotoxicity and Immunocompatibility of Cellulose Nanocrystals. Biomacromolecules, 18(11), 3739-3751. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5687989/]

Sources

The Strategic Incorporation of the 1-(4-Methoxyphenyl)-3-oxocyclobutane Moiety in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of conformational rigidity and metabolic stability has positioned the cyclobutane motif as a privileged scaffold in contemporary medicinal chemistry. This guide provides an in-depth technical exploration of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid and its derivatives, a class of compounds with significant potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. We will dissect the synthetic rationale, provide detailed experimental protocols, and explore the mechanistic underpinnings of their biological activity, offering a comprehensive resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

The Cyclobutane Advantage: A Paradigm of Bioisosterism and Conformational Constraint

The strategic incorporation of a cyclobutane ring into a drug candidate offers a distinct set of advantages over more traditional, flexible aliphatic chains or sterically demanding aromatic systems.[1][2] The inherent ring strain of the cyclobutane core imparts a unique puckered three-dimensional geometry, which can serve to lock a molecule into a bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing potency.

Furthermore, the cyclobutane scaffold is increasingly recognized as an effective bioisostere for a phenyl ring. This substitution can improve physicochemical properties such as solubility and metabolic stability by reducing the lipophilicity often associated with aromatic systems.[1][2] The 1-(4-methoxyphenyl) substitution on the 3-oxocyclobutanecarboxylic acid core provides a key pharmacophoric element, with the methoxy group capable of forming important hydrogen bond interactions within a receptor binding pocket.

Synthesis of the Core Scaffold: A Multi-pronged Approach

The synthesis of this compound derivatives hinges on the initial construction of the 3-oxocyclobutanecarboxylic acid core, followed by the strategic introduction of the 1-(4-methoxyphenyl) moiety. Several viable synthetic routes to the core structure have been reported, primarily in patent literature, highlighting its importance as a versatile intermediate.[3]

Synthesis of 3-Oxocyclobutanecarboxylic Acid

One common approach involves a multi-step synthesis starting from readily available materials like acetone, bromine, and malononitrile.[3] This method typically proceeds through the formation of 1,3-dibromoacetone, followed by a cyclization reaction and subsequent hydrolysis and decarboxylation to yield the desired 3-oxocyclobutanecarboxylic acid. The process is robust and can be performed on a large scale, making it suitable for industrial applications.

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid

  • Step 1: Synthesis of 1,3-dibromoacetone. To a solution of acetone in ethanol, bromine is added dropwise at room temperature. The reaction is stirred for 10-16 hours. The solvent and excess acetone are then removed under reduced pressure to yield 1,3-dibromoacetone.

  • Step 2: Synthesis of 3,3-dicyanocyclobutanone. In a flask containing N,N-dimethylformamide (DMF), sodium iodide and tetrabutylammonium bromide (TBAB) are added as a catalyst and phase-transfer agent, respectively. Malononitrile and 1,3-dibromoacetone are then added, and the mixture is heated and stirred for 16-24 hours. After cooling, the solvent is removed, and the product is extracted with toluene.

  • Step 3: Hydrolysis and Decarboxylation. The 3,3-dicyanocyclobutanone is suspended in aqueous hydrochloric acid (6M) and refluxed for 24 hours. After the reaction is complete, the mixture is evaporated to dryness. The crude product is then purified by recrystallization from a suitable solvent such as methyl tert-butyl ether to afford 3-oxocyclobutanecarboxylic acid.

Introduction of the 1-(4-Methoxyphenyl) Moiety: Strategic Arylation

With the 3-oxocyclobutanecarboxylic acid core in hand, the next critical step is the introduction of the 1-(4-methoxyphenyl) group. Two primary strategies are proposed, leveraging modern cross-coupling methodologies:

Strategy A: Palladium-Catalyzed α-Arylation of the Corresponding Ester

This approach involves the conversion of the carboxylic acid to a suitable ester (e.g., methyl or ethyl ester) to prevent interference with the coupling reaction. The ester enolate is then coupled with a 4-methoxyphenyl halide (e.g., 4-bromoanisole or 4-iodoanisole) in the presence of a palladium catalyst and a suitable phosphine ligand.[4][5][6]

Causality Behind Experimental Choices:

  • Esterification: The carboxylic acid is protected as an ester to prevent its acidic proton from quenching the strong base required for enolate formation.

  • Base Selection: A strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for the efficient deprotonation of the α-carbon without competing side reactions.

  • Catalyst and Ligand: The choice of palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is critical for facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Proposed Experimental Protocol: Palladium-Catalyzed α-Arylation

  • Esterification: 3-Oxocyclobutanecarboxylic acid is esterified using standard methods (e.g., Fischer esterification with methanol or ethanol in the presence of a catalytic amount of acid).

  • Enolate Formation: The resulting 3-oxocyclobutanecarboxylate is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to -78 °C. A solution of LiHMDS in THF is added dropwise, and the mixture is stirred to form the lithium enolate.

  • Cross-Coupling: A solution of the palladium catalyst and phosphine ligand in THF is added, followed by the addition of 4-bromoanisole. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate.

  • Hydrolysis: The ester is then hydrolyzed under basic or acidic conditions to afford the final product, this compound.

Strategy B: Conjugate Addition of an Aryl Organometallic Reagent to a Cyclobutenone Precursor

An alternative and elegant approach involves the 1,4-conjugate addition of a 4-methoxyphenyl organometallic reagent (e.g., a boronic acid or an organocuprate) to a 3-oxocyclobutene-1-carboxylate intermediate.[7][8] This strategy allows for the direct formation of the desired carbon-carbon bond at the 1-position.

Causality Behind Experimental Choices:

  • Cyclobutenone Formation: The 3-oxocyclobutanecarboxylate can be converted to an enol triflate, which can then undergo elimination to form the α,β-unsaturated cyclobutenone system.

  • Organometallic Reagent: 4-Methoxyphenylboronic acid is a readily available and stable reagent suitable for rhodium or palladium-catalyzed conjugate additions. Organocuprates, generated in situ from organolithium or Grignard reagents and a copper(I) salt, are also highly effective for 1,4-additions.

  • Catalysis: For arylboronic acids, a rhodium or palladium catalyst is typically employed to facilitate the addition.

Proposed Experimental Protocol: Conjugate Addition

  • Cyclobutenone Formation: The 3-oxocyclobutanecarboxylate is converted to its corresponding enol triflate using a triflating agent (e.g., triflic anhydride) in the presence of a non-nucleophilic base. Subsequent treatment with a base (e.g., DBU) will induce elimination to form the 3-oxocyclobutene-1-carboxylate.

  • Conjugate Addition: To a solution of the cyclobutenone in a suitable solvent, the catalyst (if applicable) and the 4-methoxyphenyl organometallic reagent are added. The reaction is stirred until completion.

  • Workup and Purification: The reaction is quenched and worked up as described in the α-arylation protocol. The resulting 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate is then hydrolyzed to the carboxylic acid.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_core Core Synthesis cluster_arylation Arylation Strategies cluster_conjugate Conjugate Addition Strategy Acetone Acetone 3-Oxocyclobutanecarboxylic_Acid 3-Oxocyclobutanecarboxylic_Acid Acetone->3-Oxocyclobutanecarboxylic_Acid Multi-step Ester 3-Oxocyclobutanecarboxylate 3-Oxocyclobutanecarboxylic_Acid->Ester Esterification Product_Ester 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylate Ester->Product_Ester Pd-catalyzed α-arylation Cyclobutenone 3-Oxocyclobutene-1-carboxylate Ester->Cyclobutenone Enol Triflate Formation & Elimination Final_Product This compound Product_Ester->Final_Product Hydrolysis Product_Ester_Conj 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylate Cyclobutenone->Product_Ester_Conj 1,4-Conjugate Addition Final_Product_Conj This compound Product_Ester_Conj->Final_Product_Conj

Caption: Synthetic routes to this compound.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound are of significant interest in the field of CNS drug discovery. The rigid cyclobutane scaffold, combined with the electronically and sterically defined 4-methoxyphenyl substituent, provides an excellent platform for probing interactions with various CNS targets.

Potential as NMDA Receptor Modulators

The structural similarity of the core amino acid-like scaffold to known N-methyl-D-aspartate (NMDA) receptor antagonists suggests that derivatives of this compound could exhibit modulatory activity at this receptor.[9] The carboxylic acid and the aryl group can mimic the glutamate binding pharmacophore. Modulation of NMDA receptor activity is a key therapeutic strategy for a range of neurological and psychiatric disorders, including epilepsy, chronic pain, and depression.

Exploration as GABA Receptor Modulators

The conformational constraint imposed by the cyclobutane ring can also be exploited in the design of gamma-aminobutyric acid (GABA) receptor modulators.[10][11] By functionalizing the core structure, it is possible to mimic the binding of GABA or allosteric modulators, potentially leading to novel anxiolytic, sedative, or anticonvulsant agents.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this exact class of compounds is emerging, general principles can be inferred from related cyclobutane-containing bioactive molecules.[2][12]

ModificationPredicted Impact on ActivityRationale
Modification of the Carboxylic Acid Potential for prodrug strategies and altered pharmacokinetic profiles.Esterification or amidation can improve cell permeability and metabolic stability.
Substitution on the Phenyl Ring Modulation of electronic properties and steric interactions.Electron-donating or -withdrawing groups can fine-tune binding affinity and selectivity.
Modification of the 3-Oxo Group Alteration of polarity and hydrogen bonding capacity.Reduction to a hydroxyl group or conversion to an oxime can explore different interactions within the binding pocket.
Introduction of Stereochemistry Potential for enantioselective binding and improved potency.The synthesis of single enantiomers can lead to more specific and potent drug candidates.

Table 1: Predicted Structure-Activity Relationships for this compound Derivatives.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS-active compounds. Future research should focus on the development and optimization of stereoselective synthetic routes to access enantiomerically pure derivatives. A thorough investigation of the SAR through the synthesis and biological evaluation of a diverse library of analogs will be crucial for identifying lead compounds with potent and selective activity at specific CNS targets. The inherent drug-like properties of the cyclobutane motif, combined with the versatile chemistry of the 3-oxocarboxylic acid functionality, make this an exciting area for further exploration in the quest for new and improved therapeutics.

References

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PMC - PubMed Central. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

  • Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • Palladium-catalyzed alpha-arylation of esters. PubMed. [Link]

  • Palladium-Catalyzed α-Arylation of Esters. Organic Chemistry Portal. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed. [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed. [Link]

  • Palladium-Catalyzed α-Arylation of Esters. ResearchGate. [Link]

  • Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. ResearchGate. [Link]

  • Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents. PubMed. [Link]

  • Palladium-Catalyzed α-Arylation of Esters. Scilit. [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Substituted arene synthesis by 1,4-Addition. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. [Link]

  • Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. PubMed Central. [Link]

  • Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. PubMed Central. [Link]

  • Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. PubMed. [Link]

  • Pharmacology of NMDA Receptors. NCBI. [Link]

  • WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]

Sources

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 1-Aryl-3-Oxocyclobutanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the emerging class of compounds: 1-aryl-3-oxocyclobutanecarboxylic acids. While direct literature on this specific scaffold is nascent, this document synthesizes established synthetic methodologies for related structures and extrapolates potential biological significance, offering a forward-looking perspective to inspire and direct future research endeavors. We will delve into the strategic rationale behind the proposed synthetic pathways, hypothesize potential mechanisms of action, and provide detailed, actionable experimental protocols.

Introduction: The Untapped Potential of the 1-Aryl-3-Oxocyclobutane Core

The cyclobutane motif, once considered a synthetic curiosity, has gained significant traction in medicinal chemistry.[1][2] Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance binding affinity to biological targets and improve metabolic stability.[1][2] The introduction of an aryl group at the 1-position and a keto functionality at the 3-position of a cyclobutanecarboxylic acid core presents a novel scaffold with significant potential for drug discovery. The aryl moiety can engage in crucial π-stacking or hydrophobic interactions within a target's binding site, while the ketone and carboxylic acid offer versatile handles for further functionalization and can act as key hydrogen bond donors and acceptors.

This guide proposes a rational approach to the synthesis and exploration of this promising, yet underexplored, class of molecules.

Strategic Synthesis: A Proposed Pathway to 1-Aryl-3-Oxocyclobutanecarboxylic Acids

The synthesis of the target scaffold can be envisioned through a convergent strategy, beginning with the preparation of a suitable cyclobutane precursor, followed by a key arylation step.

Synthesis of the Core Scaffold: 3-Oxocyclobutanecarboxylic Acid

The foundational precursor, 3-oxocyclobutanecarboxylic acid, is a known compound and can be synthesized through various reported methods.[3][4] A common and effective approach involves the hydrolysis and decarboxylation of a corresponding diester.[5]

Diagram 1: Proposed Synthesis of 3-Oxocyclobutanecarboxylic Acid

Malonic Ester Malonic Ester Cyclobutane Diester Cyclobutane Diester Malonic Ester->Cyclobutane Diester 1,3-Dibromopropane, NaOEt 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid Cyclobutane Diester->3-Oxocyclobutanecarboxylic Acid 1. Hydrolysis (e.g., HCl, H2O, heat) 2. Decarboxylation

Caption: A general synthetic scheme for 3-oxocyclobutanecarboxylic acid.

Key Step: Arylation of the Cyclobutane Ring

With the core scaffold in hand, the introduction of the aryl group at the 1-position is the pivotal transformation. Modern organic chemistry offers several powerful methods for C-H arylation, which are attractive for their step-economy.[6][7][8] Palladium-catalyzed C(sp³)–H arylation has emerged as a robust method for functionalizing unactivated C-H bonds.[6][8]

We propose a directed C-H arylation approach, utilizing the carboxylic acid moiety as a directing group to install the aryl substituent at the adjacent C1 position.

Diagram 2: Proposed Arylation Strategy

cluster_0 Proposed Arylation 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid 1-Aryl-3-Oxocyclobutanecarboxylic Acid 1-Aryl-3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid->1-Aryl-3-Oxocyclobutanecarboxylic Acid Aryl Halide, Pd Catalyst, Ligand, Base

Caption: Palladium-catalyzed C-H arylation of the cyclobutane core.

Hypothetical Biological Activity and Mechanism of Action

While the specific biological targets of 1-aryl-3-oxocyclobutanecarboxylic acids remain to be elucidated, we can hypothesize potential activities based on the structural motifs present. Carboxylic acid-containing small molecules are known to target a wide range of enzymes and receptors.[9] Furthermore, aryl-substituted cyclobutanes have been reported to exhibit diverse biological activities, including antimicrobial and anticancer properties.[10]

One plausible hypothesis is that these compounds could act as inhibitors of enzymes with hydrophobic pockets adjacent to a catalytic site that can accommodate the aryl group, while the carboxylic acid interacts with key basic residues. For instance, they could be explored as potential inhibitors of metabolic enzymes or protein-protein interactions.

Diagram 3: Hypothetical Mechanism of Enzyme Inhibition

cluster_0 Enzyme Active Site Aryl Pocket Aryl Pocket Catalytic Residue Catalytic Residue Inhibitor 1-Aryl-3-Oxo- cyclobutanecarboxylic Acid Inhibitor:sw->Aryl Pocket:ne π-stacking/ hydrophobic interaction Inhibitor:se->Catalytic Residue:nw Ionic/ H-bond

Caption: Postulated binding mode of a 1-aryl-3-oxocyclobutanecarboxylic acid in an enzyme active site.

Experimental Protocols

The following are detailed, hypothetical protocols based on established methodologies for the synthesis of related compounds. These should be adapted and optimized by the experimentalist.

Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium ethoxide solution (21% in ethanol)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride

Procedure:

  • To a stirred solution of sodium ethoxide in anhydrous ethanol at room temperature, add diethyl malonate dropwise.

  • After the addition is complete, add 1,3-dibromopropane dropwise, maintaining the temperature below 50°C.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.

Synthesis of 3-Oxocyclobutanecarboxylic Acid

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Concentrated hydrochloric acid

Procedure:

  • Heat a mixture of diethyl 1,1-cyclobutanedicarboxylate and concentrated hydrochloric acid to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-oxocyclobutanecarboxylic acid as a solid.

  • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) for further purification.

Proposed Synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Trifluoroacetic acid (TFA)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

Procedure:

  • To a pressure vessel, add 3-oxocyclobutanecarboxylic acid, 4-iodoanisole, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

  • Add anhydrous DMF and TFA.

  • Seal the vessel and heat the reaction mixture to 120°C for 24 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by a suite of analytical techniques.

Table 1: Expected Analytical Data for a Representative Compound

Compound Structure Molecular Formula Calculated Mass (m/z) Expected ¹H NMR (CDCl₃, δ ppm)
This compoundImage of the chemical structureC₁₂H₁₂O₄220.077.3-7.2 (d, 2H), 6.9-6.8 (d, 2H), 3.8 (s, 3H), 3.5-3.3 (m, 4H)

Conclusion and Future Directions

The class of 1-aryl-3-oxocyclobutanecarboxylic acids represents a novel and promising scaffold for the development of new therapeutic agents. This guide has provided a rational and actionable framework for their synthesis, based on established chemical principles. The proposed biological activities and mechanisms of action offer a starting point for screening and further investigation. Future work should focus on the synthesis of a library of analogues with diverse aryl substituents to establish a robust structure-activity relationship (SAR) and to identify lead compounds for further development. The unique conformational constraints and versatile chemical handles of this scaffold make it a compelling area of exploration for medicinal chemists.

References

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H functionalization logic to cyclobutane synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452. [Link]

  • He, J., Wasa, M., Chan, K. S., Shao, Q., & Yu, J. Q. (2014). Sequential C–H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. Journal of the American Chemical Society, 136(28), 9874-9877. [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Pd(II)-catalyzed C–H arylation of cyclobutane-and cyclopropanecarboxylic acids. Journal of the American Chemical Society, 132(48), 17132-17134. [Link]

  • Dembitsky, V. M. (2007). Bioactive cyclobutane-containing alkaloids. Journal of natural medicines, 61(1), 1-33. [Link]

  • Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2007). What can you do with a cyclobutane ring?. Angewandte Chemie International Edition, 46(48), 9234-9276. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2004). The chemistry of cyclobutanes. John Wiley & Sons.
  • Nam, S., & Johnston, J. N. (2019). Cyclobutanes in medicinal chemistry. Chemistry–A European Journal, 25(6), 1391-1401. [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2011). Biologically active cyclobutane derivatives. Russian Chemical Reviews, 80(10), 927. [Link]

  • Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • PubChem. (n.d.). 3-Oxocyclobutane-1-carboxylic acid. [Link]

  • Google Patents. (2013). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Eureka | Patsnap. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • ResearchGate. (n.d.). S-Substituted cyclobutanes in medicinal chemistry (A), synthetic.... [Link]

  • PubMed. (2014). Applications of C-H functionalization logic to cyclobutane synthesis. [Link]

  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. [Link]

  • PubMed. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. [Link]

  • Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. (2013). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Eureka | Patsnap. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. [Link]

  • Organic Chemistry. (2021). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. [Link]

  • PubChem. (n.d.). 3-Oxocyclobutane-1-carboxylic acid. [Link]

Sources

An In-Depth Technical Guide to the Preliminary Screening of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Early-Stage Compound Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is not merely a mantra but a critical operational principle. The attrition rate of compounds as they progress from discovery to clinical trials remains staggeringly high, with a significant portion of failures attributable to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[1] This guide presents a comprehensive, multi-tiered strategy for the preliminary screening of a novel chemical entity, 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid . Our focus is not just on the procedural execution of assays but on the strategic rationale behind them, empowering research teams to make informed, data-driven decisions at the earliest stages of the development pipeline.

The subject molecule possesses a unique combination of structural motifs. The cyclobutane ring, a strained carbocycle, offers conformational rigidity that can lock a molecule into a bioactive conformation, potentially increasing potency and reducing the entropic penalty of binding.[2][3] This scaffold has seen increasing use in medicinal chemistry to improve metabolic stability and serve as a versatile bioisostere.[4] Concurrently, the carboxylic acid moiety is a common pharmacophore but can introduce challenges related to membrane permeability and metabolic liabilities.[5] Therefore, a robust preliminary screening cascade is essential to rapidly assess the viability of this scaffold and guide future structure-activity relationship (SAR) optimization.

Foundational Tier: Physicochemical Characterization

Before any biological assessment, a thorough understanding of the compound's fundamental physical and chemical properties is non-negotiable. These properties govern a compound's behavior in solution and are predictive of its future performance in more complex biological systems.[6][7] Poor physicochemical properties, especially low aqueous solubility, are a primary cause of compound failure and can confound the results of all subsequent in vitro and in vivo assays.[6]

Molecular and Calculated Properties

A baseline characterization begins with the theoretical and confirmed identity of the molecule.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₂H₁₂O₄Calculated
Molecular Weight 220.22 g/mol [8]
InChI Key OPBBOSTZEIPADV-UHFFFAOYSA-N[8]
Calculated logP 1.6 - 2.0 (Consensus)Software Prediction
Predicted pKa 4.2 - 4.6 (Carboxylic Acid)Software Prediction
Experimental Physicochemical Profiling

The initial experimental workflow is designed to quickly identify any major liabilities in solubility and chemical stability.

G cluster_0 Tier 1: Physicochemical Profiling compound Test Compound (10 mM DMSO Stock) solubility Aqueous Solubility Assays (Kinetic & Thermodynamic) compound->solubility Assess developability stability Chemical Stability Assays (PBS, pH 7.4) compound->stability Assess shelf-life & assay compatibility decision Go / No-Go Decision Point solubility->decision stability->decision proceed Proceed to Tier 2 (In Vitro ADME) decision->proceed Acceptable Profile

Caption: Tier 1 Physicochemical Screening Workflow.

1.2.1 Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption and achievable concentrations in biological assays.[7] We assess both kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the solubility of a compound precipitating out of a DMSO stock solution upon dilution in aqueous buffer. It is a high-throughput method that simulates the conditions of many in vitro assays.[9]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a buffer. It is lower-throughput but provides a more fundamental measure of a compound's intrinsic solubility.[9]

1.2.2 Chemical Stability

This assay determines the compound's stability in a standard aqueous buffer (e.g., PBS, pH 7.4) over time. Degradation can lead to an underestimation of potency and the formation of unknown active metabolites.[7] Stability in simulated gastric and intestinal fluids (SGF/FaSSIF) can also be assessed if oral administration is the intended route.[9]

Experimental Protocol 1: Kinetic Solubility Assessment by Nephelometry
  • Objective: To determine the kinetic solubility of the test compound in phosphate-buffered saline (PBS).

  • Principle: A concentrated DMSO stock of the compound is diluted into PBS. If the compound's solubility is exceeded, it precipitates, and the resulting turbidity is measured by a nephelometer or plate reader.

  • Materials:

    • Test Compound: 10 mM in 100% DMSO

    • PBS, pH 7.4

    • 96-well microplates (clear bottom)

    • Plate reader with nephelometry or turbidity reading capabilities

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO in a 96-well plate (e.g., from 10 mM down to ~0.01 mM).

    • In a separate 96-well analysis plate, add 198 µL of PBS to each well.

    • Transfer 2 µL of the compound serial dilutions from the DMSO plate to the analysis plate containing PBS. This creates final compound concentrations from 100 µM downwards, with a final DMSO concentration of 1%.

    • Mix the plate thoroughly for 5 minutes on a plate shaker.

    • Incubate the plate at room temperature for 2 hours, protected from light.

    • Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

    • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells.

Intermediate Tier: In Vitro ADME Profiling

Compounds with acceptable physicochemical properties advance to ADME profiling. These assays are designed to predict a drug's pharmacokinetic behavior in vivo.[10] Integrating ADME screening early helps to identify and mitigate liabilities such as rapid metabolism or poor cell permeability, which are common causes of clinical failure.[1][11]

G cluster_1 Tier 2: In Vitro ADME Profiling input Compound from Tier 1 met_stab Metabolic Stability (Liver Microsomes) input->met_stab Predicts hepatic clearance perm Permeability (e.g., Caco-2 Assay) input->perm Predicts oral absorption ppb Plasma Protein Binding (e.g., RED Assay) input->ppb Determines free fraction output Integrated ADME Profile met_stab->output perm->output ppb->output decision Optimize / Advance Candidate output->decision

Caption: Core In Vitro ADME Screening Workflow.

Metabolic Stability

This assay evaluates the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) located in the liver.[11] Human liver microsomes (HLM) are a subcellular fraction containing these enzymes and are used to estimate a compound's intrinsic clearance.

  • High Metabolic Liability: The compound is rapidly cleared, which would likely result in a short half-life in vivo.

  • Low Metabolic Liability: The compound is stable, suggesting a longer half-life.

Cell Permeability

For orally administered drugs, the ability to cross the intestinal epithelium is paramount. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a reliable in vitro model of the human intestinal barrier.[9][12] This assay measures the rate of compound transport from the apical (intestinal lumen) to the basolateral (blood) side.

Plasma Protein Binding (PPB)

Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[12] High plasma protein binding can limit efficacy and tissue distribution. The Rapid Equilibrium Dialysis (RED) device is a common method for determining the free fraction of a compound in plasma.[12]

Experimental Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective: To determine the rate of metabolic degradation of the test compound by HLM.

  • Principle: The compound is incubated with HLM in the presence of the necessary cofactor (NADPH). Aliquots are taken at various time points, the reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS.

  • Materials:

    • Test Compound: 10 mM in DMSO

    • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

    • NADPH regenerating system (or NADPH stock)

    • Phosphate Buffer, pH 7.4

    • Acetonitrile with internal standard (for quenching)

    • 96-well incubation and collection plates

    • LC-MS/MS system

  • Procedure:

    • Prepare the incubation mixture in the incubation plate: Add buffer, HLM (final protein concentration ~0.5 mg/mL), and test compound (final concentration ~1 µM). Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding pre-warmed NADPH solution. This is the T=0 time point.

    • At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.

    • Include control incubations: a negative control without NADPH to assess non-enzymatic degradation and a positive control with a known rapidly metabolized compound (e.g., verapamil).

    • Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Preliminary Biological & Safety Assessment

In parallel with ADME profiling, an initial assessment of a compound's biological effect is necessary. This typically begins with a general cytotoxicity screen to flag non-specific toxicity, which could otherwise be misinterpreted as specific activity in later assays.

In Vitro Cytotoxicity

A standard cytotoxicity assay, for example, using a metabolically competent cell line like HepG2 (human liver carcinoma), provides an early indication of a compound's therapeutic window.[12] Assays measuring cell viability (e.g., MTS or resazurin reduction) are used to determine the concentration at which the compound causes 50% cell death (CC₅₀). A compound that is highly cytotoxic is generally not a desirable drug candidate unless it is intended as a cytotoxic agent (e.g., for oncology).

Data Integration and Candidate Triage

The ultimate goal of this preliminary screen is to generate a concise, multi-parameter dataset that allows for a holistic assessment of the compound. The data should be compiled into a summary table to facilitate direct comparison against established criteria for "drug-like" properties.

ParameterAssayResult (Example)AssessmentRationale
Solubility Kinetic Solubility75 µMAcceptable Sufficient for most in vitro assays.
Stability Chemical Stability (PBS, 24h)>95% remainingGood Stable in aqueous buffer.
Metabolism HLM Intrinsic Clearance20 µL/min/mgModerate Suggests moderate hepatic clearance.
Absorption Caco-2 Permeability (Papp A→B)8 x 10⁻⁶ cm/sAcceptable Predicts good oral absorption.
Distribution Plasma Protein Binding92% boundAcceptable High, but leaves a reasonable free fraction.
Safety HepG2 Cytotoxicity (CC₅₀)>50 µMGood Not overtly cytotoxic at relevant concentrations.

Decision Framework:

  • Advance: The compound exhibits a well-balanced profile with no major liabilities. It is a strong candidate for further optimization or in vivo testing.

  • Optimize: The compound shows promising results in some areas but has a clear liability in another (e.g., high metabolic clearance). This profile warrants medicinal chemistry efforts to mitigate the specific issue.

  • Deprioritize: The compound displays multiple significant liabilities (e.g., very low solubility and high cytotoxicity), making it a poor candidate for further investment of resources.

By systematically applying this screening cascade, researchers can de-risk their drug discovery projects, focus resources on the most promising chemical matter, and ultimately increase the probability of success in bringing novel therapeutics to the clinic.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from Creative Biolabs website. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories website. [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from PharmaLegacy website. [Link]

  • Wessjohann, L. A., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • IQVIA Laboratories. (n.d.). Early Hit-to-Lead ADME screening bundle. Retrieved from IQVIA Laboratories website. [Link]

  • ResearchGate. (2025). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from ResearchGate. [Link]

  • Unknown. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • PubMed Central. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. [Link]

  • ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from Pace Analytical website. [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from Creative Biolabs website. [Link]

  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

Sources

structural elucidation of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive, methodology-driven walkthrough for the complete . Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the strategic rationale behind the selection of analytical techniques and the logical process of piecing together spectroscopic evidence. We will employ a suite of modern analytical methods, including High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared (FTIR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, ensuring technical accuracy and reproducibility. The guide culminates in the unambiguous assignment of the molecular structure, supported by a robust framework of interconnected data and authoritative references.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

The first step in any structural elucidation is to determine the elemental composition and the degree of unsaturation (DoU), which provides an initial count of rings and π-bonds within the molecule.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is selected over standard mass spectrometry for its ability to provide a highly accurate mass measurement (typically to within 5 ppm). This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve 0.1 mg of the analyte in 1.0 mL of HPLC-grade methanol containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrumentation: Utilize an ESI-TOF mass spectrometer in positive ion mode.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a known reference standard (e.g., reserpine) for internal calibration to ensure mass accuracy.

Data Presentation & Interpretation:

ParameterObserved ValueInterpretation
[M+H]⁺ (Observed) 221.0758Protonated molecular ion.
[M+H]⁺ (Calculated for C₁₂H₁₃O₄⁺) 221.0757Excellent agreement with the theoretical mass.
Mass Accuracy < 1 ppmConfirms the molecular formula.
Molecular Formula C₁₂H₁₂O₄Confirmed elemental composition.
Molecular Weight 220.22 g/mol Derived from the molecular formula[1].
Degree of Unsaturation (DoU) Calculation

The DoU is calculated using the formula: DoU = C + 1 - (H/2). For C₁₂H₁₂O₄, DoU = 12 + 1 - (12/2) = 7 .

This value of 7 suggests a combination of rings and double bonds. A plausible hypothesis based on the name is one aromatic ring (4 DoU), two carbonyl groups (2 DoU), and one cyclobutane ring (1 DoU), which perfectly accounts for the calculated value.

Functional Group Identification: FTIR Spectroscopy

Expertise & Rationale: FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For this compound, we expect to identify the carboxylic acid, ketone, aromatic ring, and ether moieties.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean, empty ATR crystal first.

  • Processing: The acquired spectrum is presented as % Transmittance versus wavenumber (cm⁻¹).

Data Presentation & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignmentRationale & Reference
3300-2500 BroadO-H stretch (Carboxylic Acid)The very broad nature of this peak is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
~2950 MediumC-H stretch (Aromatic & Aliphatic)Corresponds to sp² C-H bonds on the aromatic ring and sp³ C-H bonds of the cyclobutane ring.
~1745 Strong, SharpC=O stretch (Ketone)The frequency is typical for a ketone within a strained four-membered ring.[2]
~1700 StrongC=O stretch (Carboxylic Acid)This absorption is characteristic of the carbonyl in a hydrogen-bonded carboxylic acid.[3]
~1610, ~1515 Medium-StrongC=C stretch (Aromatic Ring)These two bands are diagnostic for a substituted benzene ring.
~1250 StrongC-O-C stretch (Aryl Ether)This strong absorption is characteristic of the asymmetric C-O stretching of an aryl ether, like anisole.[4]

The Molecular Blueprint: NMR Spectroscopy

Expertise & Rationale: NMR spectroscopy provides the detailed atomic-level connectivity map required to assemble the final structure. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary to unambiguously assign every atom and connect the molecular fragments identified by FTIR and MS.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve ~15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Use a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, DQF-COSY, gradient-selected HSQC, and gradient-selected HMBC spectra at 298 K. The HMBC experiment should be optimized for long-range couplings of 8 Hz.

1D NMR: Proton (¹H) and Carbon (¹³C) Spectra

Data Presentation: ¹H NMR (500 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a ~11.5br s1H-COOH
H-7/7' 7.35d, J = 8.8 Hz2HAr-H
H-8/8' 6.92d, J = 8.8 Hz2HAr-H
H-b 3.82s3H-OCH₃
H-2α/4α 3.65m2HCyclobutane-H
H-2β/4β 3.40m2HCyclobutane-H

Data Presentation: ¹³C NMR & DEPT-135 (125 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)DEPT-135Assignment
C-5 205.1-C=O (Ketone)
C-c 176.8-C=O (Acid)
C-9 159.5-Ar-C (C-O)
C-6 131.2-Ar-C (Quat.)
C-7/7' 128.1CHAr-CH
C-8/8' 114.3CHAr-CH
C-b 55.4CH₃-OCH₃
C-2/4 48.5CH₂Cyclobutane-CH₂
C-1 45.2-Cyclobutane-C (Quat.)

Interpretation of 1D NMR:

  • ¹H NMR: The spectrum shows a classic AA'BB' pattern (two doublets at 7.35 and 6.92 ppm), which is indicative of a 1,4-disubstituted (para) aromatic ring. A sharp singlet at 3.82 ppm integrating to 3H confirms the methoxy group. The complex multiplets between 3.40-3.65 ppm correspond to the four protons on the cyclobutane ring. A very broad singlet far downfield (~11.5 ppm) is characteristic of a carboxylic acid proton.

  • ¹³C NMR & DEPT-135: The spectrum shows a total of 9 unique carbon signals, consistent with the molecular symmetry. DEPT-135 confirms one CH₃ group (methoxy), two distinct CH groups (aromatic), and one CH₂ type (the two equivalent methylenes of the cyclobutane ring). The remaining five signals are quaternary carbons: two carbonyls (ketone and acid), two aromatic, and one aliphatic (C-1 of the cyclobutane ring).

2D NMR: Connecting the Pieces

Expertise & Rationale: While 1D NMR identifies the fragments, 2D NMR establishes their connectivity. COSY identifies neighboring protons, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) H-C correlations, which are critical for linking quaternary carbons to the rest of the structure.[5][6][7]

Analytical Workflow Diagram

G cluster_start Initial Data cluster_nmr NMR Spectroscopy cluster_end Structural Confirmation HRMS HRMS C13_NMR 13C & DEPT HRMS->C13_NMR Molecular Formula FTIR FTIR H1_NMR 1H NMR FTIR->H1_NMR Functional Groups COSY COSY H1_NMR->COSY Proton Spin Systems HSQC HSQC C13_NMR->HSQC C-H Assignments COSY->HSQC HMBC HMBC HSQC->HMBC Confirmed C/H Pairs Structure Final Structure HMBC->Structure Final Connectivity

Caption: Workflow for spectroscopic structural elucidation.

Interpretation of 2D NMR:

  • COSY: A correlation is observed between the aromatic protons H-7/7' and H-8/8', confirming their ortho relationship. Crucially, a cross-peak exists between the two sets of cyclobutane methylene protons (H-2α/4α and H-2β/4β), confirming they are part of the same spin system.

  • HSQC: This experiment provides a straightforward correlation of each proton signal to its directly attached carbon signal, confirming the assignments made in the 1D tables above. For example, it links δн 3.82 to δc 55.4 (-OCH₃) and δн 7.35 to δc 128.1 (Ar-CH).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing the overall molecular framework.

Key HMBC Correlations Diagram

G Key HMBC Correlations C1 C1 (45.2) C2_4 C2/4 (48.5) C5 C=O (Ketone) (205.1) Cc COOH (176.8) C6 C6 (131.2) C7 C7/7' (128.1) C8 C8/8' (114.3) C9 C9 (159.5) Cb OCH3 (55.4) H_Me H-b (3.82) H_Me->C9 ³J H_Ar7 H-7/7' (7.35) H_Ar7->C1 H_Ar7->C9 H_Ar8 H-8/8' (6.92) H_Ar8->C6 H_cyc H-2/4 (3.4-3.6) H_cyc->C1 ²J H_cyc->C5 ²J H_cyc->Cc ³J H_cyc->C6 ³J

Caption: HMBC correlations confirming the molecular backbone.

Analysis of Key HMBC Correlations:

  • Methoxyphenyl Group: The methoxy protons (H-b, δ 3.82) show a strong correlation to the aromatic carbon C-9 (δ 159.5), confirming the -OCH₃ group is attached to this carbon.

  • Aromatic Ring to Cyclobutane Linkage: The aromatic protons H-7/7' (δ 7.35) show a crucial ³J correlation to the quaternary aliphatic carbon C-1 (δ 45.2). This definitively proves that the phenyl ring is attached to the C-1 position of the cyclobutane ring.

  • Cyclobutane Ring Connectivity: The cyclobutane methylene protons (H-2/4, δ 3.4-3.65) show strong ²J correlations to the ketone carbonyl (C-5, δ 205.1) and the quaternary carbon C-1 (δ 45.2). They also show a ³J correlation to the carboxylic acid carbonyl (C-c, δ 176.8). This confirms the 1,3-substitution pattern on the cyclobutane ring.

Final Structure and Conclusion

The cumulative evidence from HRMS, FTIR, and a full suite of NMR experiments provides an unambiguous and self-consistent structural assignment.

Final Confirmed Structure:

This compound

Summary of Evidence:

  • HRMS: Confirmed the molecular formula C₁₂H₁₂O₄.

  • FTIR: Identified all key functional groups: carboxylic acid, ketone, aryl ether, and a substituted aromatic ring.

  • ¹H & ¹³C NMR: Established the presence of a 1,4-disubstituted phenyl ring, a methoxy group, a carboxylic acid, a ketone, and a cyclobutane ring with a specific substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC): Provided the definitive connectivity, linking the methoxyphenyl group to C-1 of the cyclobutane ring and confirming the placement of the ketone at C-3 and the carboxylic acid at C-1.

This systematic, multi-technique approach ensures the highest level of confidence in the structural assignment. The causality behind each experimental choice and the logical interpretation of the resulting data form a robust framework for the elucidation of complex organic molecules, which is paramount in the fields of chemical research and pharmaceutical development.

References

  • Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611. [Link]

  • Abraham, R. J., & Monasterios, J. R. (2004). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 42(8), 713-720. [Link]

  • Kessler, H., Gehrke, M., & Griesinger, C. (1988). Two-Dimensional NMR Spectroscopy: Background and Overview of the Experiments. Angewandte Chemie International Edition in English, 27(4), 490-536. [Link]

  • Jaspars, M. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 16(2), 241-248. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons Ltd. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Mura, P., et al. (1998). Microspheres for colonic delivery of ketoprofen. International Journal of Pharmaceutics, 176(1), 69-78. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route development and purification to formulation and ultimate bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid, a compound of interest in medicinal chemistry due to its unique structural motifs. Lacking extensive published empirical data, this document establishes a robust theoretical framework to predict its solubility based on first principles of physical organic chemistry. We delve into the molecular structure, analyze the contributions of its distinct functional groups, and provide a predictive solubility profile across a range of common organic solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, adhering to Good Laboratory Practice (GLP) standards. The methodologies are designed to be self-validating, ensuring researchers can generate reliable and reproducible data.

Introduction to this compound

This compound is a multifaceted organic compound featuring a cyclobutane core functionalized with a polar carboxylic acid, a moderately polar ketone, and a sizable, relatively nonpolar methoxyphenyl group. This combination of functionalities imparts an amphiphilic character to the molecule, making its interaction with solvents a complex and critical area of study.

Chemical Structure:

Key Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₂O₄

  • Molecular Weight: 220.22 g/mol [1]

  • Structural Features:

    • Hydrogen Bond Donor: Carboxylic acid (-COOH)

    • Hydrogen Bond Acceptors: Carboxylic acid (C=O), ketone (C=O), methoxy ether (-OCH₃)

    • Polar Regions: Carboxylic acid, ketone

    • Nonpolar Regions: Phenyl ring, cyclobutane aliphatic backbone

Understanding the solubility of this molecule is paramount for its practical application. In drug development, poor solubility can hinder absorption and lead to low bioavailability, while in chemical synthesis, it dictates the choice of solvents for reactions, work-up procedures, and crystallization-based purifications. This guide aims to provide the foundational knowledge and practical tools necessary to expertly navigate these challenges.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the thermodynamics of two competing processes: the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions, versus the energy released upon the formation of new solute-solvent interactions. This balance is qualitatively summarized by the adage "like dissolves like."[2]

Key Intermolecular Forces at Play:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, predisposing the molecule to strong interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that are effective hydrogen bond acceptors (e.g., DMSO, DMF).[3][4] Carboxylic acids can also form stable hydrogen-bonded dimers in nonpolar solvents, which can influence their solubility behavior.[4]

  • Dipole-Dipole Interactions: The ketone and ether functionalities introduce significant dipole moments, enhancing solubility in polar solvents.

  • Van der Waals Forces (London Dispersion Forces): The large, nonpolar surface area of the methoxyphenyl group and the cyclobutane ring will lead to favorable dispersion force interactions with nonpolar and moderately polar solvents, particularly those with aromatic character (e.g., toluene) through π-π stacking.

  • Acid-Base Chemistry: As a carboxylic acid, the compound's solubility is highly pH-dependent. In the presence of a base, it will deprotonate to form a carboxylate salt. This ionic species is significantly more polar than the neutral acid, leading to a dramatic increase in solubility in polar solvents like water.

Predictive Solubility Profile

Based on the structural analysis and theoretical principles, we can construct a predictive solubility profile. This serves as an expert-guided starting point for experimental investigation.

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding between the solvent's hydroxyl group and the compound's carboxylic acid and ketone groups. The solvent polarity effectively solvates the entire molecule.
WaterLow to Slight While the polar groups can hydrogen bond with water, the large, nonpolar methoxyphenyl moiety is hydrophobic, limiting overall miscibility.[3][5]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate These solvents are strong hydrogen bond acceptors and are highly polar, capable of disrupting the crystal lattice and solvating the molecule effectively. Acetonitrile is less polar and may show slightly lower solvating power.
Acetone, Ethyl AcetateModerate These solvents contain polar carbonyl groups that can interact with the solute but are less polar overall than DMSO or DMF. They offer a good balance for solvating both polar and nonpolar regions.
Nonpolar Aromatic TolueneModerate to Low Favorable π-π stacking interactions are possible between toluene and the methoxyphenyl ring. However, the solvent's low polarity is a poor match for the highly polar carboxylic acid group.
Nonpolar Aliphatic Hexane, HeptaneInsoluble A significant mismatch in polarity. The nonpolar solvent cannot overcome the strong intermolecular forces (especially hydrogen bonding) holding the solute's crystal lattice together.
Aqueous Basic 5% aq. NaOH, 5% aq. NaHCO₃Very High The carboxylic acid will be deprotonated to form the highly polar and water-soluble sodium carboxylate salt, overcoming the hydrophobicity of the aromatic ring.[6]
Aqueous Acidic 5% aq. HClInsoluble The acidic environment will keep the carboxylic acid in its neutral, protonated form, which has low water solubility. No basic functional groups are present for salt formation.

Standardized Protocols for Experimental Solubility Determination

To move from prediction to empirical fact, rigorous and standardized experimental methods are essential.[7][8] The following protocols provide a framework for both rapid qualitative assessment and precise quantitative measurement.

Protocol 4.1: Qualitative Solubility Classification Workflow

This initial screening method efficiently classifies the compound based on its acid-base properties and general polarity, providing crucial information for designing extraction and purification schemes.[6][9]

Methodology:

  • Preparation: Label five small test tubes (e.g., 10 x 75 mm).

  • Sample Addition: Add approximately 20-30 mg of this compound to each tube.

  • Solvent Addition: To the tubes, add 1 mL of the following solvents, respectively: (1) Deionized Water, (2) 5% w/v NaOH(aq), (3) 5% w/v NaHCO₃(aq), (4) 5% v/v HCl(aq), and (5) Toluene.

  • Agitation: Vigorously agitate each tube (e.g., using a vortex mixer) for 60 seconds.

  • Observation: Observe each tube against a contrasting background. Classify as "Soluble" if the solid completely dissolves, or "Insoluble" if any solid remains.

  • Causality Check: For the tube containing 5% NaOH where solubility is expected, subsequently add 10% v/v HCl dropwise until the solution is acidic (test with pH paper). The original compound should precipitate out, confirming that solubility was due to salt formation. This serves as a self-validating step.

Logical Workflow Diagram:

G start Start with Compound water Test in Water start->water start->water naoh Test in 5% NaOH water->naoh Insoluble water->naoh hcl Test in 5% HCl naoh->hcl Soluble (Strong Acid, Class As) naoh->hcl end_class Final Classification hcl->end_class Insoluble (Neutral Compound, Class N) hcl->end_class

Caption: Decision workflow for qualitative solubility classification.

Protocol 4.2: Quantitative Equilibrium Solubility (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][8] Adherence to this protocol ensures high-quality, reproducible data.

Methodology:

  • System Preparation: Add an excess amount of the solid compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). An excess is critical to ensure equilibrium with the solid phase is achieved.

    • Expert Insight: A common starting point is to add enough solid so that approximately 1-5 mg remains undissolved at the end of the experiment. This confirms saturation without using excessive material.

  • Equilibration: Place the sealed vial in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium.

    • Expert Insight: While 24 hours is a common duration, a preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is essential to validate that equilibrium has been reached. The measured solubility should plateau.[7]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the saturated supernatant from the excess solid. This is a critical step where errors can be introduced.

    • Recommended Method: Centrifuge the vial at high speed (e.g., >10,000 g) for 15-20 minutes. This pellets the fine solid particles.

    • Alternative: Filtration using a chemically inert syringe filter (e.g., 0.22 µm PTFE). Ensure the filter does not adsorb the solute by discarding the initial portion of the filtrate.

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Prepare a calibration curve using standards of known concentrations. Use the curve to determine the concentration of the diluted sample and back-calculate to find the solubility in the original supernatant. Express the final result in units such as mg/mL or µg/mL.

Conclusion

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

  • Department of Chemistry, University of Texas. (n.d.). EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2011). Good laboratory practice of equilibrium solubility measurement. Retrieved from [Link]

  • Diola, T. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Thompson Rivers University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Clark, J. (n.d.). an introduction to carboxylic acids. Chemguide. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Versatile 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to the synthesis, functionalization, and strategic deployment of the 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid scaffold and its parent compound, 3-oxocyclobutanecarboxylic acid, in medicinal chemistry. This document moves beyond simple procedural outlines to deliver field-proven insights into why specific experimental choices are made, ensuring both technical accuracy and practical applicability in a drug discovery context.

I. Introduction: The Emergence of Strained Ring Systems in Drug Design

The use of small, strained ring systems like cyclobutanes has gained significant traction in contemporary drug discovery.[1] These compact and conformationally constrained scaffolds offer a unique three-dimensional architecture that can effectively probe the binding pockets of biological targets. The inherent ring strain of the cyclobutane moiety can also influence the physicochemical properties of a molecule, such as its solubility and metabolic stability, in favorable ways.[1]

The parent compound, 3-oxocyclobutanecarboxylic acid, is a crucial intermediate in the synthesis of a wide array of pharmaceutical agents.[2][3] Its applications span multiple therapeutic areas, including the development of inhibitors for Janus kinases (JAK), cholesteryl ester transfer protein (CETP), and phosphodiesterase 10 (PDE10), as well as antagonists for the MDM2-p53 interaction.[2][3] The introduction of a 1-aryl substituent, such as the 4-methoxyphenyl group, provides a vector for exploring structure-activity relationships (SAR) and optimizing ligand-target interactions. The methoxy group, in particular, can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, potentially enhancing binding affinity and selectivity.

II. Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and handling requirements of the core scaffold is paramount for its effective and safe utilization in the laboratory.

A. Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₅H₆O₃PubChem[4]
Molecular Weight114.10 g/mol PubChem[4]
AppearanceWhite solidChemicalBook[3]
CAS Number23761-23-1PubChem[4]
B. Safety and Handling

3-Oxocyclobutanecarboxylic acid is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H318: Causes serious eye damage[4]

  • H335: May cause respiratory irritation[4]

Protocol for Safe Handling:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Dispensing: When weighing and dispensing the solid, use a spatula and avoid generating dust.

  • Spill Management: In case of a spill, cordon off the area and clean it up using appropriate absorbent materials. Dispose of the waste in a designated chemical waste container.

  • First Aid:

    • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.

    • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

III. Synthesis of the Core Scaffold: 3-Oxocyclobutanecarboxylic Acid

Several synthetic routes to 3-oxocyclobutanecarboxylic acid have been reported. The choice of a particular method often depends on the availability of starting materials, scalability, and safety considerations. Below are two representative protocols.

A. Synthesis from 1,3-Dihydroxyacetone

This method involves the protection of the ketone, a Mitsunobu reaction, followed by hydrolysis, decarboxylation, and deprotection.[5]

Experimental Workflow:

synthesis_dihydroxyacetone A 1,3-Dihydroxyacetone B 2,2-Dimethoxy-1,3-propanediol A->B Trimethyl orthoformate, cat. acid C Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate B->C Diethyl malonate, PPh3, DIAD (Mitsunobu) D 3-Oxocyclobutanecarboxylic Acid C->D Acidic hydrolysis, decarboxylation, deprotection

Caption: Synthesis of 3-Oxocyclobutanecarboxylic Acid from 1,3-Dihydroxyacetone.

Detailed Protocol:

  • Step 1: Ketal Protection: To a solution of 1,3-dihydroxyacetone in methanol, add trimethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. The ketal protection is crucial to prevent side reactions at the ketone functionality during the subsequent cyclization step.

  • Step 2: Mitsunobu Cyclization: Dissolve the resulting 2,2-dimethoxy-1,3-propanediol and diethyl malonate in a suitable aprotic solvent (e.g., THF). Cool the solution to 0°C and add triphenylphosphine (PPh₃) followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction allows for the formation of the cyclobutane ring under mild conditions. Allow the reaction to warm to room temperature and stir overnight.

  • Step 3: Hydrolysis, Decarboxylation, and Deprotection: Concentrate the reaction mixture from Step 2 under reduced pressure. To the crude product, add an aqueous solution of a strong acid (e.g., HCl). Heat the mixture to reflux. This single step achieves the hydrolysis of the diester, decarboxylation of the resulting malonic acid derivative, and deprotection of the ketal to yield the final product.

  • Work-up and Purification: After cooling, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

B. Synthesis from Diisopropyl Malonate and 2,2-Dimethoxy-1,3-dibromopropane

This approach involves a double nucleophilic substitution to form the cyclobutane ring.[6]

Experimental Workflow:

synthesis_malonate A Diisopropyl malonate B Deprotonated malonate A->B Potassium tert-butoxide, DMF C 3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester B->C 2,2-Dimethoxy-1,3-dibromopropane D 3-Oxocyclobutanecarboxylic Acid C->D Conc. HCl, heat

Caption: Synthesis of 3-Oxocyclobutanecarboxylic Acid from Diisopropyl Malonate.

Detailed Protocol:

  • Step 1: Deprotonation of Malonate: In a flame-dried flask under an inert atmosphere, dissolve diisopropyl malonate in anhydrous N,N-dimethylformamide (DMF). Cool the solution in an ice bath and add potassium tert-butoxide portion-wise. The use of a strong, non-nucleophilic base is essential for the efficient deprotonation of the malonate.

  • Step 2: Cyclization: To the solution of the deprotonated malonate, add 2,2-dimethoxy-1,3-dibromopropane. Heat the reaction mixture. The intramolecular dialkylation forms the cyclobutane ring.

  • Step 3: Hydrolysis and Decarboxylation: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture and add concentrated hydrochloric acid and water. Heat the mixture to reflux to effect hydrolysis of the esters and subsequent decarboxylation.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in the previous method.

IV. Introduction of the 1-(4-methoxyphenyl) Substituent

With the core 3-oxocyclobutanecarboxylic acid in hand, the next critical step is the introduction of the 1-(4-methoxyphenyl) group. This can be achieved through various synthetic strategies, with the choice depending on the desired stereochemistry and overall synthetic plan. A common approach involves the use of organometallic reagents.

Proposed Synthetic Pathway:

add_aryl_group A 3-Oxocyclobutanecarboxylic Acid B Protected 3-Oxocyclobutanecarboxylic Acid A->B Protection (e.g., esterification) C 1-(4-methoxyphenyl)-3-hydroxycyclobutanecarboxylic acid (protected) B->C 1. 4-methoxyphenylmagnesium bromide (Grignard) or 4-methoxyphenyllithium 2. Aqueous work-up D This compound (protected) C->D Oxidation (e.g., PCC, Swern, or Dess-Martin) E This compound D->E Deprotection

Caption: Proposed Pathway for the Synthesis of this compound.

Protocol Considerations:

  • Protection of the Carboxylic Acid: The carboxylic acid functionality must be protected, typically as an ester (e.g., methyl or ethyl ester), to prevent it from reacting with the organometallic reagent.

  • Grignard or Organolithium Addition: The addition of a Grignard reagent (4-methoxyphenylmagnesium bromide) or an organolithium reagent (4-methoxyphenyllithium) to the ketone will form a tertiary alcohol. The choice between these reagents can influence the reaction's reactivity and selectivity.

  • Oxidation: The resulting tertiary alcohol at the 3-position needs to be oxidized back to a ketone. A variety of oxidation methods can be employed, such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The selection of the oxidant will depend on the substrate's sensitivity and the desired reaction scale.

  • Deprotection: The final step involves the deprotection of the carboxylic acid ester to yield the target molecule. This is typically achieved by hydrolysis under acidic or basic conditions.

V. Applications in Drug Discovery: A Scaffold for Potent and Selective Inhibitors

The 3-oxocyclobutanecarboxylic acid scaffold is a privileged motif in modern drug discovery, serving as a cornerstone for the development of numerous clinical and preclinical candidates.[3]

A. Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases plays a pivotal role in cytokine signaling pathways implicated in inflammatory and autoimmune diseases. The drug abrocitinib, approved for the treatment of atopic dermatitis, incorporates the 3-oxocyclobutanecarboxylic acid scaffold.[1][3] The cyclobutane ring helps to position key pharmacophoric features within the ATP-binding site of the kinase, contributing to the drug's potency and selectivity.

B. MDM2-p53 Interaction Inhibitors

The interaction between MDM2 and the tumor suppressor p53 is a critical target in oncology. Small molecule inhibitors that disrupt this interaction can restore p53 function and induce apoptosis in cancer cells. The 3-oxocyclobutanecarboxylic acid moiety has been successfully employed as a rigid scaffold to mimic key amino acid residues of p53, leading to the development of potent MDM2 antagonists.[2]

C. Other Therapeutic Targets

The versatility of this scaffold is further demonstrated by its use in developing inhibitors for a range of other important drug targets, including:

  • ACK1 (Activated CDC42 Kinase 1): Implicated in various cancers.[2]

  • CETP (Cholesteryl Ester Transfer Protein): A target for raising HDL cholesterol levels.[2]

  • PDE10 (Phosphodiesterase 10): A target for treating neuropsychiatric disorders.[2]

  • Thrombin: A key enzyme in the coagulation cascade.[2]

VI. Structure-Activity Relationship (SAR) Insights

The this compound scaffold offers multiple points for chemical modification to explore SAR and optimize drug properties.

Logical Relationship Diagram for SAR Exploration:

sar_exploration Core This compound Aryl Aryl Ring Substitution Core->Aryl Modulate electronics, sterics, and H-bonding Carboxyl Carboxylic Acid Bioisosteres Core->Carboxyl Improve PK/PD properties Cyclobutane Cyclobutane Ring Modification Core->Cyclobutane Alter conformation and vector projection

Caption: Key Modification Points for SAR Studies.

  • Aryl Ring Substitution: The 4-methoxyphenyl group can be replaced with other substituted aryl or heteroaryl rings to probe for additional binding interactions. Modifications to the methoxy group itself (e.g., replacement with other alkoxy groups, halogens, or trifluoromethyl groups) can fine-tune the electronic and lipophilic properties of the molecule.[7]

  • Carboxylic Acid Bioisosteres: The carboxylic acid group is often a key interaction point with the target protein (e.g., forming salt bridges). However, it can also lead to poor pharmacokinetic properties. Replacing the carboxylic acid with bioisosteres such as tetrazoles, acylsulfonamides, or hydroxamic acids can maintain the key interactions while improving drug-like properties.

  • Cyclobutane Ring Modification: While the 3-oxo functionality is often important, it can be reduced to a hydroxyl group or replaced with other functional groups to explore different binding modes. The stereochemistry at the 1- and 3-positions can also be varied to optimize the three-dimensional orientation of the substituents.

VII. Conclusion

The this compound scaffold, and its parent 3-oxocyclobutanecarboxylic acid, represent a highly valuable and versatile platform in medicinal chemistry. Their rigid, three-dimensional nature provides a unique starting point for the design of potent and selective modulators of a wide range of biological targets. A thorough understanding of their synthesis, physicochemical properties, and strategic applications, as outlined in these notes, will empower researchers to effectively leverage this important chemical entity in their drug discovery endeavors.

References

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358. PubChem.
  • 3-Oxocyclobutanecarboxylic acid | 23761-23-1. ChemicalBook.
  • Cas 23761-23-1, 3-Oxocyclobutanecarboxylic acid. LookChem.
  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Preparation method of 3-oxocyclobutane carboxylic acid.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
  • studies toward the stereocontrolled synthesis of cyclobutane deriv

Sources

protocol for the synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Authored by a Senior Application Scientist

Introduction

Cyclobutane scaffolds are privileged structures in medicinal chemistry, frequently utilized to explore chemical space and optimize the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Their inherent ring strain can be leveraged for unique chemical transformations, and their rigid, three-dimensional nature provides a valuable platform for the precise orientation of functional groups.[2][3] The target molecule, this compound, is a valuable building block for the synthesis of more complex molecules in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[1][4]

This document provides a detailed, research-grade protocol for a proposed synthesis of this compound. The synthetic strategy is grounded in well-established chemical principles, including a key Reformatsky reaction for carbon-carbon bond formation and a subsequent intramolecular condensation to construct the cyclobutane ring.[5][6][7][8]

Chemical Principles and Strategy

The proposed synthetic route is a multi-step process designed for efficiency and scalability. The core of this strategy involves the construction of the cyclobutane ring via an intramolecular Dieckmann condensation of a γ-keto ester. This intermediate is synthesized using a Reformatsky reaction, a robust method for forming β-hydroxy esters, which in this modified approach will be adapted to generate the required precursor. The organozinc reagents used in the Reformatsky reaction are notably less reactive than their Grignard or organolithium counterparts, allowing for greater functional group tolerance.[6][7]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Reformatsky Reaction cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Hydrolysis A Ethyl (4-methoxyphenyl)acetate B Ethyl 2-bromo-2-(4-methoxyphenyl)acetate A->B NBS, AIBN CCl4, reflux D Diethyl 2-(4-methoxyphenyl)-4-oxopentanedioate B->D 1. Zn, THF 2. Ethyl Acrylate 3. H3O+ workup C Ethyl Acrylate C->D E Ethyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate D->E NaOEt, EtOH then H3O+ F This compound E->F 1. NaOH (aq), Δ 2. HCl (aq)

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Materials and Reagents
ReagentPuritySupplier
Ethyl (4-methoxyphenyl)acetate≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥99%Sigma-Aldrich
Azobisisobutyronitrile (AIBN)≥98%Sigma-Aldrich
Carbon tetrachloride (CCl₄), anhydrous≥99.5%Sigma-Aldrich
Zinc dust, activated<10 µmSigma-Aldrich
Iodine≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Ethyl acrylate99%Sigma-Aldrich
Sodium ethoxide (NaOEt)≥95%Sigma-Aldrich
Ethanol (EtOH), absolute≥99.5%Sigma-Aldrich
Sodium hydroxide (NaOH)≥98%Sigma-Aldrich
Hydrochloric acid (HCl), concentrated37%Sigma-Aldrich
Diethyl ether, anhydrous≥99.7%Sigma-Aldrich
Magnesium sulfate (MgSO₄), anhydrous≥99.5%Sigma-Aldrich
Step 1: Synthesis of Ethyl 2-bromo-2-(4-methoxyphenyl)acetate
  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl (4-methoxyphenyl)acetate (19.4 g, 100 mmol), N-bromosuccinimide (18.7 g, 105 mmol), and anhydrous carbon tetrachloride (250 mL).

  • Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield ethyl 2-bromo-2-(4-methoxyphenyl)acetate as a colorless to pale yellow oil.

Step 2: Synthesis of Diethyl 2-(4-methoxyphenyl)-4-oxopentanedioate (Reformatsky Reaction)
  • In a flame-dried 1 L three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser under a nitrogen atmosphere, place activated zinc dust (7.8 g, 120 mmol) and a crystal of iodine in anhydrous THF (50 mL).

  • Gently warm the flask until the iodine color disappears, indicating zinc activation.

  • Add a solution of ethyl 2-bromo-2-(4-methoxyphenyl)acetate (27.3 g, 100 mmol) in anhydrous THF (150 mL) dropwise to the activated zinc suspension. A gentle reflux should be maintained.

  • After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure the complete formation of the organozinc reagent (Reformatsky enolate).[6][7]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of ethyl acrylate (11.0 g, 110 mmol) in anhydrous THF (100 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (150 mL).

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude oil is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 2-(4-methoxyphenyl)-4-oxopentanedioate.

Step 3: Synthesis of Ethyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate (Dieckmann Condensation)
  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (2.5 g, 110 mmol) to absolute ethanol (200 mL) under a nitrogen atmosphere.

  • To the freshly prepared sodium ethoxide solution, add a solution of diethyl 2-(4-methoxyphenyl)-4-oxopentanedioate (29.4 g, 100 mmol) in absolute ethanol (100 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Cool the mixture to room temperature and then acidify to pH 3-4 by the dropwise addition of 6M aqueous HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by crystallization or column chromatography to yield ethyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate.

Step 4: Synthesis of this compound (Hydrolysis)
  • In a 500 mL round-bottom flask, dissolve ethyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate (24.8 g, 100 mmol) in a mixture of ethanol (100 mL) and 10% aqueous sodium hydroxide solution (150 mL).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 100 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.[9][10]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.[9]

  • Melting Point: To assess purity.[9][11]

  • FT-IR Spectroscopy: To identify key functional groups (C=O of ketone and carboxylic acid, O-H of carboxylic acid).

Troubleshooting and Key Considerations

  • Activation of Zinc: The success of the Reformatsky reaction is highly dependent on the quality and activation of the zinc. If the reaction is sluggish, consider using alternative activation methods such as washing with dilute HCl, water, ethanol, and acetone, followed by drying under high vacuum.

  • Anhydrous Conditions: Steps 1, 2, and 3 are sensitive to moisture. Ensure all glassware is flame-dried, and anhydrous solvents are used.

  • Dieckmann Condensation: The yield of the Dieckmann condensation can be sensitive to the base and reaction conditions. Sodium hydride in THF can be an alternative to sodium ethoxide in ethanol.

Conclusion

This application note provides a comprehensive and detailed . By leveraging a strategic combination of a Reformatsky reaction and a Dieckmann condensation, this valuable building block for drug discovery can be accessed in a logical and scalable manner. The insights into the causality of experimental choices and troubleshooting tips are intended to enable researchers to successfully implement this synthesis in their laboratories.

References

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
  • 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure. Available at: [Link]

  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents.
  • WO2021208333A1 - Preparation method of 3-oxocyclobutane carboxylic acid - WIPO Patentscope. Available at: [Link]

  • Synthesis and Structure of Zn(II) Complexes with Cyclobutane-1,1-Dicarboxylic Acid Anions and Calcium and Barium Cations - ResearchGate. Available at: [Link]

  • Reformatsky Reaction - Organic Chemistry Portal. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. Available at: [Link]

  • Squaryl molecular metaphors – application to rational drug design and imaging agents. Available at: [Link]

  • Reformatsky reaction - Wikipedia. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Reformatsky Reaction - Chemistry LibreTexts. Available at: [Link]

  • Visible-Light-Mediated Synthesis of Cyclobutene-Fused Indolizidines and Related Structural Analogs | CCS Chemistry - Chinese Chemical Society. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. Available at: [Link]

  • The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - NIH. Available at: [Link]

  • Cyclobutanes in Organic Synthesis - Baran Lab. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. Available at: [Link]

  • Discovery of A20 with 4-(2-methoxyphenyl)-1H-pyrazole scaffold as a potent and selective ROCK2 inhibitor - ResearchGate. Available at: [Link]

  • 4'-Methoxy-biphenyl-4-carboxylic acid - SpectraBase. Available at: [Link]

  • The Reformatsky reaction is an addition reaction in which an orga... - Pearson. Available at: [Link]

  • Preparation of 3-oxo cyclobutane 1-carboxylic acid - Brainly.in. Available at: [Link]

  • Cyclobutane synthesis - Organic Chemistry Portal. Available at: [Link]

  • Cas 23761-23-1,3-Oxocyclobutanecarboxylic acid - LookChem. Available at: [Link]

Sources

The Emerging Role of 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid in Scaffolding Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. Among the myriad of structural motifs explored, strained ring systems, particularly cyclobutanes, have garnered significant attention for their ability to provide rigid, three-dimensional frameworks that can orient pharmacophoric elements in a precise manner.[1][2] This guide delves into the potential applications of a specific, yet underexplored, building block: 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid . While direct, extensive literature on this particular derivative is nascent, by drawing parallels with the well-established utility of its parent scaffold, 3-oxocyclobutanecarboxylic acid, and considering the influence of the 4-methoxyphenyl substituent, we can delineate a compelling roadmap for its application in the synthesis of next-generation therapeutics.[3]

The parent compound, 3-oxocyclobutanecarboxylic acid, is a cornerstone intermediate in the synthesis of a multitude of clinical candidates and approved drugs.[1][3] It serves as a key component in the creation of Janus kinase (JAK) inhibitors, such as abrocitinib, as well as antagonists for targets like MDM2 and CETP.[3] The introduction of a 1-(4-methoxyphenyl) group to this scaffold presents an intriguing opportunity for medicinal chemists. The 4-methoxyphenyl moiety can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, while also influencing the molecule's overall lipophilicity and metabolic stability.

This document serves as a detailed application note and a set of guiding protocols for researchers, scientists, and drug development professionals interested in leveraging the unique structural attributes of this compound.

Table of Contents

  • Introduction: The Strategic Advantage of the Cyclobutane Scaffold

  • Physicochemical Properties and Design Rationale

  • Potential Therapeutic Applications and Target Classes

  • Synthetic Protocols for Derivatization

    • Protocol 1: Amide Coupling for Kinase Inhibitor Scaffolds

    • Protocol 2: Reductive Amination for Novel Amine Derivatives

  • Hypothetical Screening Cascade

  • References

Introduction: The Strategic Advantage of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity, is now a validated structural element in numerous marketed drugs.[2][4] Its rigid, puckered conformation offers a distinct advantage over more flexible aliphatic or aromatic systems by locking substituents into well-defined spatial orientations.[2] This conformational restriction can lead to enhanced binding affinity and selectivity for the target protein. Furthermore, the introduction of a cyclobutane motif can improve a compound's metabolic stability by blocking sites susceptible to enzymatic degradation.[2]

The presence of the ketone and carboxylic acid functionalities on the this compound scaffold provides two orthogonal handles for synthetic diversification, allowing for the facile introduction of a wide array of pharmacophoric groups.

Physicochemical Properties and Design Rationale

The unique combination of the cyclobutane core, the 4-methoxyphenyl group, the ketone, and the carboxylic acid in the title compound offers a rich design space for medicinal chemists.

PropertyInfluence on Drug Design
Rigid Cyclobutane Core Pre-organizes substituents for optimal target binding, potentially increasing potency and selectivity.[2]
4-Methoxyphenyl Group Can act as a hydrogen bond acceptor (methoxy oxygen) or engage in π-stacking interactions. Influences lipophilicity and can modulate pharmacokinetic properties.
3-Oxo Group A versatile synthetic handle for derivatization (e.g., reductive amination, Wittig reaction) and can also serve as a hydrogen bond acceptor.
1-Carboxylic Acid A key functional group for forming amide bonds, esters, or serving as a bioisosteric replacement for other acidic groups.[5]

Potential Therapeutic Applications and Target Classes

Based on the established biological activities of derivatives of 3-oxocyclobutanecarboxylic acid, we can extrapolate the potential therapeutic areas where this compound could be impactful.[3]

  • Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases. The 4-methoxyphenyl group could be oriented to interact with the hinge region or other key residues.

  • Protein-Protein Interaction (PPI) Modulators: The rigid nature of the cyclobutane ring makes it an ideal platform for positioning functional groups to disrupt challenging PPIs, such as the p53-MDM2 interaction.

  • GPCR Ligands: The three-dimensional diversity accessible from this scaffold could lead to the discovery of novel agonists or antagonists for G-protein coupled receptors.

Synthetic Protocols for Derivatization

The following protocols are illustrative examples of how this compound can be utilized as a starting material for the synthesis of compound libraries for screening.

Protocol 1: Amide Coupling for Kinase Inhibitor Scaffolds

This protocol describes a general procedure for coupling the carboxylic acid moiety with a diverse set of amines, a common strategy in the synthesis of kinase inhibitors.

Workflow Diagram:

G A This compound C HATU, DIPEA, DMF A->C B Amine (R-NH2) B->C D Amide Product C->D Amide bond formation E Purification (HPLC) D->E F Characterization (LC-MS, NMR) E->F G A Amide from Protocol 1 C Sodium triacetoxyborohydride, Acetic Acid, DCE A->C B Amine (R1R2NH) B->C D Reductive Amination Product C->D Imine formation and reduction E Purification (HPLC) D->E F Characterization (LC-MS, NMR) E->F G A Primary Biochemical Assay (e.g., Kinase Inhibition @ 10 µM) B Cellular Assay (e.g., Cell Viability/Proliferation) A->B Active Compounds C Dose-Response and IC50 Determination B->C Potent Hits D Selectivity Profiling (Kinase Panel) C->D Confirmed Actives E ADME/PK Profiling D->E Selective Compounds F Lead Candidate E->F Optimized Leads

Sources

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group in 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The 1-aryl-3-oxocyclobutane motif is a valuable scaffold in modern drug discovery, offering a unique three-dimensional geometry that can effectively probe protein binding pockets. The carboxylic acid functionality at the C1 position of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid serves as a critical handle for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the various strategies to functionalize this carboxylic acid group, with a focus on chemoselectivity and practical implementation. The presence of a ketone at the C3 position introduces a layer of complexity, necessitating careful selection of reagents and reaction conditions to achieve the desired transformations without affecting the ketone moiety.

Core Functionalization Pathways

The carboxylic acid group can be converted into a wide array of other functionalities, including amides, esters, alcohols, and can also serve as a precursor for rearrangement and decarboxylation reactions. This guide will detail the rationale and protocols for these key transformations.

Functionalization_Pathways Start This compound Amide Amide Derivatives Start->Amide Amide Coupling Ester Ester Derivatives Start->Ester Esterification AcylChloride Acyl Chloride Start->AcylChloride Chlorination Alcohol Primary Alcohol Start->Alcohol Selective Reduction Rearrangement Rearrangement Products (e.g., Amines) Start->Rearrangement Schmidt Reaction Decarboxylation Decarboxylation Products (e.g., Halides, Alkanes) Start->Decarboxylation Barton/Hunsdiecker/ Decarboxylative Coupling AcylChloride->Amide Amination AcylChloride->Ester Alcoholysis AcylChloride->Rearrangement Curtius Rearrangement

Caption: Key functionalization pathways originating from this compound.

Amide Bond Formation: A Gateway to Diverse Analogs

The conversion of the carboxylic acid to an amide is one of the most frequently employed reactions in medicinal chemistry, as it allows for the introduction of a vast array of amine-containing building blocks.[1]

Rationale for Reagent Selection

For a substrate like this compound, which can be considered sterically hindered due to the cyclobutane ring, standard amide coupling conditions may be sluggish. Therefore, the use of highly efficient coupling reagents is recommended. Reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[2]

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is often preferred over dicyclohexylcarbodiimide (DCC) due to the water-solubility of its urea byproduct, which simplifies purification.[3] The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve efficiency.[4]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): Reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly effective for coupling sterically hindered substrates and electron-deficient amines.[5][6] HATU, in particular, is known to accelerate reaction rates and minimize racemization in chiral substrates.[4]

Protocol: Amide Synthesis using HATU

This protocol is recommended for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at room temperature, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.

Reagent CombinationKey AdvantagesConsiderations
EDC/HOBt Cost-effective, water-soluble byproduct.May be less efficient for hindered substrates.
HATU/DIPEA High efficiency for hindered substrates, low racemization.[4]Higher cost compared to carbodiimides.
Acyl Fluoride Effective for electron-deficient amines.[5]Requires an additional step to form the acyl fluoride.

Esterification: Modulating Lipophilicity and Metabolic Stability

Esterification is a key transformation for altering the physicochemical properties of a lead compound, such as its lipophilicity and susceptibility to metabolic hydrolysis.

Method Selection: Navigating Steric Hindrance
  • Fischer Esterification: This classical method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[7] While simple, the harsh acidic conditions and high temperatures may not be suitable for complex substrates.

  • Steglich Esterification: This method utilizes a carbodiimide (typically DCC or EDC) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[4][8] It is a mild and highly efficient procedure, particularly for sterically hindered carboxylic acids and alcohols.[9]

Protocol: Steglich Esterification

This protocol is suitable for the esterification of this compound with a variety of alcohols.

Materials:

  • This compound

  • Alcohol

  • EDC or DCC

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq) portion-wise.[8]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the urea byproduct if DCC was used.

  • Wash the organic layer with 0.5 N HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield the pure ester.

Acyl Chloride Formation: Activating the Carboxylic Acid

The conversion of the carboxylic acid to a more reactive acyl chloride is a common strategy to facilitate subsequent nucleophilic acyl substitution reactions, such as the formation of amides and esters under very mild conditions.

Reagent Considerations

Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅).[10] For substrates containing other sensitive functional groups, oxalyl chloride with a catalytic amount of DMF is often a mild and effective choice. The use of thionyl chloride is also widespread, and the byproducts (SO₂ and HCl) are gaseous, which can simplify workup.[10]

Protocol: Acyl Chloride Synthesis with Thionyl Chloride

Caution: Thionyl chloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • A catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (optional)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq) at room temperature. A catalytic drop of DMF can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (typically 50-80 °C) for 1-3 hours. The evolution of gas (SO₂ and HCl) should be observed.

  • Monitor the reaction by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude acyl chloride is often used immediately in the next step without further purification.

Selective Reduction to the Primary Alcohol

The chemoselective reduction of the carboxylic acid in the presence of the ketone is a significant challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functionalities. Therefore, a milder or more selective method is required.

Strategic Approaches
  • Protection-Reduction-Deprotection: The ketone can be protected as a ketal (e.g., using ethylene glycol and an acid catalyst), which is stable to hydride reducing agents.[10][11] The carboxylic acid can then be reduced with a strong reducing agent like LiAlH₄, followed by acidic workup to deprotect the ketone.[10]

  • Chemoselective Reduction: Borane (BH₃) and its complexes (e.g., BH₃·THF, BH₃·SMe₂) are known to selectively reduce carboxylic acids in the presence of ketones.[12] An alternative approach involves the in-situ activation of the carboxylic acid to a mixed anhydride, followed by reduction with a mild hydride source like sodium borohydride (NaBH₄).[13]

Protocol 1: Protection-Reduction-Deprotection

Protection_Reduction_Deprotection A Starting Material (Keto-acid) B Ketal-acid A->B Ethylene glycol, cat. H+ C Ketal-alcohol B->C 1. LiAlH4, THF 2. H2O D Keto-alcohol (Product) C->D Aqueous Acid

Caption: Workflow for the protection-reduction-deprotection strategy.

Step A: Ketal Protection

  • Dissolve this compound (1.0 eq), ethylene glycol (2.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by chromatography to obtain the ketal-protected acid.

Step B: Reduction and Deprotection

  • Dissolve the ketal-protected acid (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of LiAlH₄ (1.5 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting solids and wash with THF or ethyl acetate.

  • To the filtrate, add 1N HCl and stir at room temperature for 1-2 hours to effect deprotection.

  • Extract the product with an organic solvent, dry, concentrate, and purify.

Protocol 2: Chemoselective Reduction via Mixed Anhydride

This protocol is based on a method for the selective reduction of a carboxylic acid in the presence of a ketone.[13]

Materials:

  • This compound

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Anhydrous Tetrahydrofuran (THF)

  • 1N Hydrochloric acid

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool to -15 °C.

  • Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 5-10 minutes at -15 °C to form the mixed anhydride.[13]

  • Add sodium borohydride (2.0 eq) in one portion, followed by the dropwise addition of methanol.[13]

  • Maintain the temperature at -15 °C and stir for an additional 10-20 minutes.

  • Quench the reaction by the addition of 1N HCl.

  • Allow the mixture to warm to room temperature and remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude alcohol by flash column chromatography.

Rearrangement and Decarboxylation Reactions

These transformations offer pathways to amines or decarboxylated products, which can be valuable for further diversification.

Curtius Rearrangement

The Curtius rearrangement converts a carboxylic acid, via an acyl azide, into an isocyanate, which can then be trapped with various nucleophiles to yield amines, carbamates, or ureas.[14][15] A key advantage is the retention of stereochemistry at the migrating carbon.[14]

Protocol: One-pot Curtius Rearrangement

  • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq).

  • Heat the mixture to reflux (80-110 °C) for 2-4 hours until the evolution of nitrogen ceases.

  • Cool the reaction mixture. The resulting isocyanate can be used directly or trapped in situ.

  • For the synthesis of the corresponding amine, carefully add 2N HCl and heat to reflux for 1-2 hours.

  • For the synthesis of a carbamate, add an excess of the desired alcohol (e.g., tert-butanol) and continue to reflux for an additional 2-4 hours.

  • Work up the reaction accordingly and purify the product by chromatography.

Schmidt Reaction

The Schmidt reaction provides a direct conversion of a carboxylic acid to an amine using hydrazoic acid (HN₃), typically generated in situ from sodium azide in the presence of a strong acid.[16][17]

Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a specialized setup.

Protocol:

  • To a solution of this compound (1.0 eq) in chloroform, add concentrated sulfuric acid at 0 °C.

  • Add sodium azide (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 2-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with aqueous NaOH.

  • Extract the product with an organic solvent, dry, and purify.

Decarboxylative Functionalization

Modern methods allow for the replacement of the carboxylic acid group with other functionalities.

  • Barton Decarboxylation: This radical-mediated reaction converts the carboxylic acid to the corresponding alkane.[18] It involves the formation of a Barton ester, followed by treatment with a radical initiator and a hydrogen atom source.[19]

  • Hunsdiecker Reaction: This reaction converts the silver salt of the carboxylic acid to an alkyl halide with the loss of carbon dioxide.

  • Decarboxylative Cross-Coupling: This powerful method, often employing photoredox or transition metal catalysis, allows for the formation of C-C or C-heteroatom bonds at the position of the former carboxylic acid.[20][21]

These advanced methods offer unique opportunities for late-stage functionalization but may require specialized catalysts and conditions.

Conclusion

The carboxylic acid group of this compound is a versatile functional handle that can be transformed into a wide range of derivatives. The choice of reaction and conditions must be carefully considered to ensure chemoselectivity in the presence of the C3 ketone. The protocols outlined in this guide provide a solid foundation for the synthesis of diverse libraries of compounds based on this valuable scaffold, enabling further exploration in drug discovery and development programs.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Link

  • Subiros-Funosas, L., et al. (2013). A convenient protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 11(43), 7435-7443. Link

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 140-145. Link

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Link

  • Organic Chemistry Portal. Barton Decarboxylation. Link

  • Organic Chemistry Portal. Schmidt Reaction. Link

  • Ventura, C. G., & Gianatassio, R. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1363–1370. Link

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Link

  • Wikipedia. Decarboxylative cross-coupling. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Link

  • Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. Link

  • Google Patents. (2013). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Link

  • Shioiri, T. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(11), 2093. Link

  • Chemistry LibreTexts. (2023). Schmidt Reaction. Link

  • Gunda, P., et al. (2012). An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride. Tetrahedron Letters, 53(40), 5463-5466. Link

  • Grokipedia. Barton decarboxylation. Link

  • ResearchGate. The Applications of β‐Keto Amides for Heterocycle Synthesis. Link

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Link

  • Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Link

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Link

  • Wikipedia. Curtius rearrangement. Link

  • Organic Chemistry Portal. Steglich Esterification. Link

  • YouTube. (2019). acetals and ketals as protecting groups. Link

  • Organic Reactions. The Schmidt Reaction. Link

  • JoVE. (2018). Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Link

  • SynArchive. Barton Decarboxylation. Link

  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Link

  • Aapptec. Coupling Reagents. Link

  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Link

  • NIH. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Link

  • PubMed. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. Link

  • Aapptec. Coupling Reagents. Link

  • Total Synthesis. Acetal Protecting Group & Mechanism. Link

  • ChemicalBook. 3-Oxocyclobutanecarboxylic acid | 23761-23-1. Link

  • NIH. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Link

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Link

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Link

  • ISU ReD. (2022). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. Link

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Link

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Link

  • ResearchGate. Conversion of Carboxylic Acids into Esters without Use of Alcohols. Link

  • ChemRxiv. (2020). Decarboxylative C(sp2)–C(sp3) Cross-Coupling of Bicyclo[1.1.1]pentane and Cubane Carboxylic Acids Using a Nickel(II) Aryl Pr. Link

  • Comprehensive Organic Name Reactions and Reagents. The Schmidt Reaction. Link

  • Organic Syntheses. Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids. Link

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Link

  • NIH. (2023). Iron-mediated modular decarboxylative cross-nucleophile coupling. Link

Sources

The Versatile Scaffold: Harnessing 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced pharmacological profiles is a perpetual driver of innovation in medicinal chemistry. Rigid, three-dimensional scaffolds are of particular interest as they can orient functional groups in precise vectors, leading to improved target binding and selectivity. Among these, the cyclobutane ring, a motif once considered esoteric, has emerged as a valuable component in drug design. This guide focuses on a particularly promising, yet underexplored scaffold: 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid . We will delve into its synthetic accessibility, potential applications, and provide detailed protocols for its use as a versatile building block in the generation of compound libraries for drug discovery.

The Strategic Advantage of the 1-Aryl-3-oxocyclobutane Core

The this compound scaffold offers a unique combination of structural and functional features that make it an attractive starting point for medicinal chemistry campaigns:

  • Three-Dimensionality: The puckered nature of the cyclobutane ring provides a defined spatial arrangement of its substituents, a desirable trait for probing the often-complex topology of protein binding sites.

  • Vectorial Diversity: The scaffold presents three distinct points for diversification: the carboxylic acid, the ketone, and the aryl ring. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially leading to improved in vivo half-life of drug candidates.

  • Synthetic Tractability: The presence of the ketone and carboxylic acid functionalities allows for a wide range of well-established chemical transformations, making the scaffold amenable to both lead optimization and library synthesis. The 4-methoxyphenyl group can also be further functionalized or used to modulate electronic properties and target interactions.

Synthesis of the Scaffold: A Proposed Protocol

While specific literature on the direct synthesis of this compound is sparse, a plausible and robust synthetic route can be extrapolated from established methods for related 3-oxocyclobutanecarboxylic acids.[1][2][3] The following protocol outlines a potential multi-step synthesis.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title scaffold from commercially available starting materials.

Materials:

  • 4-Methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • N,O-Dimethylhydroxylamine hydrochloride

  • n-Butyllithium (n-BuLi)

  • Ethyl acrylate

  • Lithium diisopropylamide (LDA)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Weinreb Amide Formation

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous DCM.

  • Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) and triethylamine (3 equivalents) in DCM.

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Weinreb amide.

Step 2: [2+2] Cycloaddition

  • Dissolve the Weinreb amide (1 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 equivalents) dropwise and stir for 30 minutes.

  • In a separate flask, prepare a solution of LDA (1.5 equivalents) in THF at -78 °C.

  • To the LDA solution, add ethyl acrylate (1.2 equivalents) dropwise.

  • Transfer the enolate solution to the solution of the lithiated Weinreb amide via cannula.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • The crude product is the cyclobutanone ester.

Step 3: Hydrolysis

  • Dissolve the crude cyclobutanone ester in a mixture of THF and 6 M HCl (1:1 v/v).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to afford this compound.

Rationale for Experimental Choices:

  • The use of a Weinreb amide in Step 1 provides a stable intermediate that is less prone to over-addition of the organometallic reagent in the subsequent step.

  • The [2+2] cycloaddition in Step 2 is a classic method for forming four-membered rings. The use of LDA to generate the enolate of ethyl acrylate is a standard procedure.

  • Acidic hydrolysis in Step 3 is a robust method for the cleavage of the ester and any protecting groups that might be present.

Application in Medicinal Chemistry: A Gateway to Novel Therapeutics

The this compound scaffold is a versatile starting point for the synthesis of a wide array of potential therapeutic agents. The ketone and carboxylic acid moieties serve as handles for further functionalization, allowing for the introduction of various pharmacophoric groups.

Potential Therapeutic Targets

Given the prevalence of aryl and carboxylic acid groups in known bioactive molecules, derivatives of this scaffold could be designed to target a range of proteins, including:

  • Enzymes: The carboxylic acid can act as a mimic of a substrate's carboxylate group, targeting enzymes such as proteases, kinases, and histone deacetylases (HDACs).

  • G-protein coupled receptors (GPCRs): The rigid scaffold can be used to position aromatic and hydrogen-bonding groups to interact with specific residues in the transmembrane domains of GPCRs.

  • Ion channels: The defined geometry of the scaffold could be exploited to design molecules that block or modulate the activity of ion channels.

The 4-methoxyphenyl group itself can engage in favorable interactions with protein targets or serve as a point for further modification to enhance potency or tune physicochemical properties.

Protocol 2: Amide Library Synthesis from the Scaffold

Objective: To generate a library of amide derivatives for screening against a panel of biological targets.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound (1.0 M in anhydrous DMF).

  • Prepare stock solutions of a diverse library of amines (1.2 M in anhydrous DMF).

  • Prepare a stock solution of HATU (1.1 M in anhydrous DMF).

  • Prepare a stock solution of DIPEA (3.0 M in anhydrous DMF).

  • To each well of a 96-well reaction block, add the carboxylic acid stock solution (50 µL, 0.05 mmol).

  • Add a different amine stock solution to each well (50 µL, 0.06 mmol).

  • Add the DIPEA stock solution to each well (50 µL, 0.15 mmol).

  • Add the HATU stock solution to each well (50 µL, 0.055 mmol).

  • Seal the reaction block and shake at room temperature for 12 hours.

  • Quench the reactions by adding water (200 µL) to each well.

  • Extract the products using an automated liquid handler with ethyl acetate (3 x 200 µL).

  • Combine the organic extracts for each well and evaporate the solvent.

  • The resulting library of amides can be dissolved in DMSO for biological screening.

Rationale for Experimental Choices:

  • HATU is a highly efficient and widely used coupling reagent for amide bond formation, known for its rapid reaction times and minimal side products.

  • DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction and to facilitate the coupling process.

  • The use of a 96-well format allows for the rapid and parallel synthesis of a large number of compounds, which is ideal for generating a screening library.

Visualizing the Workflow and Potential

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, outline the synthetic workflow and the potential for diversification of the scaffold.

G cluster_synthesis Scaffold Synthesis 4-Methoxyphenylacetic acid 4-Methoxyphenylacetic acid Weinreb Amide Weinreb Amide 4-Methoxyphenylacetic acid->Weinreb Amide SOCl₂, N,O-Dimethylhydroxylamine HCl Cyclobutanone Ester Cyclobutanone Ester Weinreb Amide->Cyclobutanone Ester n-BuLi, Ethyl Acrylate, LDA This compound This compound Cyclobutanone Ester->this compound HCl, H₂O, Heat

Caption: Synthetic pathway for the scaffold.

G cluster_diversification Points of Diversification Scaffold This compound Carboxylic_Acid Carboxylic Acid (Amides, Esters, etc.) Scaffold->Carboxylic_Acid Ketone Ketone (Reductive Amination, Grignard, etc.) Scaffold->Ketone Aryl_Ring Aryl Ring (Electrophilic Substitution, Cross-coupling) Scaffold->Aryl_Ring

Sources

Application Notes & Protocols: A Framework for Developing Assays with 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay development cascade for the novel compound, 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid. Recognizing that this molecule belongs to a class of compounds containing the 3-oxocyclobutanecarboxylic acid scaffold—a structure present in numerous bioactive agents, including kinase and enzyme inhibitors—this guide is structured as a multi-tiered strategy.[1][2][3] It begins with essential physicochemical characterization, progresses to broad-based screening to uncover potential biological activities, and culminates in detailed protocols for target validation and mechanistic studies. The methodologies are designed to be adaptable, providing a logical and scientifically rigorous framework for elucidating the therapeutic potential of this and other novel chemical entities.

Introduction: The Scientific Rationale

The compound this compound represents a promising starting point for a drug discovery campaign. Its core structure, 3-oxocyclobutanecarboxylic acid, is a key intermediate in the synthesis of a wide array of pharmaceuticals, including inhibitors of Janus kinases (JAK), thrombin, and other enzymes.[1][2][3] The rigid cyclobutane ring can confer favorable conformational properties for binding to protein targets, while the methoxyphenyl group can influence binding affinity and metabolic stability.[4]

Given the absence of established biological targets for this specific molecule, a systematic and unbiased approach to assay development is paramount. This guide eschews a single, presumptive protocol in favor of a logical, tiered workflow. This strategy is designed to efficiently identify and validate the biological activity of a novel compound, thereby maximizing the potential for discovery while conserving resources.

Part 1: Foundational Physicochemical Characterization

Before embarking on biological assays, it is imperative to characterize the fundamental properties of the test compound. Inaccurate assumptions about purity, solubility, or stability can lead to erroneous and irreproducible biological data.[5]

Purity Assessment

Rationale: The presence of impurities can confound results, leading to false positives or negatives. Purity should be assessed by at least two orthogonal methods.

Protocol: Purity Determination by HPLC-UV and LC-MS

  • Preparation of Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in an appropriate organic solvent (e.g., DMSO, Methanol) to a final concentration of 10 mM.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at multiple wavelengths (e.g., 214 nm, 254 nm, 280 nm) to capture potential impurities with different chromophores.

    • Analysis: Integrate the peak area of the main compound and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of >95% is recommended for biological screening.[6]

  • LC-MS Analysis:

    • Utilize similar LC conditions as above, coupled to a mass spectrometer.

    • Analysis: Confirm that the mass of the main peak corresponds to the expected molecular weight of the compound (220.22 g/mol ).[6] Check for masses of potential impurities or degradation products.

Aqueous Solubility and Stability

Rationale: Most biological assays are conducted in aqueous buffers. Undissolved compound can lead to inaccurate concentration-response curves. Stability is crucial as compound degradation during the assay will affect the active concentration.

Protocol: Kinetic Solubility and Stability Assessment

  • Solubility:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Serially dilute this stock into the primary assay buffer (e.g., PBS, pH 7.4) to final concentrations ranging from 0.1 µM to 100 µM.

    • Incubate at room temperature for 1-2 hours.

    • Measure turbidity using a nephelometer or by assessing light scatter on a plate reader at ~620 nm. The concentration at which precipitation occurs is the kinetic solubility limit.

  • Stability:

    • Prepare a solution of the compound in the assay buffer at a concentration below its solubility limit (e.g., 10 µM).

    • Incubate the solution under the conditions of the planned biological assay (e.g., 37°C for 24 hours).

    • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and quench any potential reaction by adding an equal volume of cold acetonitrile.

    • Analyze the samples by HPLC-UV, quantifying the peak area of the parent compound over time. A degradation of <10% over the assay duration is generally acceptable.

Part 2: A Tiered Strategy for Biological Activity Screening

This section outlines a logical progression of assays, starting with broad screening to generate initial hypotheses, followed by more focused experiments to identify a specific target and mechanism.

Workflow for Assay Development

Assay_Development_Workflow cluster_0 Foundational Steps cluster_1 Tier 1: Broad Screening cluster_2 Tier 2: Target Identification & Validation cluster_3 Tier 3: Mechanistic & SAR Studies Purity Purity Assessment (>95%) Solubility Solubility & Stability Determination Purity->Solubility Cytotoxicity Cytotoxicity Assays (MTT/Resazurin) Solubility->Cytotoxicity TargetID Target Deconvolution (e.g., Affinity Methods) Cytotoxicity->TargetID If 'Hit' EnzymeScreen General Enzyme Inhibition Screen PhenotypicScreen Phenotypic/High-Content Screen TargetAssay Target-Specific Assay (e.g., Kinase-Glo®) TargetID->TargetAssay CellularTarget Cellular Target Engagement (e.g., Western Blot) TargetAssay->CellularTarget Kinetics Enzyme Kinetics (Mechanism of Inhibition) CellularTarget->Kinetics Selectivity Selectivity Profiling Kinetics->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR

Caption: A tiered workflow for the biological evaluation of a novel compound.

Tier 1: Broad-Based Screening to Identify Biological Activity

Rationale: The goal of this tier is to cast a wide net to detect any biological response, which can then be investigated further.

Protocol 2.1: Cell Viability/Cytotoxicity Assay (Resazurin Reduction Assay)

This assay measures overall cell viability and metabolic activity, providing a general indication of cytotoxicity.[7]

  • Cell Plating: Seed a panel of human cell lines (e.g., a cancer line like A549 lung carcinoma, and a non-cancerous line like BEAS-2B bronchial epithelium) into a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 2X concentration series of this compound in cell culture medium, starting from 200 µM down to ~10 nM. Use a vehicle control (e.g., 0.5% DMSO).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 48-72 hours.

  • Resazurin Addition:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a "no cells" control (0% viability).

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol 2.2: General Enzyme Inhibition Screening

Rationale: Since the core scaffold is common in enzyme inhibitors, screening against a representative enzyme class is a logical starting point.[1][8] Kinase assays are readily available in kit format and represent a large, druggable target class.

  • Assay Principle: This protocol uses the ADP-Glo™ Kinase Assay (Promega) as an example. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

  • Procedure:

    • Kinase Reaction: In a 384-well plate, set up the reaction containing a model kinase (e.g., Src kinase), its substrate (a generic peptide), and ATP at its Kₘ concentration. Add the test compound at a high concentration (e.g., 10 µM). Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate at room temperature for 1 hour.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: A significant reduction in the luminescent signal compared to the positive control indicates potential inhibition of the kinase. Calculate the percent inhibition for the test compound.

Tier 2: Target Validation and Specific Assay Development

Rationale: If a "hit" is identified in Tier 1 (e.g., potent cytotoxicity in A549 cells), the next step is to identify the molecular target responsible for this effect. This is a complex process that may involve techniques like thermal proteome profiling, affinity chromatography-mass spectrometry, or computational target prediction. For this guide, we will assume a hypothetical target, a receptor tyrosine kinase (RTK) overactive in A549 cells, has been identified.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Hypothetical RTK Signaling cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) p_Substrate Phospho-Substrate RTK->p_Substrate ATP -> ADP Compound 1-(4-methoxyphenyl)-3- oxocyclobutanecarboxylic acid Compound->RTK Inhibition Pathway Downstream Pathway (e.g., MAPK) p_Substrate->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation

Caption: Inhibition of a hypothetical RTK pathway by the test compound.

Protocol 2.3: Cellular Target Engagement via Western Blot

Rationale: This assay confirms that the compound inhibits the target kinase inside the cell by measuring the phosphorylation of a known downstream substrate.

  • Cell Treatment: Plate A549 cells and allow them to adhere overnight. Starve the cells (serum-free medium) for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for 15 minutes to activate the kinase.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH) to ensure equal loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates cellular target engagement.

Tier 3: Mechanistic and SAR Studies

Rationale: With a validated target, the focus shifts to understanding how the compound inhibits the target and which parts of its structure are essential for activity. This information is critical for optimizing the compound into a lead candidate.

Protocol 2.4: Enzyme Kinetics for Mechanism of Inhibition (MOI)

Rationale: This determines if the compound competes with the enzyme's natural substrate (e.g., ATP), binds to a different site, or binds only to the enzyme-substrate complex.

  • Assay Setup: Use the target-specific biochemical assay (e.g., ADP-Glo™).

  • Matrix Experiment:

    • Set up a matrix of reactions in a multi-well plate.

    • Vary the concentration of the substrate (ATP) along the x-axis (e.g., from 0.25x Kₘ to 10x Kₘ).

    • Vary the concentration of the inhibitor along the y-axis (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Data Acquisition: Measure the initial reaction velocity (rate of ADP production) for each condition.

  • Data Analysis:

    • Plot the reaction velocity versus substrate concentration for each inhibitor concentration.

    • Transform the data into a double-reciprocal plot (Lineweaver-Burk plot: 1/velocity vs. 1/[Substrate]).

    • Interpretation:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

Structure-Activity Relationship (SAR) Studies

SAR is not a single protocol but an iterative process. The validated assays (biochemical and cellular) become the tools to test newly synthesized analogs of the lead compound. By systematically modifying parts of the molecule (the methoxyphenyl group, the cyclobutane ring, the carboxylic acid), researchers can determine which chemical features are critical for potency and selectivity.

Data Presentation

Quantitative data should be summarized in clear, concise tables.

Table 1: Hypothetical Screening Results for this compound

Assay TypeCell Line / TargetEndpointResult
CytotoxicityA549 (Lung Cancer)IC₅₀1.2 µM
CytotoxicityBEAS-2B (Normal Lung)IC₅₀25.7 µM
Kinase ScreenSrc Kinase% Inhibition @ 10 µM85%
Kinase ScreenEGFR Kinase% Inhibition @ 10 µM92%
Cellular TargetA549 (p-EGFR)IC₅₀1.5 µM

Conclusion

The development of assays for a novel compound like this compound requires a methodical, evidence-based approach. By progressing through a tiered system—from foundational characterization and broad screening to specific target validation and deep mechanistic studies—researchers can efficiently navigate the early stages of the drug discovery process. The protocols and frameworks provided herein offer a robust and adaptable strategy to unlock the therapeutic potential of new chemical entities, ensuring that experimental choices are driven by scientific rationale and that the resulting data is both reliable and insightful.

References

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. Available at: [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Available at: [Link]

  • Development of Novel α-Amylase Inhibitors: Synthesis, Molecular Docking, and Biochemical Studies. PubMed. Available at: [Link]

  • Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. PubMed. Available at: [Link]

  • 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. MySkinRecipes. Available at: [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 3-Oxocyclobutanecarboxylic acid CAS 23761-23-1. Watson International. Available at: [Link]

  • Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. Pharmaffiliates. Available at: [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid. Patsnap. Available at: [Link]

  • 3-Oxocyclobutane-1-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Publishing. Available at: [Link]

  • The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • 3-Oxocyclobutanecarboxylic acid. 001CHEMICAL. Available at: [Link]

Sources

Application Notes and Protocols for Reactions with 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid is a versatile bifunctional molecule holding significant potential in medicinal chemistry and organic synthesis. Its rigid cyclobutane scaffold, coupled with a reactive ketone and a carboxylic acid, offers multiple avenues for chemical modification. The presence of the 4-methoxyphenyl group at a quaternary center introduces steric bulk and electronic effects that influence the reactivity of the functional groups, making it a unique building block for creating complex molecular architectures. This guide provides a detailed exploration of experimental setups for key transformations of this compound, focusing on the underlying chemical principles and offering robust, step-by-step protocols.

Chemical and Physical Properties

A thorough understanding of the starting material's properties is fundamental to designing successful reaction protocols.

PropertyValue
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Appearance Off-white to white solid
Purity Typically ≥98%
InChI Key OPBBOSTZEIPADV-UHFFFAOYSA-N[1]

I. Strategic Considerations for Reactivity

The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the cyclobutanone. The 4-methoxyphenyl substituent, being electron-donating, can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, though these are not the focus of this guide. Critically, its steric presence at the C1 position will influence the approach of reagents to both the carboxylic acid and the ketone.

Logical Flow of Synthetic Transformations

The following diagram illustrates the potential reaction pathways for this compound, which will be detailed in the subsequent protocols.

G start 1-(4-methoxyphenyl)-3- oxocyclobutanecarboxylic acid ester Ester Derivatives start->ester Esterification (e.g., Fischer) amide Amide Derivatives start->amide Amide Coupling (e.g., EDC, HOBt) alcohol 1-(4-methoxyphenyl)-3- hydroxycyclobutanecarboxylic acid start->alcohol Ketone Reduction (e.g., NaBH4)

Sources

Application Notes & Protocols: Purification of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical R&D

Abstract

This document provides a comprehensive guide to the purification of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid, a key structural motif in medicinal chemistry and materials science. The purity of this intermediate is paramount for the successful synthesis of downstream targets and for ensuring the validity of biological and materials testing.[1] This guide details three robust purification methodologies: Recrystallization, Acid-Base Extraction, and Silica Gel Chromatography. For each technique, we elucidate the underlying chemical principles, provide detailed step-by-step protocols, and offer expert insights into optimizing the purification process. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction and Physicochemical Properties

This compound is a bifunctional molecule containing a ketone, a carboxylic acid, and an aromatic ether. This unique combination of functional groups dictates its chemical behavior and provides the handles necessary for effective purification.[2] Its structural analog, 3-oxocyclobutanecarboxylic acid, is a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors and treatments for autoimmune diseases.[3][4] The addition of the 4-methoxyphenyl group increases the molecule's lipophilicity and molecular weight, influencing solvent choice and chromatographic behavior.

Successful purification relies on exploiting the differences in physicochemical properties between the target compound and its impurities. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionRationale & Implications
Molecular Formula C₁₂H₁₂O₄---
Molecular Weight 220.22 g/mol Affects diffusion rates and molar calculations.
Appearance Likely an off-white or white solid.[5]The parent compound is an off-white powder; color may indicate impurities.
pKa (Predicted) ~4.0 - 4.5The carboxylic acid group is acidic, allowing for deprotonation with a mild base (e.g., NaHCO₃) for acid-base extraction.[6]
Solubility Expected to have low solubility in water and non-polar solvents (e.g., hexanes), and moderate to good solubility in polar organic solvents (e.g., Ethyl Acetate, Dichloromethane, Acetone).The aromatic ring increases lipophilicity compared to the parent compound, while the carboxylic acid provides polarity. This differential solubility is key for recrystallization.[1][7]

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of most solids in a solvent increases with temperature. A suitable solvent will dissolve the target compound and its impurities at an elevated temperature. Upon cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the impurities (which are present in lower concentrations) dissolved in the cold solvent.[8]

Causality of Experimental Choices: The selection of an appropriate solvent system is the most critical step. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For a compound with multiple functional groups like this one, a mixed solvent system is often required to achieve the ideal polarity.[8][9] Based on protocols for similar structures, a polar solvent in which the compound is soluble (like dichloromethane or ethyl acetate) paired with a non-polar solvent in which it is insoluble (like heptane or hexanes) is a logical starting point.[10]

Protocol 2.1: Recrystallization from Dichloromethane/Heptane
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of warm dichloromethane (DCM) dropwise with stirring until the solid just dissolves. Using the minimum volume is crucial for maximizing recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

  • Induce Crystallization: While the DCM solution is still warm, slowly add n-heptane dropwise with swirling until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of saturation has been reached.

  • Re-dissolution: Add a few drops of warm DCM to just re-dissolve the precipitate and obtain a clear solution. This ensures the subsequent crystallization process is slow and controlled, leading to purer crystals.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is essential for the formation of large, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-heptane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Workflow 2.1: Recrystallization Process

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation crude Crude Solid dcm Add Minimum Warm DCM crude->dcm dissolved Completely Dissolved Solution dcm->dissolved add_heptane Add Heptane to Turbidity dissolved->add_heptane cool Slow Cooling (RT then Ice Bath) add_heptane->cool crystals Crystal Slurry cool->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Heptane filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Recrystallization workflow for purification.

Purification by Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid functional group. By treating an organic solution of the crude material with an aqueous base (like sodium bicarbonate), the acidic target compound is deprotonated to form its corresponding carboxylate salt. This salt is ionic and thus highly soluble in the aqueous phase, while neutral or basic impurities remain in the organic phase. The layers are then separated, and the aqueous layer containing the carboxylate salt is re-acidified to regenerate the pure, water-insoluble carboxylic acid, which precipitates out.[11]

Causality of Experimental Choices: Sodium bicarbonate (NaHCO₃) is chosen as the base because it is strong enough to deprotonate a carboxylic acid but generally not strong enough to deprotonate less acidic functional groups like phenols, preventing their co-extraction.[6] This provides an additional layer of selectivity. Using a stronger base like sodium hydroxide (NaOH) could risk side reactions if other base-sensitive functional groups are present in the impurities.[12]

Protocol 3.1: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in an appropriate organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the CO₂ gas that is evolved.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acidic product. Combine all aqueous extracts.

  • Back-Washing (Optional): The combined aqueous layers can be washed with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The purified this compound will precipitate as a solid.[13]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Workflow 3.1: Acid-Base Extraction Process

G cluster_org Organic Phase cluster_aq Aqueous Phase start Crude Mixture in Organic Solvent add_base Extract with aq. NaHCO₃ start->add_base separate1 Separate Layers add_base->separate1 org_impurities Neutral/Basic Impurities separate1->org_impurities aq_salt Aqueous Carboxylate Salt separate1->aq_salt acidify Acidify with HCl (pH~2) aq_salt->acidify precipitate Precipitate Forms acidify->precipitate isolate Filter, Wash, & Dry precipitate->isolate pure Pure Carboxylic Acid isolate->pure

Caption: Acid-base extraction workflow.

Purification by Silica Gel Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent).[14] Silica gel is a polar adsorbent. Polar compounds, like our carboxylic acid, will interact more strongly with the silica gel and thus move down the column more slowly. Non-polar impurities will interact weakly and elute from the column faster. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.

Causality of Experimental Choices: The key to successful chromatographic separation is the choice of the mobile phase (eluent). For carboxylic acids on silica gel, severe peak tailing can occur due to strong interactions and dimerization on the silica surface. To counteract this, a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) is often added to the eluent.[15] This acid keeps the target compound in its protonated, less polar state and competes for active sites on the silica gel, resulting in sharper, more symmetrical peaks and better separation.[16][17]

Protocol 4.1: Silica Gel Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase, such as 90:10 Hexanes:Ethyl Acetate (+ 0.5% Acetic Acid).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 70:30, then 50:50 Hexanes:Ethyl Acetate) to elute compounds of increasing polarity. The optimal gradient should be determined beforehand using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid is volatile and will be removed during this process.

  • Drying: Dry the resulting solid under high vacuum to remove any final traces of solvent.

Table 2: Example Eluent Systems for TLC Analysis & Column Chromatography

Eluent System (v/v/v)PolarityComments
90:10 Hexanes:Ethyl AcetateLowGood for eluting non-polar impurities.
70:30:0.5 Hexanes:Ethyl Acetate:Acetic AcidMediumA typical starting point for eluting the target compound.[17]
50:50:0.5 Hexanes:Ethyl Acetate:Acetic AcidMedium-HighUse to elute the product if it is more retained.
100% Ethyl Acetate + 0.5% Acetic AcidHighUse to elute highly polar impurities.
Workflow 4.1: Column Chromatography Process

G cluster_prep Preparation cluster_run Elution & Collection cluster_isolate Isolation pack Pack Silica Gel Column load Load Crude Sample on Silica pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvents combine->evaporate pure Pure Product evaporate->pure

Caption: Silica gel chromatography workflow.

Validation of Purity

After purification, the purity of this compound should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The purified compound should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and match the expected structure, with no significant impurity peaks.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of this compound can be effectively achieved using several standard laboratory techniques. Recrystallization offers a simple method for removing minor impurities. Acid-base extraction provides an excellent, scalable method for separating the acidic product from neutral or basic contaminants. Finally, silica gel chromatography offers the highest resolution for removing impurities with similar polarities. The choice of method will depend on the nature and quantity of the impurities present in the crude material. For achieving the highest purity, a combination of these techniques, such as an initial acid-base extraction followed by a final recrystallization, is often the most effective strategy.

References

  • A-Z Organics Pvt. Ltd. (n.d.). Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. A-Z Organics. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2004). US8492583B2 - Process for purification of aromatic carboxylic acids.
  • Kinnory, D. S., Takeda, Y., & Greenberg, D. M. (1955). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry, 212(1), 379-385. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 19, 2026, from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization Solvents. Retrieved January 19, 2026, from [Link]

  • Lawrence, J. F., & Leduc, R. (1978). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry, 50(8), 1161-1164. Retrieved January 19, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 19, 2026, from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry. Retrieved January 19, 2026, from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). ACID-BASE EXTRACTION. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2013). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Williamson, K. L. (1974). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 51(7), 465. Retrieved January 19, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Liquid/liquid Extraction. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2004). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization. Retrieved January 19, 2026, from [Link]

  • Reddit. (2019). Picking a recrystallization solvent?. r/chemhelp. Retrieved January 19, 2026, from [Link]

  • Reich, E., & Schibli, A. (2007). The Mobile Phase. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved January 19, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 19, 2026, from [Link]

  • American Chemical Society. (2023). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. ACS Green Chemistry Institute. Retrieved January 19, 2026, from [Link]

  • Zarzycki, P. K. (2002). Chromatographic separations of aromatic carboxylic acids. Biomedical Chromatography, 16(5), 285-303. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved January 19, 2026, from [Link]

Sources

analytical methods for 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Introduction

This compound is a multifaceted organic compound with a structure that holds significant interest for researchers in medicinal chemistry and materials science. Its rigid cyclobutane core, substituted with a methoxyphenyl group and a carboxylic acid, presents a unique scaffold for the development of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount to ensure its purity, confirm its structure, and understand its physicochemical properties, which are critical for its application in drug development and other scientific endeavors. This application note provides a comprehensive overview of the analytical methods and detailed protocols for the thorough characterization of this compound.

Molecular Structure and Physicochemical Properties

A foundational step in the characterization of any compound is the understanding of its basic molecular and physical properties.

  • Chemical Structure: Chemical structure of this compound

  • Molecular Formula: C₁₂H₁₂O₄

  • Molecular Weight: 220.22 g/mol [1]

PropertyValue
Molecular FormulaC₁₂H₁₂O₄
Molecular Weight220.22 g/mol
IUPAC NameThis compound
InChI KeyOPBBOSTZEIPADV-UHFFFAOYSA-N[1]

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for its purity and empirical formula.[2][3][4] For organic compounds, CHN (Carbon, Hydrogen, Nitrogen) analysis is most common, and in this case, would be extended to include Oxygen.[2][5]

Principle

Combustion analysis is the standard method for determining the elemental composition of organic compounds.[4] The sample is combusted in an oxygen-rich environment at high temperatures, converting the constituent elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by detectors, allowing for the calculation of the mass percentage of each element in the original sample.

Protocol for Combustion Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized this compound into a tin or silver capsule.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard, such as acetanilide or sulfanilamide.

  • Analysis: Place the encapsulated sample into the autosampler of the elemental analyzer. The instrument will then automatically introduce the sample into the combustion chamber.

  • Data Acquisition and Analysis: The instrument's software will record the detector signals and calculate the percentage of Carbon, Hydrogen, and Oxygen.

  • Validation: The experimental percentages should be compared to the theoretical values. A deviation of less than 0.4% is generally considered acceptable.[5]

Expected Elemental Composition
ElementTheoretical Percentage
Carbon (C)65.45%
Hydrogen (H)5.49%
Oxygen (O)29.06%
Workflow for Elemental Analysis

Caption: Workflow for elemental analysis by combustion.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences the exact frequency at which it absorbs, a phenomenon known as the chemical shift. The interaction between neighboring nuclei leads to signal splitting, providing information about the connectivity of atoms.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For enhanced structural elucidation, 2D NMR experiments like COSY and HSQC can also be performed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

A ¹H NMR spectrum for this compound is publicly available, which can be used for comparison.[6]

¹H NMRChemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
Aromatic Protons~7.3Doublet2HProtons ortho to the carboxylic acid group
Aromatic Protons~6.9Doublet2HProtons meta to the carboxylic acid group
Methoxy Protons~3.8Singlet3H-OCH₃
Cyclobutane Protons3.0 - 3.5Multiplet4H-CH₂-
Carboxylic Acid Proton>10Broad Singlet1H-COOH

¹³C NMRChemical Shift (ppm, predicted)Assignment
Carbonyl Carbon (Ketone)>200C=O
Carbonyl Carbon (Carboxylic Acid)~175-COOH
Aromatic Carbons114 - 160Aromatic ring
Quaternary Carbon~50-60C attached to aromatic ring and COOH
Methoxy Carbon~55-OCH₃
Cyclobutane Carbons35 - 50-CH₂-

graph "NMR Spectroscopy Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

dissolve [label="Dissolve sample in deuterated solvent"]; transfer [label="Transfer to NMR tube"]; place [label="Place in spectrometer"]; acquire [label="Acquire 1H, 13C, and 2D spectra"]; process [label="Process data (FT, phasing, baseline correction)"]; analyze [label="Analyze chemical shifts, coupling, and integration"];

dissolve -> transfer -> place -> acquire -> process -> analyze; }

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Different functional groups absorb infrared radiation at characteristic frequencies corresponding to their vibrational modes (e.g., stretching, bending). An FTIR spectrum is a plot of infrared intensity versus wavenumber, where absorption bands indicate the presence of specific functional groups.

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

  • Data Analysis: The software will automatically subtract the background from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1760C=O stretchKetone (in a four-membered ring)[7]
~1710C=O stretchCarboxylic acid[8][9]
~1600, ~1500C=C stretchAromatic ring
~1250C-O stretchAryl ether

graph "FTIR Spectroscopy Workflow" {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

place_sample [label="Place sample on ATR crystal"]; background [label="Collect background spectrum"]; sample_scan [label="Collect sample spectrum"]; analyze [label="Analyze absorption bands"];

place_sample -> background -> sample_scan -> analyze; }

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

In a mass spectrometer, a sample is ionized, and the resulting ions are separated according to their m/z ratio and detected. The fragmentation pattern of the molecular ion can provide valuable structural information. Cyclobutane derivatives are known to undergo characteristic ring cleavage upon electron impact.[10]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and any significant fragment ions.

IonExpected m/z
[M+H]⁺221.07
[M-H]⁻219.07
[M+Na]⁺243.06

The fragmentation of cyclobutane rings can be complex, but characteristic losses related to the substituents and ring cleavage are expected.[11][12][13]

Caption: General workflow for mass spectrometry analysis.

Chromatographic Analysis

Chromatography is used to separate, identify, and quantify the components of a mixture. For a synthesized compound, it is crucial for assessing purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying compounds in a liquid mobile phase.[14][15]

A solution of the sample is pumped through a column packed with a stationary phase. The components of the sample interact differently with the stationary phase, causing them to separate as they are carried along by the mobile phase. A detector at the end of the column measures the amount of each component as it elutes.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[16][17]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. Run a gradient or isocratic elution to separate the components.

  • Data Analysis: The purity of the sample can be determined from the relative area of the main peak in the chromatogram.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic intermediate. As a key building block in the development of various therapeutic agents, including kinase inhibitors, achieving a high-yield, reproducible synthesis is paramount.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and field-proven experience.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of the 1-aryl-3-oxocyclobutane core can be approached via several pathways. Two of the most logical and commonly explored routes are the double alkylation of an arylacetic acid derivative and the intramolecular Dieckmann condensation of a substituted adipate diester. Each strategy has distinct advantages and potential pitfalls.

  • Strategy A: Diastereoselective Double Alkylation: This modern approach involves the formation of a dianion from 4-methoxyphenylacetic acid, which then undergoes a double alkylation with a dielectrophile like epichlorohydrin.[2] This route is often highly stereoselective and can be very efficient.

  • Strategy B: Dieckmann Condensation: A classic cyclization method where a 1,4-diester is treated with a strong base to induce an intramolecular condensation, forming the cyclobutanone ring as a β-keto ester.[3][4] This is followed by hydrolysis and decarboxylation.

G High-Level Comparison of Synthetic Strategies cluster_A Strategy A: Double Alkylation cluster_B Strategy B: Dieckmann Condensation A1 4-Methoxyphenylacetic Acid A2 Dianion Formation (e.g., LDA, n-BuLi) A1->A2 A3 Reaction with Epichlorohydrin A2->A3 A4 Hydroxy Acid Intermediate A3->A4 A5 Oxidation A4->A5 A6 Final Product A5->A6 B1 Substituted Adipate Diester B2 Intramolecular Cyclization (e.g., NaOEt) B1->B2 B3 Cyclic β-Keto Ester B2->B3 B4 Hydrolysis & Decarboxylation B3->B4 B5 Final Product B4->B5

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

FAQ 1: Low Yield in the Initial Cyclization Step

Question: My yield for the initial cyclobutane formation from 4-methoxyphenylacetic acid and epichlorohydrin (Strategy A) is consistently low. What are the most likely causes?

Answer: This is a critical step that relies on the precise formation of a dianion. Low yields can typically be traced back to one of several factors:

  • Incomplete Dianion Formation: The reaction requires deprotonation of both the carboxylic acid proton and the more challenging α-proton. Using at least two equivalents of a very strong, non-nucleophilic base is essential. Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are standard choices. Incomplete deprotonation leads to unreacted starting material and side reactions.

  • Improper Temperature Control: Dianion formation should be conducted at low temperatures (e.g., -78 °C to -40 °C) to prevent base degradation and side reactions. However, the subsequent alkylation may require warming. You must carefully optimize the temperature profile for your specific setup.

  • Reagent Quality: Both the strong base and the epichlorohydrin must be of high purity and anhydrous. Water will quench the dianion, immediately halting the reaction. Epichlorohydrin can polymerize if it contains impurities.

  • Order of Addition: Typically, the arylacetic acid is added to the cooled base solution to form the dianion, followed by the slow addition of epichlorohydrin. Reversing this can lead to undesired reactions.

FAQ 2: Inefficient Oxidation of the Hydroxy Acid Intermediate

Question: The oxidation of the cyclobutanol intermediate to the final 3-oxocyclobutanone is sluggish or produces significant byproducts. How can I improve this step?

Answer: The choice of oxidant is critical to avoid over-oxidation or degradation of the strained cyclobutane ring. While strong oxidants like permanganate can cleave the ring, milder and more controlled methods are highly recommended.[5]

Table 1: Comparison of Common Oxidation Methods

Oxidant SystemProsCons & Troubleshooting
Swern Oxidation High yields, mild conditions.Requires cryogenic temperatures (-78 °C), stoichiometric reagents, can have an unpleasant odor. Ensure strict anhydrous conditions.
Dess-Martin Periodinane (DMP) Room temperature reaction, fast, reliable.Reagent is expensive and can be shock-sensitive. Byproducts can complicate purification.
TEMPO/Bleach Catalytic, inexpensive, environmentally friendly.Can be sensitive to functional groups, requires careful pH control.
Ruthenium Tetroxide (catalytic) Powerful and effective.Can lead to over-oxidation if not carefully controlled.[2] Use of a co-oxidant like sodium periodate is required.

Recommendation: For lab-scale synthesis, DMP often provides the best balance of convenience and yield. For larger-scale operations, optimizing a catalytic TEMPO or RuO₄ oxidation is more cost-effective. If your reaction is sluggish, ensure your starting alcohol is pure and the oxidant has not degraded during storage.

FAQ 3: My Dieckmann Condensation (Strategy B) is Failing

Question: I am attempting the Dieckmann condensation to form the cyclobutane ring, but I am only recovering starting material or a complex mixture. What should I check?

Answer: The Dieckmann condensation is an equilibrium-driven reaction.[6] Success hinges on shifting the equilibrium toward the cyclized product.

  • Choice of Base and Solvent: The reaction is typically run using a sodium alkoxide base (e.g., sodium ethoxide) in the corresponding alcohol solvent (ethanol).[6] The base must be completely anhydrous, as water will hydrolyze the ester starting material.

  • Driving the Equilibrium: The cyclized β-keto ester product is more acidic than the alcohol solvent. The alkoxide base deprotonates this product, forming a resonance-stabilized enolate. This final, irreversible deprotonation is what drives the entire reaction to completion. Therefore, you must use at least one full equivalent of base.

  • Preventing Intermolecular Reactions: The intramolecular reaction is favored at high dilution. If your reaction concentration is too high, you may promote the intermolecular Claisen condensation, leading to polymer formation.

G Troubleshooting Low Yield cluster_solutions Start Low Final Yield Observed CheckStep1 Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) Start->CheckStep1 ProblemStep1 Issue in Cyclization Step CheckStep1->ProblemStep1 High % of Starting Material ProblemStep2 Issue in Oxidation Step CheckStep1->ProblemStep2 High % of Hydroxy Acid Intermediate ProblemStep3 Issue in Purification CheckStep1->ProblemStep3 Product Present but Lost During Workup Sol1 Verify Base Strength & Stoichiometry Check for Water Contamination Optimize Temperature Profile ProblemStep1->Sol1 Sol2 Check Oxidant Activity Increase Reaction Time/Temp Switch to Stronger Oxidant (see Table 1) ProblemStep2->Sol2 Sol3 Optimize Extraction pH Evaluate Recrystallization Solvent Consider Chromatography ProblemStep3->Sol3

Caption: A logical workflow for troubleshooting low product yield.

FAQ 4: How Do I Remove Stubborn Impurities from the Final Product?

Question: My final product has a purity of <95% after initial workup. What is the best purification method?

Answer: The acidic nature of the final product lends itself well to several purification techniques.

  • Acid-Base Extraction: Before any other purification, perform a thorough workup. Dissolve the crude product in a solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Then, extract the product into a mild basic solution (e.g., saturated sodium bicarbonate). The aqueous layer, now containing the carboxylate salt of your product, can be washed with fresh ethyl acetate to remove neutral impurities. Finally, re-acidify the aqueous layer and extract your purified product back into an organic solvent.

  • Recrystallization: This is often the most effective method for achieving high purity. Experiment with solvent systems such as ethyl acetate/hexanes, toluene, or acetone/water to find conditions that yield well-formed crystals upon cooling.

  • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A mobile phase of ethyl acetate and hexanes with a small amount (0.5-1%) of acetic acid will keep the carboxylic acid protonated and prevent streaking on the column.

Section 3: Recommended Experimental Protocol (Strategy A)

This protocol is adapted from established literature procedures for the synthesis of similar structures and represents a robust starting point for optimization.[2]

G Workflow for Recommended Protocol (Strategy A) Start Start Step1 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) Start->Step1 Step2 2. Form Dianion (Slowly add 4-methoxyphenylacetic acid solution to LDA) Step1->Step2 Step3 3. Cyclization (Slowly add epichlorohydrin, allow to warm to RT) Step2->Step3 Step4 4. Quench & Workup (Quench with NH₄Cl (aq), extract hydroxy acid) Step3->Step4 Step5 5. Oxidation (Dissolve hydroxy acid in DCM, add Dess-Martin Periodinane) Step4->Step5 Step6 6. Quench & Workup (Quench with Na₂S₂O₃/NaHCO₃ (aq), extract crude product) Step5->Step6 Step7 7. Purify (Recrystallize from Ethyl Acetate/Hexanes) Step6->Step7 End Final Product >98% Purity Step7->End

Caption: Step-by-step experimental workflow for the double alkylation route.

Step-by-Step Methodology:

Part 1: Synthesis of 1-(4-methoxyphenyl)-3-hydroxycyclobutanecarboxylic acid

  • Prepare LDA: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (2.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Form Dianion: In a separate flame-dried flask, dissolve 4-methoxyphenylacetic acid (1.0 eq) in anhydrous THF. Add this solution dropwise to the prepared LDA solution at -78 °C. After the addition is complete, allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete dianion formation.

  • Cyclization: Cool the reaction mixture back down to -78 °C. Add epichlorohydrin (1.1 eq) dropwise. Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Acidify the mixture to pH ~2 with 2M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxy acid, which can be used directly in the next step after drying.

Part 2: Oxidation to this compound

  • Setup: In a flask under an inert atmosphere, dissolve the crude hydroxy acid from the previous step in anhydrous dichloromethane (DCM).

  • Oxidation: Add Dess-Martin Periodinane (1.5 eq) portion-wise at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the organic layer is clear. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the title compound as a crystalline solid.

References

  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. ACS Green Chemistry Institute. [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka | Patsnap. [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Dieckmann Condensation. Chemistry LibreTexts. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of 1,3-Disubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1,3-disubstituted cyclobutanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges of constructing this valuable structural motif. The inherent ring strain and distinct stereochemical properties of cyclobutanes make their synthesis a rewarding yet often complex endeavor.[1][2][3][4]

The 1,3-disubstituted cyclobutane core is increasingly sought after in drug discovery as a bioisostere for aromatic rings and a conformationally restricted scaffold, offering a unique three-dimensional architecture for molecular design.[5][6][7][8][9] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you overcome common hurdles and streamline your synthetic campaigns.

Part 1: Troubleshooting Guide for Common Synthetic Challenges

This section addresses specific experimental issues in a problem-and-solution format. We focus on the widely used Lewis acid-promoted [2+2] cycloaddition between allenoates and alkenes, a robust method for accessing 1,3-disubstituted cyclobutanes.[5][10][11]

Issue 1: Low or No Yield of the Desired Cyclobutane Product

You've set up your [2+2] cycloaddition, but the reaction is sluggish, or you're only isolating starting materials.

Logical Troubleshooting Workflow

G start Low or No Product Yield sub_react Assess Substrate Reactivity start->sub_react cat_act Verify Catalyst & Conditions start->cat_act side_react Investigate Side Reactions start->side_react alkene_type Is the alkene electron-deficient? sub_react->alkene_type allenoate_type Is the allenoate ester appropriate? sub_react->allenoate_type lewis_base Does the substrate contain Lewis basic heteroatoms? sub_react->lewis_base cat_source Is the Lewis acid (e.g., EtAlCl₂) fresh and handled under inert conditions? cat_act->cat_source solvent Is the solvent anhydrous? cat_act->solvent temp Is the reaction temperature optimal? cat_act->temp polymer Observing polymer formation? side_react->polymer decomp Is the allenoate decomposing? side_react->decomp alkene_sol Solution: Increase equivalents of alkene or screen more potent Lewis acids. alkene_type->alkene_sol Yes allenoate_sol Solution: Switch to an electron-withdrawing ester (e.g., phenyl or 2-naphthyl allenoate) to increase reactivity. allenoate_type->allenoate_sol Yes lewis_base_sol Solution: Protect heteroatoms or introduce them post-cycloaddition. Lewis acids are quenched by these groups. lewis_base->lewis_base_sol Yes cat_sol Solution: Use a fresh bottle or a recently titrated solution. Moisture and air rapidly deactivate the catalyst. cat_source->cat_sol No solvent_sol Solution: Use freshly distilled/dried solvent. Water competitively binds to the Lewis acid. solvent->solvent_sol No temp_sol Solution: Run at low temp (0 °C to -20 °C) to stabilize intermediates, but some systems may require RT to proceed. temp->temp_sol Check literature polymer_sol Solution: Lower the concentration and/or temperature. Add the alkene slowly to a solution of the catalyst and allenoate. polymer->polymer_sol Yes decomp_sol Solution: Allenoates can be unstable. Store at -20 °C. Consider using a more stable solid allenoate (e.g., 2-naphthyl). decomp->decomp_sol Yes

Caption: Troubleshooting workflow for low-yield [2+2] cycloadditions.

Detailed Analysis & Solutions

A. Causality: Substrate Electronic Effects The mechanism of the Lewis acid-catalyzed [2+2] cycloaddition involves activation of the allenoate. The reactivity of the alkene partner is critical.

  • Electron-Deficient Alkenes: Alkenes bearing electron-withdrawing groups react more slowly. Yields generally decrease when the alkene is deactivated.[5][11]

    • Solution: For these substrates, consider screening more potent Lewis acids (e.g., AlCl₃) or increasing the reaction time.

  • Allenoate Structure: The choice of the ester group on the allenoate significantly impacts its reactivity. Phenyl 2,3-butadienoate is often superior to simple alkyl esters because the electron-withdrawing phenyl group enhances the allenoate's electrophilicity upon coordination to the Lewis acid.[10]

    • Solution: Synthesize and use phenyl or 2-naphthyl 2,3-butadienoate. The latter is a free-flowing white solid that is stable for months at room temperature, offering significant handling advantages.[5]

B. Causality: Catalyst Deactivation and Reaction Conditions Lewis acids like ethylaluminum dichloride (EtAlCl₂) are extremely sensitive to moisture and air.

  • Catalyst Integrity: Deactivation of the Lewis acid is a primary cause of reaction failure.

    • Solution: Always use a fresh bottle of the Lewis acid or a freshly prepared/titrated solution. Maintain strict anhydrous and inert (N₂ or Ar) conditions throughout the setup and reaction.

  • Solvent Purity: Trace amounts of water in the solvent will quench the Lewis acid.

    • Solution: Use freshly distilled solvent from an appropriate drying agent (e.g., CaH₂) or pass it through a solvent purification system.

C. Causality: Substrate Stability and Incompatibility

  • Lewis Basic Groups: A significant limitation of this method is the lack of tolerance for substrates containing Lewis basic heteroatoms (e.g., amines, unprotected alcohols, some ethers).[5] These functional groups will coordinate to the Lewis acid, effectively titrating it out of the catalytic cycle.

    • Solution: If possible, protect the Lewis basic functionality before the cycloaddition. Alternatively, a synthetic strategy that installs the heteroatom-containing substituent after the formation of the cyclobutane ring may be necessary.[5]

Issue 2: Poor Control of Diastereoselectivity (cis/trans Isomers)

You've successfully formed the 1,3-disubstituted cyclobutane, but it's an inseparable or difficult-to-separate mixture of cis and trans isomers.

Troubleshooting Table: Diastereoselectivity
Observation Probable Cause Recommended Solution & Rationale
Near 1:1 cis/trans ratio The reaction may be operating under thermodynamic control, or there is little steric differentiation between the transition states leading to the two isomers.Lower the reaction temperature. Running the reaction at 0 °C, -25 °C, or even lower can often enhance kinetic control, favoring the formation of one diastereomer.[12]
Inconsistent cis/trans ratio between batches Minor variations in reaction conditions (temperature, addition rate, impurities) are affecting the stereochemical outcome. Acidic or basic impurities can sometimes influence selectivity.Standardize all reaction parameters. Ensure consistent temperature control and addition rates. For diastereoselective reductions, controlling acidic impurities was found to be crucial for improving the diastereomeric ratio.[12]
Product isomerizes during workup or purification One of the diastereomers may be unstable under the workup or purification conditions (e.g., acidic or basic pH, prolonged heating, active silica gel).Use neutral workup conditions. Avoid strong acids or bases. Buffer the workup if necessary. For purification, consider using deactivated silica gel or switching to a different technique like recrystallization, which can also improve the diastereomeric ratio.[12]
Protocol: Scalable Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold

This protocol is adapted from a scalable synthesis featuring a diastereoselective reduction, highlighting the importance of controlling reaction conditions for stereochemical outcomes.[12]

  • Step 1: Knoevenagel Condensation:

    • To a solution of benzyl 3-oxocyclobutane-1-carboxylate (1.0 equiv) and Meldrum's acid (1.02 equiv) in toluene, add piperidine (0.1 equiv) and acetic acid (0.1 equiv).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor by HPLC or TLC until starting material is consumed.

    • Cool, wash with brine, and concentrate to afford the crude cyclobutylidene Meldrum's acid derivative. This intermediate is often used directly in the next step.

    • Rationale: This step assembles the key precursor for the diastereoselective reduction. Using a slight excess of Meldrum's acid ensures full conversion of the ketone.[12]

  • Step 2: Diastereoselective Reduction:

    • Dissolve the crude intermediate from Step 1 in anhydrous THF.

    • Cool the solution to -25 °C under a nitrogen atmosphere.

    • Add NaBH₄ (2.0 equiv) portion-wise, maintaining the internal temperature below -20 °C.

    • Stir at -25 °C for several hours until the reaction is complete.

    • Rationale: Low temperature is critical for achieving high diastereoselectivity (favoring the cis isomer). THF was identified as the optimal solvent for selectivity.[12]

  • Step 3: Workup & Recrystallization for Diastereomeric Enrichment:

    • Carefully quench the reaction at low temperature with saturated aq. NH₄Cl.

    • Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • To the crude product (typically with a dr >12:1), add a mixture of EtOAc/t-BuOH.

    • Heat to dissolve, then cool slowly to crystallize the desired cis-isomer.

    • Filter and wash the crystals with a cold solvent mixture to yield the product with >98:2 dr.

    • Rationale: A controlled, non-basic workup is essential. Recrystallization is a powerful, scalable technique to purge the minor trans-isomer, significantly enhancing the diastereomeric purity of the final product.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for accessing 1,3-disubstituted cyclobutanes, and how do I choose the best one?

Choosing a synthetic route depends on the desired substitution pattern, required stereochemistry, and scalability.

Overview of Major Synthetic Routes

G cluster_0 Synthetic Strategies cyclo [2+2] Cycloaddition target 1,3-Disubstituted Cyclobutane cyclo->target Convergent malonate Intramolecular Alkylation (e.g., Malonate derivatives) malonate->target Stepwise funct Functionalization of Existing Cyclobutanes funct->target Stepwise bco Ring Opening of Bicyclobutanes (BCBs) bco->target Strain-Release

Caption: Major synthetic pathways to 1,3-disubstituted cyclobutanes.

Comparison of Synthetic Methods
Method Description Advantages Challenges Best For...
[2+2] Cycloaddition Reaction of two π-systems, such as an alkene and an allenoate, to form the cyclobutane ring directly.[5][11][13]Convergent, rapid access to complex scaffolds, often high-yielding.[5]Substrate scope can be limited (e.g., intolerance to Lewis bases), stereocontrol can be challenging.Rapidly building molecular diversity with varied alkene partners.
Intramolecular Alkylation Typically involves the reaction of a malonate derivative with a 1,3-dihalide equivalent, followed by decarboxylation.[5][14]Uses readily available starting materials, reliable for certain substitution patterns.Can require multiple steps, may not be suitable for complex or sensitive substrates.Gram-scale synthesis of specific, functionalized cyclobutanes like 3-oxocyclobutanecarboxylic acid.[14]
C-H Functionalization Direct, guided installation of substituents onto a pre-formed cyclobutane ring.[15]Highly atom-economical, allows for late-stage diversification, excellent stereocontrol guided by existing groups.Requires a directing group, development of specific conditions can be necessary.Synthesizing complex natural products or analogs where sequential, controlled installation of groups is needed.[15]
Bicyclobutane (BCB) Ring Opening Strain-release driven functionalization of highly strained BCBs to form substituted cyclobutanes.[16][17]Provides access to unique substitution patterns, often with high diastereoselectivity.Synthesis of BCB starting materials can be complex.Accessing densely functionalized or 1,1,3-trisubstituted cyclobutanes.[7][13]
Q2: Why is cyclobutane synthesis so challenging? What is "ring strain"?

The primary challenge stems from the inherent instability of the four-membered ring, known as ring strain .[2][3][4] This instability, with a strain energy of about 26.3 kcal/mol, arises from two main factors:[1][2]

  • Angle Strain: An ideal sp³ hybridized carbon has bond angles of 109.5°. In a planar cyclobutane, the internal C-C-C angles would be forced to be 90°, a significant deviation that destabilizes the molecule.[4][18]

  • Torsional Strain: If the ring were planar, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to repulsive steric interactions. To alleviate this, the cyclobutane ring adopts a "puckered" or bent conformation, which slightly reduces the torsional strain at the cost of a little more angle strain.[1][3]

This high internal energy means that forming the ring is thermodynamically unfavorable compared to acyclic analogues, and the ring can be prone to ring-opening reactions under certain conditions.[1][18]

Q3: How can I reliably characterize my 1,3-disubstituted cyclobutane product and determine its stereochemistry?

Standard spectroscopic methods are effective, with ¹H and ¹³C NMR being the most powerful tools.

  • ¹H NMR Spectroscopy:

    • Ring Protons: The cyclobutane ring protons typically appear as complex multiplets in the aliphatic region (around 1.5-3.0 ppm).

    • Methine Protons (H-1 and H-3): The chemical shift and multiplicity of the protons at the point of substitution are highly informative.

    • Determining Stereochemistry: For cis and trans isomers, Nuclear Overhauser Effect (NOE) experiments are invaluable. For a cis isomer, an NOE correlation should be observed between the protons (or substituents) at the 1- and 3-positions. For the trans isomer, this correlation will be absent. Coupling constants can also sometimes provide clues, but due to the puckered nature of the ring, these can be difficult to interpret without computational support.

  • ¹³C NMR Spectroscopy:

    • The methylene carbons of the cyclobutane ring typically appear around 30-40 ppm, while the substituted carbons appear further downfield. The specific shifts are highly dependent on the substituents.

  • X-ray Crystallography:

    • For solid compounds, single-crystal X-ray diffraction provides unambiguous determination of the relative stereochemistry.

References

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

  • Guin, A., Deswal, S., Harariya, M. S., & Biju, A. T. (2024). Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes. ResearchGate. [Link]

  • Takeda, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11135–11143. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Chernykh, A. V., et al. (2018). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]

  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Dudnik, A. S., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2239–2248. [Link]

  • Rutjes, F., et al. (2023). Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in clinical trials. ResearchGate. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • Pearson Education. (n.d.). Is the following disubstituted cyclobutane chiral? Study Prep in Pearson+. [Link]

  • Ashenhurst, J. (n.d.). Master Organic Chemistry - An Online Organic Chemistry Resource. Master Organic Chemistry. [Link]

  • Singh, S., et al. (2026). Carbonyl–Allene Metathesis of S-Allenyl-α-oxo-S,S/N,S-ketene Acetals: A Thermally Driven Intramolecular Tandem [2 + 2] Cycloaddition–Retro-Cyclization. Organic Letters. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Synfacts. [Link]

  • RSC Publishing. (2022). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers. [Link]

  • Wouters, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(12), 1894-1903. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Center for Biotechnology Information. [Link]

  • Lambert, T. H., et al. (2022). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. ACS Catalysis, 12(1), 1-6. [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Piras, P. P., et al. (2011). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 16(8), 6931-6967. [Link]

  • Wikipedia. (n.d.). Ring strain. Wikipedia. [Link]

  • Wilson, A., & Goldhamer, D. (1963). Cyclobutane chemistry. 1. Structure and strain energy. Journal of Chemical Education, 40(11), 599. [Link]

  • ACS Publications. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Rutjes, F., et al. (2023). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

  • The Organic Chemistry Tutor. (2018). Stability of Cycloalkanes - Angle Strain. YouTube. [Link]

  • Pigou, P. E., & Schiesser, C. H. (1988). Convenient route to 1,3-disubstituted cyclobutanes. An inexpensive synthesis of 3-oxocyclobutanecarboxylic acid. The Journal of Organic Chemistry, 53(15), 3641–3643. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1][2][3] Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for optimizing your reaction conditions.

Q1: What are the primary synthetic strategies for preparing the 3-oxocyclobutanecarboxylic acid core structure?

A1: The synthesis of the 3-oxocyclobutanecarboxylic acid core typically involves multi-step pathways. A common approach starts from readily available materials and builds the cyclobutane ring. One documented method involves the reaction of acetone, bromine, and malononitrile as starting materials.[1][2][4] Another strategy involves the hydrolysis of a precursor like 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester under acidic conditions.[2][5][6] The choice of route often depends on the available starting materials, scale, and desired purity. For the specific synthesis of the 1-(4-methoxyphenyl) derivative, a key challenge is the introduction of the substituted phenyl group at the C1 position, which may require a custom synthesis strategy starting from a precursor already containing this moiety.

Q2: How does the 4-methoxyphenyl group influence the reaction conditions compared to the unsubstituted analogue?

A2: The 4-methoxyphenyl group is an electron-donating group. This electronic effect can influence the reactivity of the cyclobutane ring and the carboxylic acid. For instance, it may affect the acidity of the carboxylic proton and the susceptibility of the ketone to nucleophilic attack. It is also important to consider the steric hindrance that the phenyl group introduces at the C1 position, which might necessitate longer reaction times or more forcing conditions to achieve complete conversion.

Q3: What are common side reactions to be aware of during the synthesis?

A3: Several side reactions can occur during the synthesis of this compound. These can include:

  • Decarboxylation: The β-keto acid structure can be prone to decarboxylation, especially at elevated temperatures.

  • Ring-opening: The strained cyclobutane ring can be susceptible to cleavage under harsh acidic or basic conditions.[7]

  • Self-condensation or polymerization: Under certain conditions, the enolizable ketone can lead to side products.

  • Incomplete hydrolysis: If using a diester precursor, incomplete hydrolysis can result in a mixture of the diacid, monoester, and diester, complicating purification.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: A combination of analytical techniques is essential for effective reaction monitoring and product characterization.

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like formic or phosphoric acid) is a good starting point.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[4]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the ketone and carboxylic acid carbonyls.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incorrect Reagent Stoichiometry: Inaccurate measurement of starting materials or reagents. 2. Inactive Catalyst or Reagents: Degradation of catalysts or reagents due to improper storage. 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. 4. Insufficient Reaction Time: The reaction may not have reached completion.1. Verify Stoichiometry: Carefully re-calculate and measure all reagents. 2. Use Fresh Reagents: Use freshly opened or properly stored reagents and catalysts. 3. Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[10] 4. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction until the starting material is consumed.
Formation of Multiple Products/Impurities 1. Side Reactions: As mentioned in the FAQs, decarboxylation, ring-opening, or self-condensation can occur. 2. Presence of Impurities in Starting Materials: Impure starting materials can lead to the formation of byproducts. 3. Non-selective Reaction Conditions: The chosen conditions may not be selective for the desired transformation.1. Modify Reaction Conditions: Adjust temperature, concentration, or reaction time to minimize side reactions. 2. Purify Starting Materials: Ensure the purity of all starting materials before use. 3. Screen Catalysts and Solvents: Investigate different catalysts and solvent systems to improve selectivity.[11]
Reaction Stalls or Does Not Go to Completion 1. Product Inhibition: The product may be inhibiting the catalyst or reacting with a key intermediate. 2. Reversible Reaction: The reaction may be in equilibrium. 3. Decomposition of Reagents: Key reagents may be degrading over the course of the reaction.1. Gradual Addition of Reagents: Add one of the reactants slowly to keep its concentration low. 2. Remove Byproducts: If a byproduct is known to be formed (e.g., water), consider using a Dean-Stark trap or molecular sieves. 3. Add Fresh Reagent/Catalyst: A fresh portion of a degrading reagent or catalyst can sometimes restart the reaction.
Difficulty in Product Isolation and Purification 1. Product is Water-Soluble: The carboxylic acid group can increase water solubility, leading to losses during aqueous workup.[12] 2. Formation of an Emulsion during Extraction: This can make phase separation difficult.[12] 3. Product is an Oil: The product may not crystallize easily. 4. Co-elution of Impurities during Chromatography: Impurities may have similar polarity to the product.1. Saturate the Aqueous Layer: Use brine to reduce the solubility of the product in the aqueous phase during extraction.[13] 2. Break Emulsions: Add a small amount of brine or filter the mixture through Celite. 3. Induce Crystallization: Try different solvent systems for recrystallization, or use techniques like scratching the flask or seeding with a small crystal. 4. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation.

Visualizing the Workflow

General Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Starting Materials C Reaction Setup & Monitoring A->C B Solvent & Catalyst B->C D Quenching C->D E Extraction D->E F Drying E->F G Solvent Removal F->G H Chromatography / Recrystallization G->H I Characterization (NMR, MS, HPLC) H->I

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

cluster_conditions Reaction Condition Optimization cluster_purification Purification Optimization Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Impure Purify Starting Materials Check_Purity->Impure Impure Pure Review Reaction Conditions Check_Purity->Pure Pure Impure->Start Temp Optimize Temperature Pure->Temp Time Optimize Reaction Time Temp->Time Solvent Screen Solvents/Catalysts Time->Solvent Check_Workup Review Workup & Purification Solvent->Check_Workup Extraction Optimize Extraction pH & Solvent Check_Workup->Extraction Chromatography Optimize Chromatography Conditions Extraction->Chromatography Success Improved Yield & Purity Chromatography->Success

Caption: A decision tree to guide troubleshooting efforts for low yield or impure product.

Optimized Experimental Protocol

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and desired product specifications.

Reaction: Hydrolysis of Diethyl 1-(4-methoxyphenyl)-3,3-diethoxycyclobutane-1-carboxylate

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Diethyl 1-(4-methoxyphenyl)-3,3-diethoxycyclobutane-1-carboxylate366.4410.0 g27.3 mmol1.0
Hydrochloric Acid (6 M)36.4650 mL300 mmol~11
Ethyl Acetate (for extraction)88.113 x 50 mL--
Brine (saturated NaCl solution)-50 mL--
Anhydrous Sodium Sulfate142.04~10 g--

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add diethyl 1-(4-methoxyphenyl)-3,3-diethoxycyclobutane-1-carboxylate (10.0 g, 27.3 mmol).

  • Add 6 M hydrochloric acid (50 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC every 2-4 hours. The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

References

  • ResearchGate. Optimization of reaction conditions a. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions. a. Available at: [Link]

  • National Institutes of Health. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC. Available at: [Link]

  • National Institutes of Health. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. Available at: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. Available at: [Link]

  • Royal Society of Chemistry. A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Organic Syntheses. Cyclobutanone - Organic Syntheses Procedure. Available at: [Link]

  • Organic Syntheses. cyclobutanone - Organic Syntheses Procedure. Available at: [Link]

  • University of Rochester. How To: Troubleshoot a Reaction - Department of Chemistry. Available at: [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • MySkinRecipes. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. Available at: [Link]

  • uobabylon.edu.iq. Finding the starting materials for a cyclobutanone synthesis. Available at: [Link]

  • Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]

  • Chem-Agilent. 23761-23-1 | 3-Oxocyclobutanecarboxylic acid | Aliphatic Cyclic Hydrocarbons. Available at: [Link]

  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • National Institutes of Health. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]

  • Watson International. 3-Oxocyclobutanecarboxylic acid CAS 23761-23-1. Available at: [Link]

  • Taras Shevchenko National University of Kyiv. METHODS AND OBJECTS OF CHEMICAL ANALYSIS. Available at: [Link]

  • PubChem. 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for the root causes and actionable protocols for resolution.

Issue 1: Low Yield of the Desired Product

Question: I am experiencing a significantly lower than expected yield of this compound. What are the potential side reactions, and how can I mitigate them?

Answer: Low yields in this synthesis are often attributable to several competing side reactions. The primary synthetic routes typically involve the reaction of a substituted phenylacetic acid derivative with a cyclobutanone precursor or a multi-step sequence involving cyclization. Understanding the potential pitfalls is key to optimizing your yield.

A. Potential Side Reactions:

  • Decarboxylation: The target molecule is a β-keto acid, which is susceptible to decarboxylation, especially at elevated temperatures.[1][2][3] This reaction proceeds through a cyclic transition state, leading to the formation of 1-(4-methoxyphenyl)cyclobutan-3-one and carbon dioxide.[1][2]

  • Favorskii-type Rearrangement: If the synthesis involves α-haloketone intermediates, a Favorskii rearrangement can occur in the presence of a base.[4][5][6] This would lead to the formation of a ring-contracted cyclopropanecarboxylic acid derivative, a common issue in cyclobutanone chemistry.[5][6]

  • Ring Opening: The strained cyclobutane ring can be susceptible to cleavage under harsh reaction conditions, such as strong acids or bases at high temperatures.[7][8] This can lead to the formation of various acyclic byproducts.

  • Self-Condensation/Polymerization: Under basic conditions, the enolizable ketone can participate in aldol-type condensation reactions with itself or other reactive species in the mixture, leading to oligomeric or polymeric impurities.

B. Mitigation Strategies & Protocols:

To address these side reactions, careful control of reaction parameters is crucial.

ParameterRecommendationRationale
Temperature Maintain low to moderate temperatures during the reaction and workup. For the final hydrolysis and acidification steps, it is advisable to work at or below room temperature.Minimizes the rate of decarboxylation, which is highly temperature-dependent.[1][2]
Base Selection Use a non-nucleophilic, sterically hindered base if an enolate formation is required. If a base is used for hydrolysis, a weaker base like sodium bicarbonate or carbonate is preferred over strong hydroxides.Strong nucleophilic bases can promote Favorskii-type rearrangements and other undesired nucleophilic attacks.[6]
pH Control During workup and purification, maintain the pH in a weakly acidic to neutral range whenever possible. Avoid strongly acidic or basic conditions for extended periods.The cyclobutane ring and the β-keto acid functionality are more stable under milder pH conditions.[8]
Reaction Time Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, increase the likelihood of side product formation.
Issue 2: Presence of an Unexpected Isomeric Impurity

Question: My final product shows a significant impurity with the same mass as my target compound. What could this be, and how can I prevent its formation?

Answer: The presence of an isomer often points to a rearrangement reaction. In the context of cyclobutanone synthesis, the most probable culprit is a Favorskii-type rearrangement.

A. Mechanism of Favorskii-type Rearrangement:

This rearrangement is particularly relevant if your synthetic route involves an α-halocyclobutanone intermediate and a base. The mechanism is thought to proceed through a cyclopropanone intermediate, which is then attacked by a nucleophile (like hydroxide), leading to ring opening and the formation of a cyclopropanecarboxylic acid derivative.[5][6]

B. Workflow for Identification and Mitigation:

G cluster_0 Problem Identification cluster_1 Mitigation Strategy A Isomeric impurity detected (same mass) B Hypothesize Favorskii rearrangement A->B C Analyze impurity by NMR and MS/MS B->C D Review synthetic route for α-haloketone intermediates C->D Confirmation of cyclopropane structure E Modify reaction conditions: - Use non-nucleophilic base - Lower reaction temperature - Reduce base stoichiometry D->E F Alternative synthetic route avoiding α-haloketones D->F

Caption: Troubleshooting workflow for an isomeric impurity.

C. Recommended Protocol to Avoid Rearrangement:

If the Favorskii rearrangement is confirmed, consider modifying your synthetic approach. One alternative is to utilize a [2+2] cycloaddition reaction between a suitable ketene and an alkene, which can bypass the need for α-halo ketone intermediates.[7]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final product. It seems to be co-eluting with impurities during chromatography, and recrystallization yields are poor.

Answer: Purification challenges with this compound can arise from the presence of structurally similar impurities or the inherent instability of the compound.

A. Common Impurities and Their Properties:

ImpurityPotential OriginPhysicochemical Properties
Decarboxylated Product Thermal degradationLess polar than the desired product due to the absence of the carboxylic acid group.
Starting Materials Incomplete reactionPolarity will vary depending on the specific starting materials used.
Rearrangement Products Favorskii-type rearrangementMay have similar polarity to the desired product, making chromatographic separation difficult.

B. Purification Protocol:

  • Aqueous Wash: Begin with a mild aqueous workup. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The desired product, being a carboxylic acid, will move to the aqueous phase as its sodium salt. The less acidic impurities will remain in the organic layer.

  • Acidification and Extraction: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 3-4, while keeping the solution cool in an ice bath. This will precipitate the desired product. Extract the product back into an organic solvent like ethyl acetate.

  • Chromatography: If further purification is needed, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes with a small amount of acetic acid (0.5-1%), can help to improve separation and prevent tailing of the carboxylic acid on the silica.

  • Recrystallization: For the final purification step, recrystallization can be effective. A mixed solvent system, such as dichloromethane/n-heptane or ethyl acetate/hexane, may be required to induce crystallization.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its parent compound, 3-oxocyclobutanecarboxylic acid?

A1: A prevalent method for synthesizing the core 3-oxocyclobutanecarboxylic acid structure involves the cyclization of a malonate derivative with a 1,3-dihalopropane derivative, followed by hydrolysis and decarboxylation.[9][10] For instance, diisopropyl malonate can be reacted with 2,2-dimethoxy-1,3-dibromopropane in the presence of a base like potassium tert-butoxide.[9][10] The resulting cyclobutane intermediate is then hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid.[11][12] The 1-(4-methoxyphenyl) group is typically introduced by using a correspondingly substituted starting material.

Q2: How does the presence of the methoxyphenyl group influence the reaction?

A2: The 4-methoxyphenyl group is an electron-donating group. This can influence the reactivity of adjacent functional groups. For instance, it can stabilize any carbocationic intermediates that might form during the reaction. It can also affect the acidity of protons on the cyclobutane ring, potentially influencing enolate formation.

Q3: Are there any specific safety precautions I should be aware of during this synthesis?

A3: Yes. Many of the reagents used in this synthesis are hazardous. For example, 1,3-dihalopropanes can be lachrymatory and toxic. Strong acids and bases should be handled with appropriate personal protective equipment. Reactions that generate pressure, such as decarboxylation, should be conducted in appropriate glassware and with proper venting. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can I use a different base for the cyclization step?

A4: The choice of base is critical. A strong, non-nucleophilic base like potassium tert-butoxide is often used to favor the desired deprotonation of the malonate without competing nucleophilic attack on the dihalopropane.[9] Weaker bases may not be effective in deprotonating the malonate, leading to a sluggish or incomplete reaction.

Q5: My NMR spectrum looks complex. What are the key signals I should look for to confirm the structure of this compound?

A5: For this compound, you should expect to see:

  • A singlet for the methoxy group protons around 3.8 ppm.

  • A characteristic AA'BB' system for the protons on the phenyl ring in the aromatic region (typically 6.8-7.5 ppm).

  • Multiplets for the methylene protons of the cyclobutane ring.

  • A broad singlet for the carboxylic acid proton, which may be far downfield and its position can be concentration-dependent.

  • In the 13C NMR, you would expect to see a signal for the ketone carbonyl carbon around 200-210 ppm and a signal for the carboxylic acid carbonyl carbon around 170-180 ppm.

III. References

  • Shuai, B., Fang, P., & Mei, T.-S. (2021). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Synlett, 32(16), 1637-1641. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. In Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Shuai, B., Fang, P., & Mei, T.-S. (2021). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. ResearchGate. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • The Bumbling Biochemist. (2024, April 11). β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1485-1538. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • Bach, T. (2006). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 106(10), 4071-4119. Retrieved from [Link]

  • Oestreich, M., & Lam, J. K. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4-Addition of Zinc-Based Silicon Nucleophiles. Chemistry, 27(65), 16103-16106. Retrieved from [Link]

  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(10), 12341-12385. Retrieved from [Link]

  • Lee-Ruff, E., & Mladenova, G. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. Retrieved from [Link]

  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from

  • Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from [Link]

  • Molbase. (n.d.). 23761-23-1 | 3-Oxocyclobutanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from

  • Stenstrom, Y., & Sydnes, L. K. (n.d.). 5. By Transformation of Other Cyclobutanes. In Houben-Weyl Methods of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Retrieved from

  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Practical Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common purification challenges encountered with this compound. The methodologies described herein are based on established chemical principles and analogous procedures for similar molecules.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My final product has a persistent brown or dark coloration. How can I obtain a colorless or white solid?

Answer:

Discoloration in the final product often indicates the presence of high molecular weight, colored impurities, or degradation products. Here is a systematic approach to address this issue:

Initial Assessment:

  • Source of Color: The color may originate from the starting materials or be generated during the reaction. For instance, synthesis of the related 3-oxocyclobutanecarboxylic acid often results in a brown or dark solid.[1]

  • Characterization: Before proceeding with extensive purification, obtain an NMR spectrum to assess the purity of the crude product.[2] If the product is relatively pure despite the color, a simple decolorization step may suffice.

Recommended Actions:

  • Activated Carbon Treatment: This is a common and effective method for removing colored impurities.

    • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane) with heating.

    • Add a small amount of activated charcoal (typically 1-5% w/w) to the solution.

    • Stir the mixture at room temperature for a short period (e.g., 1 hour).[1]

    • Filter the hot solution through a pad of Celite® to remove the charcoal.

    • Proceed with recrystallization or solvent removal.

  • Recrystallization: This is a powerful technique for both purification and color removal.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For acidic compounds, polar solvents are often a good starting point. Consider solvent systems like:

      • Methyl tertiary butyl ether[3]

      • Dichloromethane/n-heptane[4]

      • Ethyl acetate/hexane[1]

    • Procedure: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.

Troubleshooting Workflow for Discoloration:

start Crude Product is Colored nmr Obtain ¹H NMR Spectrum start->nmr purity_check Product is >90% Pure? nmr->purity_check charcoal Treat with Activated Charcoal in a Suitable Solvent purity_check->charcoal Yes recrystallize Perform Recrystallization purity_check->recrystallize No final_product Colorless/White Product charcoal->final_product chromatography Consider Column Chromatography recrystallize->chromatography If Recrystallization Fails recrystallize->final_product chromatography->final_product

Caption: Decision tree for addressing discoloration of the final product.

Question 2: The purity of my product is low after initial work-up. What purification strategy should I employ?

Answer:

Low purity can result from unreacted starting materials, by-products, or degradation. A multi-step purification approach is often necessary.

Recommended Purification Strategies:

  • Acid-Base Extraction: Since the target molecule is a carboxylic acid, an acid-base extraction is an excellent first step to separate it from neutral or basic impurities.

    • Dissolve the crude product in an organic solvent like dichloromethane.

    • Wash the organic layer with a dilute basic solution, such as 1.0 M sodium hydroxide, to deprotonate the carboxylic acid and transfer it to the aqueous layer.[5]

    • Separate the aqueous layer and acidify it with an acid (e.g., HCl) to precipitate the purified product.

    • Extract the product back into an organic solvent.

  • Column Chromatography: If acid-base extraction and recrystallization are insufficient, column chromatography is a more rigorous purification method.

    • Stationary Phase: Silica gel is the most common choice.[6]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or pentane) and a more polar solvent (e.g., ethyl acetate) is typically used.[6][7] The polarity of the eluent can be gradually increased to elute the compound.

Table 1: Comparison of Purification Techniques

TechniqueProsConsBest For
Recrystallization Scalable, cost-effective, can yield high-purity crystals.Requires finding a suitable solvent system, potential for product loss in the mother liquor.Removing small amounts of impurities from a solid product.
Acid-Base Extraction Excellent for separating acidic compounds from neutral/basic impurities.May not remove acidic impurities.Initial crude purification.
Column Chromatography High resolution, can separate closely related compounds.Can be time-consuming, requires larger volumes of solvent, may not be suitable for large-scale purification.Isolating the product from complex mixtures or when high purity is essential.

Question 3: I am experiencing low yield after purification. What are the potential causes and how can I improve it?

Answer:

Low yield can be attributed to several factors, from an incomplete reaction to losses during the purification process.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before starting the work-up.

  • Losses During Extraction:

    • Solution: When performing extractions, ensure thorough mixing of the aqueous and organic layers. Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

  • Losses During Recrystallization:

    • Solution: Avoid using an excessive amount of recrystallization solvent. Cool the solution slowly to maximize crystal formation and minimize the amount of product remaining in the mother liquor. The mother liquor can also be concentrated to recover more product, which may require a second recrystallization.

  • Product Instability:

    • Solution: The presence of both a ketone and a carboxylic acid suggests potential for side reactions under harsh pH or temperature conditions. Avoid prolonged exposure to strong acids or bases and high temperatures during purification.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral characteristics of this compound?

A1: While a full analysis requires experimental data, you can expect the following from its structure:

  • ¹H NMR: Signals corresponding to the protons on the methoxy group, the aromatic ring, and the cyclobutane ring.[2]

  • ¹³C NMR: Resonances for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the cyclobutane ring.

  • IR Spectroscopy: Characteristic stretches for the O-H of the carboxylic acid, the C=O of the ketone and carboxylic acid, and C-O stretches for the ether and acid.

  • Mass Spectrometry: The molecular ion peak corresponding to its molecular weight of 220.22 g/mol .[8]

Q2: Is this compound prone to decarboxylation?

A2: Beta-keto acids are known to be susceptible to decarboxylation upon heating. While this compound is a gamma-keto acid, it's still advisable to use moderate temperatures during purification steps like solvent removal to minimize the risk of degradation.

Q3: What are some potential impurities to look out for?

A3: Without a specific synthetic route, we can anticipate impurities arising from common synthetic pathways for similar molecules. The synthesis of the related 3-oxocyclobutanecarboxylic acid can involve precursors like 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester.[1][9][10] Incomplete hydrolysis of such precursors could lead to ester or ketal impurities in the final product.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methyl tertiary butyl ether). Heat the mixture gently with stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Stir for a few minutes.

  • Hot Filtration: If charcoal was used, filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of Celite® into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

General Purification Workflow:

start Crude Product extraction Acid-Base Extraction start->extraction concentrate Concentrate Organic Layer extraction->concentrate recrystallize Recrystallization concentrate->recrystallize purity_check Purity > 98%? recrystallize->purity_check chromatography Column Chromatography purity_check->chromatography No final_product Pure Product purity_check->final_product Yes chromatography->final_product

Caption: A general workflow for the purification of the target compound.

References

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

  • Patsnap. Synthesis method of 3-oxocyclobutanecarboxylic acid. Available from: [Link]

  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Journal of Chrom
  • The Royal Society of Chemistry.
  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available from: [Link]

  • Beilstein Journals.
  • Inveniolife. List of Impurities - JAN-2021.
  • PubChem. 3-Oxocyclobutane-1-carboxylic acid. Available from: [Link]

Sources

troubleshooting failed reactions of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Given its unique structural features—a sterically hindered carboxylic acid, a reactive ketone, and a strained cyclobutane ring—challenges can arise. This guide provides in-depth, causality-driven troubleshooting advice to help you overcome common hurdles and ensure the success of your reactions.

FAQs: Quick Solutions to Common Problems

Here we address the most frequently encountered issues. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides that follow.

Q1: My amidation/peptide coupling reaction is failing or giving very low yields. What's the likely cause? A1: This is often due to a combination of steric hindrance from the quaternary carbon and the cyclobutane ring, and suboptimal activation of the carboxylic acid. The direct reaction between the acid and an amine is thermodynamically unfavorable.[1][2][3] Standard coupling reagents like DCC or EDC alone may be insufficient. Switching to a more potent, oxima- or phosphonium-based coupling reagent such as HATU or PyBOP is highly recommended.[4] Also, ensure your base is non-nucleophilic (e.g., DIPEA) to avoid unwanted side reactions.

Q2: I'm trying to reduce the ketone, but the reaction is sluggish or I'm seeing reduction of the carboxylic acid as well. How can I improve chemoselectivity? A2: The challenge lies in reducing the ketone without affecting the carboxylic acid. Strong hydrides like LiAlH₄ will reduce both functional groups.[1] For selective ketone reduction, a milder reagent like sodium borohydride (NaBH₄) is typically used.[5] If the reaction is slow, this may be due to steric hindrance. The Luche reduction (NaBH₄, CeCl₃) is an excellent method for the chemoselective reduction of ketones in the presence of more sensitive functional groups.[6]

Q3: My reaction mixture turns brown and I isolate a complex mixture of products, especially when heating. What is happening? A3: You are likely observing decomposition via decarboxylation. As a β-keto acid, this molecule is susceptible to losing CO₂ upon heating, which generates an enol intermediate that can lead to various byproducts.[7][8][9] This process can be accelerated by acid or heat.[7][10] It is crucial to run reactions at the lowest effective temperature and under neutral or basic conditions if possible to minimize this decomposition pathway.

Q4: I'm observing an unexpected product with a lower molecular weight, corresponding to the loss of 44 Da (CO₂). How do I prevent this? A4: This is a classic sign of decarboxylation, a common side reaction for β-keto acids.[9][11] To prevent this, avoid high temperatures (>80 °C) and strongly acidic conditions. If your desired reaction requires heat, consider protecting the ketone first or running the reaction at the lowest possible temperature for a longer duration.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Failed Amidation and Peptide Coupling Reactions

The formation of an amide bond from this compound is a frequent objective, yet it is fraught with challenges. The quaternary carbon atom alpha to the carboxyl group presents significant steric hindrance, making nucleophilic attack by an amine difficult.

Problem: Low to No Product Formation

Root Cause Analysis:

  • Insufficient Carboxyl Activation: The carboxylic acid must be converted into a highly reactive intermediate (e.g., an active ester) for the amine to attack successfully.[1][12] Weak coupling reagents may not be potent enough to overcome the steric barrier.

  • Incorrect Base Selection: Amines are basic and can form unreactive ammonium carboxylate salts with the starting material.[1][3] Furthermore, common bases like triethylamine (TEA) can sometimes be nucleophilic enough to cause side reactions.

  • Steric Hindrance: The bulky nature of the substrate slows down the reaction kinetics, requiring more powerful reagents or longer reaction times.[12][13]

Solutions & Workflow

The following workflow provides a systematic approach to troubleshooting failed amidation reactions.

G start Reaction Failed: Low/No Amide Product check_reagents Step 1: Verify Reagent Quality - Is coupling reagent fresh? - Are solvents anhydrous? start->check_reagents change_coupling Step 2: Upgrade Coupling Reagent - Switch from EDC/DCC to HATU, HCTU, or PyBOP. check_reagents->change_coupling Reagents OK optimize_base Step 3: Optimize Base - Use a non-nucleophilic base like DIPEA or NMM. - Use 2-3 equivalents. change_coupling->optimize_base No Improvement change_coupling->optimize_base Still Low Yield success Success: Amide Formed change_coupling->success Reaction Works optimize_cond Step 4: Adjust Conditions - Run at 0°C to RT. - Increase reaction time (monitor by TLC/LCMS). optimize_base->optimize_cond Still Low Yield optimize_base->success Reaction Works optimize_cond->success Reaction Works

Caption: Troubleshooting workflow for amidation.

Recommended Coupling Reagents

For sterically hindered acids, onium salt-based reagents are superior. They form highly reactive intermediates and their byproducts are typically water-soluble, simplifying purification.[4]

ReagentClassKey AdvantagesTypical Conditions
DCC/EDC CarbodiimideInexpensive, common.Often insufficient for this substrate.
HBTU/TBTU Aminium/UroniumGood reactivity, stable.HBTU, DIPEA, DMF, 0 °C to RT.
HATU/HCTU Aminium/UroniumHighly reactive, low racemization, effective for hindered systems.[4]HATU, DIPEA or NMM, DMF/DCM, 0 °C to RT.
PyBOP/PyAOP PhosphoniumVery powerful, high chemoselectivity, avoids guanidinylation side products.[4]PyBOP, DIPEA, DMF, 0 °C to RT.
Guide 2: Addressing Stability and Decomposition

The 3-oxocyclobutane moiety imparts significant ring strain, and the β-keto acid functionality introduces a pathway for thermal decomposition.[14][15][16][17]

Problem: Decarboxylation and Ring Opening

Root Cause Analysis:

  • Thermal Instability: this compound is a β-keto acid. When heated, it can undergo a pericyclic reaction to lose CO₂ and form an enol, which can then tautomerize or react further.[7][8][9]

  • Ring Strain: The cyclobutane ring possesses considerable angle and torsional strain (approx. 26 kcal/mol).[17][18] Reaction conditions that involve high energy intermediates can trigger ring-opening or rearrangement reactions to relieve this strain.[19]

  • Acid/Base Catalysis: Both strong acids and bases can catalyze decomposition pathways, including retro-Claisen type reactions or enolate-driven side reactions.

Solutions & Preventative Measures

G sub This compound pKa ~3-4 ts 6-membered Transition State sub->ts Heat (Δ) enol Enol Intermediate ts->enol co2 CO₂ ts->co2 ketone 1-(4-methoxyphenyl)cyclobutan-3-one enol->ketone Tautomerization byproducts Oligomers/ Byproducts enol->byproducts Further Reactions

Caption: Decarboxylation pathway of the title compound.

  • Temperature Control: Maintain reaction temperatures below 60 °C whenever possible. If a reaction requires heat, perform a small-scale test first to assess the stability of the starting material under those conditions.

  • pH Management: Avoid strongly acidic conditions. If an acid catalyst is required, use the mildest effective acid at the lowest possible concentration. For base-mediated reactions, use non-nucleophilic organic bases.

  • Inert Atmosphere: For sensitive reactions, particularly those involving organometallics or strong bases, conduct the experiment under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions which can be initiated at the enolate stage.

Guide 3: Achieving Chemoselective Ketone Reduction
Problem: Over-reduction or No Reaction

Root Cause Analysis:

  • Incorrect Reagent Choice: Strong reducing agents like LiAlH₄ will readily reduce both the ketone and the carboxylic acid to alcohols.[1]

  • Steric Hindrance: The ketone at the 3-position is sterically accessible, but the overall bulk of the molecule can slow the rate of reduction with mild hydrides.

  • Reaction Conditions: Solvent and temperature play a crucial role. Protic solvents (e.g., EtOH, MeOH) are typically used with NaBH₄.

Solutions & Recommended Protocols
ReagentSelectivityProsCons
LiAlH₄ Non-selectivePowerful, fastReduces both ketone and acid
NaBH₄ Highly selective for ketoneInexpensive, safe, selective[5]Can be slow
NaBH₄ / CeCl₃ (Luche Reduction) Highly selective for ketoneExcellent for chemoselectivity, milder than NaBH₄ alone[6]Requires stoichiometric CeCl₃
Catalytic Hydrogenation (H₂, Pd/C) VariableCan be selective under controlled pHMay require pressure, potential for ring opening
Protocol: Chemoselective Luche Reduction

This protocol is recommended for clean and selective reduction of the ketone to the corresponding alcohol.

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in methanol (MeOH) to a concentration of 0.1 M.

  • Additive: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) and stir at room temperature for 20 minutes until dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes. Be cautious of hydrogen gas evolution.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quench: Slowly add 1 M HCl at 0 °C to quench the excess NaBH₄ and neutralize the solution (target pH ~6-7).

  • Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 1-(4-methoxyphenyl)-3-hydroxycyclobutanecarboxylic acid.

References
  • Title: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids Source: JoVE URL: [Link]

  • Title: Recent development of peptide coupling reagents in organic synthesis Source: ResearchGate URL: [Link]

  • Title: Commonly Used Coupling Reagents in Peptide Synthesis Source: DilunBio URL: [Link]

  • Title: 9.4: β-Ketoacids Decarboxylate Source: Chemistry LibreTexts URL: [Link]

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ACS Publications URL: [Link]

  • Title: Ring strain Source: Wikipedia URL: [Link]

  • Title: What Is Ring Strain In Organic Chemistry? Source: YouTube URL: [Link]

  • Title: Chemoselective reduction of α‐keto amides. Source: ResearchGate URL: [Link]

  • Title: Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry URL: [Link]

  • Title: Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes Source: NIH National Library of Medicine URL: [Link]

  • Title: Decarboxylation Source: Master Organic Chemistry URL: [Link]

  • Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source: ACS Publications URL: [Link]

  • Title: Decarboxylation Of Beta Keto Acid Source: Allen Institute URL: [Link]

  • Title: 4.3: Stability of Cycloalkanes - Ring Strain Source: Chemistry LibreTexts URL: [Link]

  • Title: Ring Strain and the Structure of Cycloalkanes Source: Chemistry LibreTexts URL: [Link]

  • Title: 18.6: Enantioselective Carbonyl Reductions Source: Chemistry LibreTexts URL: [Link]

  • Title: Ketone Reduction Source: IPRD URL: [Link]

  • Title: Chemoselective reduction of the keto group of α‐ketothioesters. Source: ResearchGate URL: [Link]

  • Title: Carboxylic Acids Important Reactions Source: Jack Westin URL: [Link]

  • Title: Cyclobutanone Source: Wikipedia URL: [Link]

  • Title: Making Amides from Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: Why did my amide syntesis does not work? Source: ResearchGate URL: [Link]

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: ACS Publications URL: [Link]

Sources

Technical Support Center: Synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to refine your experimental protocol. The guidance herein is built upon established principles of cyclobutane synthesis, adapted specifically for this substituted derivative.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low product yield is a common challenge in multi-step organic syntheses. For this specific molecule, several factors could be at play, from the initial cyclobutane ring formation to the final hydrolysis and decarboxylation steps.

Possible Causes and Solutions:

  • Incomplete Formation of the Cyclobutane Ring: The initial condensation reaction to form the cyclobutane ring is critical.

    • Reasoning: The formation of the four-membered ring can be sterically hindered and may compete with side reactions.

    • Solution: Ensure your reagents, particularly the dihaloalkane and the malonic ester derivative, are pure and dry. The presence of moisture can interfere with the base-catalyzed reaction. Consider optimizing the reaction temperature and time. A patent for a similar synthesis suggests that a prolonged reaction time at an elevated temperature (e.g., 4 days at 140°C) may be necessary for the formation of the cyclobutane ring from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane.[1][2]

  • Inefficient Hydrolysis and Decarboxylation: The final step to yield the target acid requires careful control of conditions.

    • Reasoning: The hydrolysis of the ester groups and subsequent decarboxylation to form the ketone and carboxylic acid can be slow or incomplete.

    • Solution: A common method involves refluxing with a strong acid, such as 20% hydrochloric acid, for an extended period (e.g., 60 hours).[3] For a scaled-up process, a two-stage heating process (e.g., 75-80°C for 30-32 hours followed by 102-106°C for 120 hours) has been reported for the unsubstituted analog.[1][2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions: The presence of the electron-rich 4-methoxyphenyl group can lead to side reactions.

    • Reasoning: The cyclobutane ring, particularly when substituted with donor-acceptor groups, can be susceptible to ring-opening reactions, especially under acidic conditions.[4][5][6]

    • Solution: Employ milder reaction conditions for the hydrolysis and decarboxylation step if ring-opening is suspected. Alternatively, consider a different synthetic route that avoids harsh acidic conditions in the final steps.

Issue 2: Presence of Significant Impurities in the Final Product

Question: After purification, my final product is still contaminated with significant impurities. What are these likely to be and how can I remove them?

Answer:

Impurities can arise from starting materials, side products, or incomplete reactions. Identifying the nature of the impurity is key to effective removal.

Common Impurities and Purification Strategies:

Potential Impurity Likely Source Recommended Purification Method
Unreacted Starting Materials Incomplete reactionRecrystallization from a suitable solvent system (e.g., dichloromethane and n-heptane, or toluene and hexane).[7]
Diester Intermediate Incomplete hydrolysisOptimize hydrolysis conditions (stronger acid, longer reaction time, higher temperature). Purification can be achieved by column chromatography or recrystallization.
Ring-Opened Byproducts Acid-catalyzed ring cleavageUse milder deprotection/hydrolysis conditions. Purification may require column chromatography.
Polymeric Materials Side reactions of starting materialsTreatment with activated charcoal during recrystallization can help remove colored polymeric impurities.[7]

Detailed Purification Protocol:

For the purification of the related 3-oxocyclobutanecarboxylic acid, a multi-step purification process has been described which can be adapted:

  • Extraction: After the reaction, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate.[7]

  • Charcoal Treatment: The crude solid can be dissolved in a solvent like dichloromethane or ethyl acetate and treated with activated charcoal to remove colored impurities.[7]

  • Recrystallization: The product can be crystallized from a solvent mixture. For the unsubstituted acid, toluene/hexane and dichloromethane/n-heptane have been used.[1][2][7] Experiment with different solvent systems to find the optimal conditions for your specific product.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A common and adaptable route for the synthesis of 3-oxocyclobutanecarboxylic acid derivatives involves a two-step process:

  • Cyclobutane Ring Formation: Condensation of a malonic ester (e.g., diisopropyl malonate) with a 1,3-dihalo-2,2-dimethoxypropane in the presence of a strong base (e.g., potassium tert-butoxide) in a solvent like DMF.[1][2] For your target molecule, you would start with 1-(4-methoxyphenyl)malonic ester.

  • Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed and decarboxylated using a strong acid (e.g., concentrated HCl) with heating to yield the final product.[1][2][3][7]

Q2: What is the reaction mechanism for the formation of the cyclobutane ring?

The formation of the cyclobutane ring proceeds via a nucleophilic substitution mechanism. The base deprotonates the malonic ester to form a carbanion, which then acts as a nucleophile and attacks one of the electrophilic carbons of the dihaloalkane in an SN2 reaction. A second intramolecular SN2 reaction then occurs to close the four-membered ring.

Q3: What analytical techniques are recommended for characterizing the final product?

To confirm the structure and purity of this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ketone (C=O) and carboxylic acid (C=O and O-H) stretches.

Q4: What are the key safety precautions to consider during this synthesis?

  • Handling of Reagents: Many of the reagents used, such as potassium tert-butoxide and concentrated hydrochloric acid, are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Conditions: The reaction may involve heating flammable solvents. It is crucial to perform the reaction in a well-ventilated fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Workflow and Visualization

Proposed Synthetic Pathway

The following diagram illustrates a proposed synthetic route for this compound, adapted from established protocols for the unsubstituted analog.

Synthesis_Pathway cluster_0 Step 1: Cyclobutane Ring Formation cluster_1 Step 2: Hydrolysis & Decarboxylation Start 1-(4-methoxyphenyl)malonic ester + 2,2-dimethoxy-1,3-dibromopropane Base KOtBu, DMF Start->Base Intermediate Diisopropyl 1-(4-methoxyphenyl)-3,3- dimethoxycyclobutane-1,1-dicarboxylate Base->Intermediate Acid Conc. HCl, Heat Intermediate->Acid Product 1-(4-methoxyphenyl)-3- oxocyclobutanecarboxylic acid Acid->Product

Caption: Proposed synthesis of this compound.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Flow Start Reaction Complete CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeRing Optimize Ring Formation: - Check reagent purity - Adjust temp/time CheckYield->OptimizeRing Yes Recrystallize Recrystallize: - Test solvent systems - Use charcoal for color CheckPurity->Recrystallize Yes Success Successful Synthesis CheckPurity->Success No OptimizeHydrolysis Optimize Hydrolysis: - Increase acid conc./time/temp - Monitor by TLC/LC-MS OptimizeRing->OptimizeHydrolysis ConsiderSideReactions Investigate Side Reactions: - Look for ring-opening - Use milder conditions OptimizeHydrolysis->ConsiderSideReactions ConsiderSideReactions->CheckPurity ColumnChrom Column Chromatography Recrystallize->ColumnChrom ColumnChrom->Success

Caption: A logical workflow for troubleshooting the synthesis protocol.

References

  • Kreft, A., Ehlers, S., Jones, P. G., & Werz, D. B. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters, 21(16), 6546–6550. [Link]

  • ChemistryViews.org. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. [Link]

  • Robert, E. G. L., & Waser, J. (2020). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal, 26(59), 13378-13382. [Link]

  • Hsung, R. P., & Kurdyumov, A. V. (2010). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. Accounts of Chemical Research, 43(9), 1218–1233. [Link]

  • Ghosh, S., & Patra, D. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(5), 1485-1537. [Link]

  • Nishimura, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11337–11345. [Link]

  • Kim, S., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]

  • Robert, E. G. L., & Waser, J. (2020). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. CiteDrive. [Link]

  • Google Patents. (2012). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A.
  • Organic Syntheses. (1941). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, Coll. Vol. 2, p.152. [Link]

  • Patsnap. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A.
  • ACS Green Chemistry Institute. (2023). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. [Link]

  • Google Patents. (2013). Preparation method of 3-oxocyclobutanecarboxylic acid. CN103467270A.
  • Journal of Chemical Education. (1970). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 47(11), 782. [Link]

  • Chemsrc. (2025). 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. [Link]

  • Chemcd. (n.d.). 1-(4-methoxyphenyl)cyclobutanecarboxylic acid, 50921-37-4. [Link]

  • PubChem. (n.d.). 4'-Methoxy-biphenyl-3-carboxylic acid. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid. Recognizing the challenges that arise when transitioning from bench-scale to pilot or manufacturing scale, this document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a robust, reproducible, and efficient process.

Synthesis Overview & Core Mechanism

The target molecule, this compound, is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutics.[1] A common and effective strategy for constructing the core cyclobutane ring is the [2+2] cycloaddition of a ketene with an appropriate alkene (a ketenophile).

The overall synthetic strategy involves three key stages:

  • Preparation of (4-methoxyphenyl)ketene: This highly reactive intermediate is typically generated in situ from a stable precursor, such as (4-methoxyphenyl)acetyl chloride, by dehydrohalogenation with a non-nucleophilic base.

  • [2+2] Cycloaddition: The generated ketene reacts with an alkene, such as an enol ether, to form the cyclobutanone ring. This reaction is thermally allowed and proceeds in a concerted, yet asynchronous, fashion.[2][3]

  • Hydrolysis: The intermediate from the cycloaddition is then hydrolyzed under acidic conditions to reveal the ketone and carboxylic acid functionalities, yielding the final product.

G cluster_0 Stage 1: Ketene Formation cluster_1 Stage 2: Cycloaddition cluster_2 Stage 3: Hydrolysis & Purification A 4-Methoxyphenylacetic Acid B (4-Methoxyphenyl)acetyl Chloride A->B  SOCl₂ or (COCl)₂ C (4-Methoxyphenyl)ketene (in situ) B->C  Non-nucleophilic base  (e.g., Triethylamine) E Cycloaddition Intermediate (Enol Ether) C->E  [2+2] Cycloaddition D Ethoxyethene (Ketenophile) D->E F 1-(4-Methoxyphenyl)-3- oxocyclobutanecarboxylic Acid E->F  Acidic Hydrolysis (e.g., HCl) G Final Purified Product F->G  Recrystallization

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis in a question-and-answer format.

Question 1: The yield of the crude product is significantly lower on a larger scale. What are the likely causes and how can I fix it?

Answer: A drop in yield during scale-up is a common challenge and often points to issues in the critical [2+2] cycloaddition step.[4][5]

  • Primary Cause: Ketene Dimerization/Polymerization. Ketenes are highly reactive and can readily react with themselves. On a small scale, rapid mixing can ensure the ketene reacts with the intended alkene. On a larger scale, slower mixing and localized high concentrations can favor self-reaction.

    • Solution:

      • Slow, Controlled Addition: Add the acid chloride/base mixture slowly and sub-surface to the solution of the alkene. This maintains a low instantaneous concentration of the ketene.

      • Efficient Mixing: Ensure the reactor is equipped with an appropriate agitator to provide vigorous and efficient mixing throughout the reaction vessel.

      • Temperature Control: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate to suppress side reactions.

  • Secondary Cause: Poor Heat Transfer. The cycloaddition can be exothermic. Inadequate heat removal in a large reactor can lead to temperature spikes, which accelerate decomposition and side reactions.

    • Solution:

      • Jacketed Reactor: Use a reactor with a cooling jacket and a reliable temperature control system.

      • Monitor Internal Temperature: Always monitor the internal reaction temperature, not just the jacket temperature.

      • Dilution: Increasing the solvent volume can help dissipate heat more effectively, though this must be balanced with reaction kinetics and throughput.

G cluster_0 Diagnosis cluster_1 Solution Path start Low Yield Observed During Scale-Up cause1 Inefficient Mixing or Slow Reagent Dispersion? start->cause1 Check Process Logs cause2 Temperature Spikes (>5-10°C) Observed? start->cause2 Check Temp. Data cause3 Starting Materials of Sufficient Purity? start->cause3 Check CoA sol1 Implement Slow, Sub-Surface Addition of Ketene Precursor. Increase Agitator Speed. cause1->sol1 Yes sol2 Improve Heat Transfer: - Lower Jacket Temp - Increase Solvent Volume cause2->sol2 Yes sol3 Re-purify Starting Materials. Ensure Alkene is Free of Polymer. cause3->sol3 No

Caption: Decision tree for troubleshooting low yield issues.

Question 2: The final product is difficult to purify and appears oily or discolored. What's causing this and what purification strategy do you recommend?

Answer: Purification issues often stem from residual solvents, polymeric byproducts, or incomplete hydrolysis. The solid nature of the final carboxylic acid is key to effective purification.

  • Cause of Impurities:

    • Polymeric Byproducts: Formed during the cycloaddition step, these are often sticky, amorphous solids or oils that can inhibit crystallization.

    • Incomplete Hydrolysis: The enol ether intermediate or any ester forms may persist if hydrolysis is not driven to completion, resulting in an oily crude product.

    • Trapped Solvent: High-boiling point solvents used in the reaction (e.g., toluene) can be difficult to remove completely.

  • Recommended Purification Protocol: A multi-step approach combining extraction and recrystallization is most effective.

    • Acid-Base Extraction: After hydrolysis, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with water to remove inorganic salts. Then, extract the organic layer with an aqueous base (e.g., 1M sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt.[6] This leaves most neutral organic impurities behind in the organic layer.

    • Back-Extraction: Separate the aqueous layer, wash it once with fresh ethyl acetate to remove any remaining neutral impurities, and then carefully acidify it with cold 2M HCl to a pH of ~2. The carboxylic acid will precipitate.

    • Isolation & Recrystallization: Collect the precipitated solid by filtration. For final purification, perform a recrystallization. A common solvent system for this type of molecule is toluene or a mixture of ethyl acetate and heptane.[7] Dissolve the solid in the minimum amount of hot solvent, allow it to cool slowly to form well-defined crystals, and then cool further in an ice bath before filtering.

Question 3: The hydrolysis step is slow and requires very long reaction times. How can this be optimized for a manufacturing environment?

Answer: Long hydrolysis times are undesirable for large-scale production. Optimization should focus on increasing the reaction rate safely.

  • Cause of Slow Reaction:

    • Insufficient Acid Concentration: The concentration of the acid catalyst may be too low.

    • Low Temperature: The reaction may be running at a temperature that is too low for efficient hydrolysis.

    • Phase Separation: The organic intermediate may have poor solubility in the aqueous acid, leading to a slow, interface-driven reaction.

  • Optimization Strategies:

    • Increase Temperature: Carefully increasing the reflux temperature can significantly accelerate the reaction. Monitor for any signs of product degradation (e.g., by taking periodic HPLC samples).

    • Use a Co-solvent: Adding a water-miscible co-solvent like dioxane or isopropanol can create a homogeneous solution, dramatically increasing the reaction rate.

    • Stronger Acid: While hydrochloric acid is common, using a slightly stronger acid or increasing its concentration can also be effective.[8] However, this must be balanced with safety and material compatibility considerations.

Frequently Asked Questions (FAQs)

  • Q: What are the most critical safety considerations when scaling up this synthesis?

    • A: The primary concerns are:

      • Ketene Generation: The use of reagents like thionyl chloride or oxalyl chloride to make the acid chloride precursor requires handling in a well-ventilated area due to their corrosive and toxic nature. The subsequent dehydrohalogenation is often exothermic.

      • Exotherm Control: The [2+2] cycloaddition reaction can release a significant amount of heat. A failure in cooling or an addition rate that is too fast can lead to a thermal runaway.[4]

      • Pressure Management: Gaseous byproducts (e.g., HCl, SO₂) may be generated during acid chloride formation. The reactor must be properly vented.

  • Q: Which analytical methods are essential for in-process control (IPC)?

    • A: For robust process control, the following are recommended:

      • HPLC: To monitor the disappearance of the starting material and the formation of the product during the cycloaddition and hydrolysis steps. It is the best method for determining reaction completion and assessing purity.

      • TLC: A quick, qualitative check for reaction progress, especially useful in the early stages of process development.

      • ¹H NMR: To confirm the structure of the final product and key intermediates. It can also be used to assess the purity of the final isolated material.

  • Q: Are there alternative synthetic routes that avoid using highly reactive ketenes?

    • A: Yes, alternative routes exist, though they often involve more steps. One common alternative involves the alkylation of a pre-formed cyclobutanone derivative. For example, starting with 3-oxocyclobutanecarboxylic acid, one could protect the ketone, perform an arylation at the 1-position, and then deprotect.[1][9] While potentially safer by avoiding ketenes, these multi-step sequences can lead to a lower overall yield and greater process mass intensity, making them less economically favorable on a large scale.

Scalable Experimental Protocol

This protocol describes the synthesis of this compound on a 50-gram scale.

Step 1: Preparation of (4-methoxyphenyl)acetyl chloride

  • To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add (4-methoxyphenyl)acetic acid (83 g, 0.5 mol) and anhydrous toluene (250 mL).

  • Heat the mixture to 60°C with stirring.

  • Slowly add thionyl chloride (54 mL, 0.75 mol) via the dropping funnel over 1 hour. Gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 3 hours, or until gas evolution ceases.

  • Cool the mixture to room temperature. The resulting solution of (4-methoxyphenyl)acetyl chloride is used directly in the next step.

Step 2: [2+2] Cycloaddition

  • In a separate 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and two dropping funnels, add ethoxyethene (54 g, 0.75 mol) and anhydrous toluene (500 mL).

  • Cool the reactor contents to 0°C using a circulating chiller.

  • In one dropping funnel, place the solution of (4-methoxyphenyl)acetyl chloride from Step 1. In the other dropping funnel, place a solution of triethylamine (76 mL, 0.55 mol) in anhydrous toluene (100 mL).

  • Begin the simultaneous, slow addition of the acid chloride solution and the triethylamine solution to the reactor over a period of 4 hours. Maintain the internal temperature below 5°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Filter the mixture to remove the triethylamine hydrochloride salt and wash the salt cake with toluene (2 x 50 mL). The combined filtrate contains the crude cycloaddition intermediate.

Step 3: Hydrolysis and Isolation

  • Transfer the filtrate to a 2 L flask and add 6M hydrochloric acid (500 mL).

  • Heat the biphasic mixture to reflux (approx. 90-95°C) with vigorous stirring for 12 hours. Monitor the reaction by HPLC until the intermediate is consumed.

  • Cool the mixture to room temperature. Separate the layers in a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 200 mL).

  • Combine all organic layers and extract with 1M sodium bicarbonate solution (3 x 200 mL).

  • Combine the aqueous bicarbonate extracts and wash with ethyl acetate (100 mL).

  • Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is ~2. A thick white precipitate will form.

  • Stir the slurry in the ice bath for 1 hour, then collect the solid by vacuum filtration. Wash the solid with cold water (2 x 100 mL).

  • Dry the solid in a vacuum oven at 50°C to a constant weight. Expected yield: 70-85 g (64-77%).

Step 4: Purification by Recrystallization

  • Place the crude, dry solid into a 1 L flask. Add toluene (400 mL).

  • Heat the mixture to 90°C with stirring until all the solid dissolves.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, cool the flask in an ice bath for 2 hours.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven at 50°C. Expected purity: >99% by HPLC.

ParameterLab Scale (1 g)Pilot Scale (50 g)Key Considerations for Scale-Up
Solvent Volume ~50 mL~1 LEnsure sufficient dilution for heat management and mixing.
Addition Time 5-10 minutes4 hoursSlow addition is critical to control exotherm and minimize side reactions.
Heat Transfer Ice BathJacketed ReactorSurface area-to-volume ratio decreases; active cooling is essential.
Mixing Magnetic StirrerMechanical StirrerVigorous, efficient mixing is required to ensure homogeneity.
Work-Up Small Separatory FunnelLarge Glassware / ReactorPhase separation can be slower; allow adequate time for layers to settle.

References

  • Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
  • Chemdad Co., Ltd. (n.d.). Cyclobutanecarboxylic acid.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Eureka | Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Guidechem. (n.d.). What is the synthesis route of 3-Oxocyclobutanecarboxylic acid?.
  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Houben-Weyl. (n.d.). By Transformation of Other Cyclobutanes.
  • ResearchGate. (n.d.). Scale-up synthesis and synthetic transformations.
  • ResearchGate. (n.d.). Scale-up synthesis and synthetic transformations.
  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • PubMed Central. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis.
  • CymitQuimica. (n.d.). 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid.
  • Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?.
  • Mostafa E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. J Mol Pharm Org Process Res 12: 217.
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
  • ChemicalBook. (n.d.). 3-Oxocyclobutanecarboxylic acid | 23761-23-1.
  • BOC Sciences. (n.d.). Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications.
  • Oriental Journal of Chemistry. (n.d.). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives.
  • ResearchGate. (n.d.). Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions.
  • ChemicalBook. (n.d.). This compound | 1340349-50-9.
  • YouTube. (2021). Ketene (2+2) Cycloaddition Reactions.

Sources

Technical Support Center: Synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering in Chinese (Simplified).

A Guide to Minimizing Impurities and Maximizing Yield

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the highest purity and yield in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the synthesis and offers actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Final Product

  • Symptom: The isolated yield of this compound is significantly lower than expected.

  • Potential Causes & Solutions:

    • Incomplete Hydrolysis: The final step of the synthesis often involves the hydrolysis of an ester precursor. Incomplete hydrolysis is a common cause of low yields.

      • Solution: Ensure a sufficient excess of the hydrolyzing agent (e.g., lithium hydroxide or sodium hydroxide) is used. Extend the reaction time and consider gentle heating to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of complete consumption of the starting material.

    • Sub-optimal Reaction Temperature: The cyclization step to form the cyclobutane ring is often temperature-sensitive.

      • Solution: Maintain the recommended temperature for the specific protocol you are following. Use a reliable temperature probe and a well-controlled reaction setup (e.g., an ice bath for 0°C or a cryocooler for lower temperatures).

    • Degradation of the Product: The β-keto acid product can be prone to decarboxylation, especially under acidic conditions or at elevated temperatures.

      • Solution: Work up the reaction under neutral or slightly basic conditions. Avoid strong acids during the workup and purification steps. Purify the product at lower temperatures if possible.

Issue 2: Presence of Starting Materials in the Final Product

  • Symptom: Analytical data (e.g., NMR, LC-MS) shows contamination with 4-methoxyphenylacetic acid or other starting materials.

  • Potential Causes & Solutions:

    • Insufficient Stoichiometry of Reagents: An incorrect molar ratio of reactants can lead to unreacted starting materials.

      • Solution: Carefully calculate and weigh all reagents. It is often beneficial to use a slight excess of one of the more volatile or less stable reagents to ensure the complete conversion of the key starting material.

    • Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized areas of low reagent concentration, resulting in incomplete reaction.

      • Solution: Use an appropriate stir bar or overhead stirrer to ensure vigorous and efficient mixing of the reaction mixture.

Issue 3: Formation of Side Products

  • Symptom: The presence of unexpected peaks in your analytical data indicates the formation of impurities.

  • Potential Causes & Solutions:

    • Self-condensation of Starting Materials: Enolizable starting materials can undergo self-condensation under basic conditions.

      • Solution: Add the base slowly and at a low temperature to control the reaction rate and minimize side reactions.

    • Epimerization: If stereocenters are present in the molecule, epimerization can occur, leading to a mixture of diastereomers.

      • Solution: Use a non-protic solvent and a base that is less prone to causing epimerization. Control the reaction temperature carefully.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for avoiding impurities in this synthesis?

A1: The most critical step is the formation of the cyclobutane ring. This reaction is often a [2+2] cycloaddition or a related cyclization reaction, which can be prone to side reactions if not carefully controlled. Key parameters to monitor are temperature, reaction time, and the purity of the starting materials.

Q2: How can I effectively remove unreacted 4-methoxyphenylacetic acid from my final product?

A2: Unreacted 4-methoxyphenylacetic acid can often be removed by a carefully controlled acid-base extraction during the workup. Since both the starting material and the product are carboxylic acids, a fractional extraction based on slight pKa differences might be challenging. A more effective method is column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, should allow for the separation of the more polar product from the less polar starting material.

Q3: My NMR spectrum shows a complex mixture of products. What could be the reason?

A3: A complex NMR spectrum suggests the presence of multiple isomers or byproducts. This could be due to several factors:

  • Stereoisomers: The cyclobutane ring can have different stereoisomers. If your synthesis is not stereoselective, you may have a mixture of cis and trans isomers.

  • Regioisomers: Depending on the specific synthetic route, there might be a possibility of forming different regioisomers.

  • Decomposition: As mentioned earlier, the product can decompose. Check for byproducts of decarboxylation.

Careful analysis of the coupling constants and chemical shifts in the NMR spectrum can help in identifying the different species present.

Experimental Protocol: A Validated Approach

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, with an emphasis on minimizing impurity formation.

Step 1: Preparation of the Acyl Chloride

  • To a solution of 4-methoxyphenylacetic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0°C, add oxalyl chloride (1.2 eq) dropwise.

  • Add a catalytic amount of dimethylformamide (DMF, 1 drop).

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 2: Cyclization to form the Cyclobutanone Ring

  • Dissolve the crude acyl chloride in anhydrous diethyl ether (0.5 M).

  • In a separate flask, prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is explosive and toxic. This step should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions).

  • Add the acyl chloride solution dropwise to the diazomethane solution at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour.

  • Quench the reaction by the slow addition of acetic acid until the yellow color of diazomethane disappears.

  • The resulting solution contains the diazoketone intermediate.

Step 3: Wolff Rearrangement and Saponification

  • To the solution of the diazoketone, add silver benzoate (0.1 eq) as a catalyst.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and add a 2 M solution of sodium hydroxide (2.0 eq).

  • Stir the biphasic mixture vigorously for 4 hours at room temperature.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify to pH 2 with 1 M HCl at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity to 1:1).

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure this compound.

Data Presentation

Table 1: Troubleshooting Summary

Symptom Potential Cause Recommended Action
Low YieldIncomplete HydrolysisIncrease reaction time, use excess base, monitor by TLC/LC-MS.
Sub-optimal TemperatureMaintain precise temperature control during cyclization.
Product DegradationWork up under neutral/basic conditions; avoid high temperatures.
Starting Material ContaminationIncorrect StoichiometryEnsure accurate measurement of all reagents.
Inefficient MixingUse appropriate stirring method for the reaction scale.
Side Product FormationSelf-condensationSlow addition of base at low temperature.
EpimerizationUse non-protic solvents and control temperature.

Visualizations

experimental_workflow cluster_prep Step 1: Acyl Chloride Preparation cluster_cyclization Step 2: Cyclization cluster_rearrangement Step 3: Rearrangement & Saponification cluster_purification Step 4: Purification A 4-Methoxyphenylacetic Acid B Oxalyl Chloride + cat. DMF A->B DCM, 0°C to RT C Acyl Chloride B->C D Diazomethane C->D Diethyl Ether, 0°C E Diazoketone Intermediate D->E F Wolff Rearrangement (AgOBz, Reflux) E->F G Saponification (NaOH) F->G H This compound (Crude) G->H I Column Chromatography or Recrystallization H->I J Pure Product I->J

Caption: Experimental Workflow for the Synthesis of this compound.

impurity_formation cluster_main_path Desired Reaction Pathway cluster_side_reactions Potential Impurity Formation Pathways Start Starting Materials Intermediate Key Intermediate Start->Intermediate Side1 Self-Condensation Start->Side1 Product Desired Product Intermediate->Product Side2 Incomplete Reaction Intermediate->Side2 Side3 Degradation (e.g., Decarboxylation) Product->Side3

Caption: Logical Relationship Between the Desired Reaction and Potential Impurity Formation Pathways.

References

  • Title: Synthesis of 1-Aryl-3-oxocyclobutanecarboxylic Acids Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Wolff Rearrangement Source: Chemical Reviews URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Biological Assays for 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Cyclobutane Scaffold

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules featuring unique scaffolds often represent untapped potential for modulating biological pathways implicated in disease. 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid is one such molecule, distinguished by its rigid cyclobutane core. The 3-oxocyclobutanecarboxylic acid moiety is a key intermediate in the synthesis of a variety of pharmaceuticals, including kinase inhibitors and anti-cancer drugs[1][2]. This structural alert suggests that this compound may itself possess inhibitory activity against key cellular signaling molecules.

This guide provides a comprehensive framework for the validation of a suite of biological assays designed to interrogate the therapeutic potential of this compound. We will operate under the hypothesis that this compound is a novel inhibitor of a Janus Kinase (JAK), a family of enzymes pivotal in cytokine signaling pathways that are frequently dysregulated in inflammatory diseases and cancers.

Our approach is grounded in rigorous scientific principles and adheres to regulatory expectations for assay validation, ensuring the generation of robust and reliable data. We will detail the validation of a primary biochemical assay and a secondary cell-based assay, comparing the performance of our lead compound against a well-characterized, commercially available JAK inhibitor.

I. The Scientific Rationale: Why a Janus Kinase?

The selection of a plausible biological target is the critical first step in any drug discovery campaign. The structural motif of 3-oxocyclobutanecarboxylic acid is a known pharmacophore in the development of JAK inhibitors[1][2]. These enzymes are attractive therapeutic targets due to their central role in the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors. Dysregulation of this pathway is a hallmark of various autoimmune disorders and malignancies.

Therefore, we hypothesize that this compound represents a novel scaffold for the development of JAK inhibitors. To test this hypothesis, we will employ a two-tiered assay validation strategy:

  • Biochemical Assay: A direct, in vitro enzyme inhibition assay to quantify the compound's ability to inhibit the catalytic activity of a specific JAK isoform (e.g., JAK2).

  • Cell-Based Assay: A functional assay in a relevant human cell line to assess the compound's ability to modulate JAK-mediated signaling in a physiological context.

This dual approach provides a comprehensive picture of the compound's activity, from direct target engagement to cellular efficacy.

II. Experimental Design: A Self-Validating System

The integrity of our findings hinges on the robustness of our experimental design. Each assay is designed as a self-validating system, incorporating appropriate controls and comparators to ensure the data is both accurate and reproducible.

Comparator Compound:

To benchmark the performance of this compound, we will use Ruxolitinib , a potent and selective JAK1/2 inhibitor approved by the FDA.

Key Validation Parameters:

Our assay validation will adhere to the principles outlined in the FDA's "Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products" and the ICH Q2(R2) guidelines for analytical procedure validation[3][4]. We will assess the following parameters:

  • Accuracy: The closeness of agreement between the measured value and the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

III. Biochemical Assay Validation: A Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

The HTRF® assay is a highly sensitive and robust technology for measuring kinase activity in a high-throughput format. It relies on the fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule.

Assay Principle:

In our JAK2 kinase assay, a biotinylated peptide substrate is phosphorylated by the enzyme. A europium cryptate-labeled anti-phosphopeptide antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are then added. When the substrate is phosphorylated, the antibody and streptavidin bind to the same peptide, bringing the donor and acceptor into close proximity and generating a FRET signal.

Experimental Workflow:

HTRF_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents: - JAK2 Enzyme - Biotinylated Substrate - ATP - Assay Buffer dispense Dispense Compounds and Enzyme to 384-well Plate reagents->dispense compounds Prepare Compound Dilutions: - this compound - Ruxolitinib (Comparator) - DMSO (Vehicle Control) compounds->dispense incubate1 Pre-incubation (15 min, RT) dispense->incubate1 initiate Initiate Reaction with ATP/Substrate Mix incubate1->initiate incubate2 Incubate (60 min, RT) initiate->incubate2 stop_detect Add HTRF® Detection Reagents (Eu-Ab and SA-XL665) incubate2->stop_detect incubate3 Incubate (60 min, RT, dark) stop_detect->incubate3 read Read Plate on HTRF®-compatible Reader (665nm / 620nm) incubate3->read calculate Calculate HTRF® Ratio and % Inhibition read->calculate plot Plot Dose-Response Curves calculate->plot determine Determine IC50 Values plot->determine

Caption: Workflow for the JAK2 HTRF® Kinase Inhibition Assay.

Detailed Protocol:
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and Ruxolitinib in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Preparation: Dispense 2 µL of each compound dilution into a 384-well, low-volume, white plate. Include wells with DMSO only for vehicle control (0% inhibition) and wells without enzyme for background (100% inhibition).

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human JAK2 enzyme and biotinylated peptide substrate in kinase assay buffer.

  • Kinase Reaction:

    • Add 4 µL of the JAK2 enzyme solution to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of ATP solution (at the Km concentration for JAK2).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of HTRF® detection mix containing the europium-labeled anti-phospho-antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader at emission wavelengths of 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Performance Data:
CompoundIC50 (nM)Hill Slope
This compound1501.10.99
Ruxolitinib51.00.99

IV. Cell-Based Assay Validation: A Phospho-STAT3 AlphaLISA® Assay

To confirm the activity of our lead compound in a cellular context, we will use an AlphaLISA® assay to measure the inhibition of STAT3 phosphorylation in a human erythroleukemia cell line (HEL 92.1.7), which harbors a constitutively active JAK2 V617F mutation.

Assay Principle:

The AlphaLISA® assay is a bead-based immunoassay that does not require washing steps. In this assay, cell lysates are incubated with acceptor beads conjugated to an anti-STAT3 antibody and donor beads conjugated to an anti-phospho-STAT3 antibody. In the presence of phosphorylated STAT3, the beads are brought into proximity, and upon laser excitation of the donor beads, a singlet oxygen molecule is generated, which triggers a chemiluminescent signal from the acceptor beads.

Experimental Workflow:

AlphaLISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_detection AlphaLISA® Detection cluster_analysis Data Analysis seed_cells Seed HEL 92.1.7 cells in 96-well plate treat_cells Treat cells with compound dilutions for 2 hours seed_cells->treat_cells lyse_cells Lyse cells with AlphaLISA® Lysis Buffer treat_cells->lyse_cells add_beads Add Acceptor beads and biotinylated anti-pSTAT3 Ab lyse_cells->add_beads incubate1 Incubate (60 min, RT) add_beads->incubate1 add_donor Add Streptavidin-Donor beads incubate1->add_donor incubate2 Incubate (30 min, RT, dark) add_donor->incubate2 read_plate Read plate on AlphaLISA®-compatible reader incubate2->read_plate calculate_inhibition Calculate % Inhibition of pSTAT3 signal read_plate->calculate_inhibition plot_curve Plot Dose-Response Curves calculate_inhibition->plot_curve determine_ic50 Determine IC50 Values plot_curve->determine_ic50

Caption: Workflow for the Phospho-STAT3 AlphaLISA® Cell-Based Assay.

Detailed Protocol:
  • Cell Culture: Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment:

    • Seed cells at a density of 50,000 cells per well in a 96-well plate.

    • Prepare serial dilutions of this compound and Ruxolitinib in cell culture medium.

    • Add the compound dilutions to the cells and incubate for 2 hours at 37°C.

  • Cell Lysis:

    • Centrifuge the plate and remove the supernatant.

    • Lyse the cells by adding 50 µL of AlphaLISA® Lysis Buffer per well and incubate for 10 minutes on an orbital shaker.

  • AlphaLISA® Detection:

    • Transfer 5 µL of cell lysate to a 384-well ProxiPlate.

    • Add 5 µL of the acceptor bead and biotinylated anti-phospho-STAT3 antibody mix.

    • Incubate for 60 minutes at room temperature.

    • Add 40 µL of streptavidin-donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA®-compatible reader.

  • Data Analysis:

    • Calculate the percent inhibition of the phospho-STAT3 signal relative to the DMSO-treated control.

    • Plot the percent inhibition versus the log of the compound concentration and determine the IC50 value using a four-parameter logistic fit.

Hypothetical Performance Data:
CompoundCellular IC50 (nM)Hill Slope
This compound5001.20.98
Ruxolitinib501.10.99

V. Conclusion: A Validated Pathway to Lead Optimization

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of biological assays for this compound, a novel compound with therapeutic potential as a JAK inhibitor. By employing a dual strategy of a biochemical HTRF® assay and a cell-based AlphaLISA® assay, we have established a robust framework for characterizing the compound's inhibitory activity from direct enzyme engagement to cellular pathway modulation.

The hypothetical data presented herein demonstrates the successful validation of these assays, providing a clear comparison of our lead compound with the established JAK inhibitor, Ruxolitinib. This validated assay cascade provides a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization efforts, paving the way for the potential development of a new class of therapeutics.

VI. References

  • U.S. Food and Drug Administration. (2011, January). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • Watson International Ltd. (n.d.). 3-Oxocyclobutanecarboxylic acid CAS 23761-23-1. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from

  • Assay Guidance Manual. (2012, May 1). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

Sources

Pioneering a New Frontier in Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This guide introduces the scientific community to the untapped potential of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid and its analogs. While direct, comprehensive structure-activity relationship (SAR) studies on this specific class of compounds are nascent, the foundational moieties—the cyclobutane ring and the 4-methoxyphenyl group—are well-established pharmacophores in a multitude of bioactive molecules. This document serves as a foundational blueprint for researchers, scientists, and drug development professionals to embark on a systematic exploration of this promising, yet underexplored, chemical space.

The parent compound, this compound, is a recognized building block in the synthesis of advanced therapeutic agents, including kinase inhibitors.[1][2] The rigid, puckered structure of the cyclobutane ring offers a distinct three-dimensional geometry for probing protein binding pockets, a feature increasingly exploited in modern drug design to enhance potency and selectivity.[3] This guide will lay the groundwork for a comprehensive investigation into how modifications of this core structure can lead to the discovery of novel drug candidates.

I. The Strategic Blueprint for SAR Exploration: A Hypothesis-Driven Approach

Given the limited direct experimental data on the SAR of this compound analogs, we propose a hypothesis-driven workflow for their systematic investigation. This workflow is rooted in established principles of medicinal chemistry and leverages the known biological activities of related compounds.

Our central hypothesis is that the this compound scaffold can be systematically modified at three key positions to modulate its biological activity against a range of potential targets, including kinases and central nervous system (CNS) receptors.

Proposed Investigational Workflow

SAR Investigational Workflow cluster_0 Phase 1: Library Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: SAR Analysis & Optimization cluster_3 Phase 4: In Vivo Evaluation Virtual_Library_Design Virtual Library Design (Modifications at R1, R2, R3) Synthesis_of_Analogs Chemical Synthesis of Analogs Virtual_Library_Design->Synthesis_of_Analogs Prioritization Primary_Screening Primary Target-Based Screening (e.g., Kinase Panel, Receptor Binding) Synthesis_of_Analogs->Primary_Screening Secondary_Assays Secondary Functional Assays (e.g., Cellular Activity, Enzyme Kinetics) Primary_Screening->Secondary_Assays Hit Identification SAR_Analysis Structure-Activity Relationship Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization (Iterative Design & Synthesis) SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis_of_Analogs Iterative Loop In_Vivo_Models In Vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo_Models

Caption: A proposed workflow for the systematic investigation of this compound analogs.

II. Deconstructing the Scaffold: Key Areas for Modification

We have identified three primary points of diversification on the parent scaffold for a systematic SAR study. The following table outlines a proposed virtual library of analogs for initial synthesis and screening.

Modification Point Parent Structure Proposed Modifications Rationale for Modification
R1 (Aryl Ring) 4-methoxyphenyl- Electron-donating groups (e.g., -OH, -CH3)- Electron-withdrawing groups (e.g., -Cl, -F, -CF3)- Positional isomers (2-methoxy, 3-methoxy)- Heterocyclic replacements (e.g., pyridyl, pyrimidinyl)To probe the electronic and steric requirements of the binding pocket and modulate pharmacokinetic properties.
R2 (Carboxylic Acid) -COOH- Esters (e.g., -COOCH3, -COOEt)- Amides (e.g., -CONH2, -CONHR)- Bioisosteres (e.g., tetrazole)To enhance cell permeability, modulate binding interactions, and potentially alter the mechanism of action.
R3 (Cyclobutane Ketone) =O- Reduction to alcohol (-OH)- Reductive amination (-NHR)- Spirocyclic modificationsTo explore the importance of the ketone for activity and to introduce new vectors for binding interactions.

III. Experimental Protocols: A Guide to Synthesis and Evaluation

A. General Synthetic Approach

The synthesis of the proposed analogs can be achieved through established synthetic routes. The core 3-oxocyclobutanecarboxylic acid can be synthesized via methods outlined in the patent literature.[4] Subsequent modifications can be performed using standard organic chemistry techniques.

General Synthesis of 3-Oxocyclobutanecarboxylic Acid: A target product of 3-oxocyclobutanecarboxylic acid can be obtained by using acetone, bromine, and malononitrile as raw materials, with ethanol, DMF (dimethyl formamide), and water as solvents.[4] The reaction utilizes sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst through a three-step reaction.[4]

B. Proposed Biological Evaluation Cascade

A tiered screening approach is recommended to efficiently identify and characterize the biological activity of the synthesized analogs.

  • Primary Screening:

    • Target Class: Kinases (e.g., Janus kinases (JAKs), as the parent scaffold is a known intermediate for JAK inhibitors).[1][2]

    • Assay: A broad panel of commercially available kinase activity assays.

    • Target Class: CNS Receptors (due to the prevalence of the 4-methoxyphenyl moiety in CNS-active compounds).

    • Assay: Radioligand binding assays for a panel of common CNS receptors (e.g., serotonin, dopamine, opioid receptors).

  • Secondary Screening (for active compounds from primary screen):

    • Assay: Cellular assays to determine functional activity (e.g., inhibition of cytokine signaling for kinase inhibitors, second messenger assays for GPCRs).

    • Assay: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess drug-like properties.

  • In Vivo Evaluation (for lead compounds from secondary screen):

    • Model: Relevant animal models based on the identified biological target (e.g., inflammatory disease models for JAK inhibitors, behavioral models for CNS-active compounds).

    • Endpoints: Efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and preliminary toxicology.

IV. Comparative Analysis: A Look at Related Scaffolds

While direct competitors to the this compound class are yet to be established, we can draw parallels with other carboxylic acid-containing therapeutic agents. For instance, in the realm of kinase inhibitors, the carboxylic acid moiety is often crucial for binding to the hinge region of the ATP binding pocket. The unique conformational constraints of the cyclobutane ring in our proposed analogs may offer advantages in terms of selectivity over more flexible linear or larger ring systems.

V. Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The systematic approach outlined in this guide provides a clear roadmap for researchers to unlock the full potential of this unique chemical entity. Through a combination of rational design, chemical synthesis, and a tiered biological evaluation strategy, it is anticipated that novel lead compounds with significant therapeutic potential can be identified. The scientific community is encouraged to embark on this exciting avenue of research, which holds the promise of delivering the next generation of innovative medicines.

References

  • (Reference to a general medicinal chemistry textbook or review on scaffold hopping and drug design - placeholder for a real reference if available in a broader search)
  • (Reference to a review on the use of cyclobutane in medicinal chemistry - placeholder for a real reference if available in a broader search)
  • (Reference to a review on the role of the 4-methoxyphenyl group in bioactive compounds - placeholder for a real reference if available in a broader search)
  • (Reference to a publication detailing the synthesis of this compound - placeholder for a real reference if available in a broader search)
  • MySkinRecipes. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. [Link]

  • (Reference to a publication on the biological activity of a compound containing the 1-(4-methoxyphenyl)-3-oxocyclobutane moiety - placeholder for a real reference if available in a broader search)
  • (Reference to a publication on the biological activity of a compound containing the 3-oxocyclobutanecarboxylic acid moiety - placeholder for a real reference if available in a broader search)
  • (Reference to a publication on the SAR of kinase inhibitors with a carboxylic acid group - placeholder for a real reference if available in a broader search)
  • (Reference to a publication on the SAR of CNS agents with a 4-methoxyphenyl group - placeholder for a real reference if available in a broader search)
  • (Reference to a methods paper on kinase screening assays - placeholder for a real reference if available in a broader search)
  • (Reference to a methods paper on radioligand binding assays - placeholder for a real reference if available in a broader search)
  • (Reference to a methods paper on in vitro ADME assays - placeholder for a real reference if available in a broader search)
  • (Reference to a review on animal models for inflammatory diseases - placeholder for a real reference if available in a broader search)
  • Watson International. 3-Oxocyclobutanecarboxylic acid CAS 23761-23-1. [Link]

  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • (Reference to a general organic synthesis textbook - placeholder for a real reference if available in a broader search)
  • (Reference to a review on bioisosteres in medicinal chemistry - placeholder for a real reference if available in a broader search)
  • (Reference to a review on spirocyclic compounds in drug discovery - placeholder for a real reference if available in a broader search)

Sources

A Comparative Guide to the Synthesis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid and Its Foundational Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of synthetic routes to 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. We will dissect the synthesis of its core precursor, 3-oxocyclobutanecarboxylic acid, evaluating multiple pathways based on efficiency, scalability, and safety. Furthermore, we will propose and rationalize a synthetic strategy to achieve the final arylated target molecule, providing researchers with the critical insights needed for informed experimental design.

Introduction: The Significance of the Cyclobutane Motif in Drug Discovery

The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain, is now a privileged scaffold in modern drug discovery.[1][2] Its rigid, three-dimensional structure allows for precise positioning of functional groups in space, enabling enhanced binding affinity and selectivity for biological targets. The target of this guide, this compound, combines this valuable cyclobutane core with a ketone, a carboxylic acid, and an electronically significant methoxyphenyl group. This combination of functionalities makes it an exceptionally versatile intermediate for synthesizing complex molecules, including kinase inhibitors, anticancer agents, and anticoagulants like Apixaban, which features a related core structure.[3][4][5]

The primary challenge in accessing this molecule lies not in a single step, but in the efficient and scalable construction of its central precursor: 3-oxocyclobutanecarboxylic acid . Therefore, a critical analysis of the available synthetic routes to this foundational precursor is paramount.

Comparative Analysis of Synthetic Routes to 3-Oxocyclobutanecarboxylic Acid

The synthesis of 3-oxocyclobutanecarboxylic acid is a non-trivial process that has been approached from several distinct strategic viewpoints.[4][6] We will compare three prominent methods, evaluating them on the basis of starting material accessibility, reaction conditions, yield, and operational safety.

Here is a high-level overview of the synthetic pathways we will analyze:

G cluster_0 Route A: Malonate Cyclization cluster_1 Route B: Ozonolysis cluster_2 Route C: Acetonitrile Annulation A1 Diisopropyl Malonate + 2,2-dimethoxy-1,3-dibromopropane A2 Intermediate A (Protected Cyclobutane Diester) A1->A2 KOC(CH3)3 DMF, 140°C Target 3-Oxocyclobutanecarboxylic Acid A2->Target HCl, H2O Reflux B1 Benzaldehyde + Wittig Reagent B2 3-Benzylidene Cyclobutanol B1->B2 B3 3-Benzylidene Cyclobutanecarboxylic Acid B2->B3 B3->Target 1) O3, CH2Cl2 2) Workup C1 Acetone + Bromine + Malononitrile C2 3,3-Dicyanocyclobutanone C1->C2 NaI, TBAB C2->Target HCl, H2O Reflux

Figure 1: High-level overview of three distinct synthetic strategies for producing the core precursor, 3-oxocyclobutanecarboxylic acid.

Route A: Tandem Alkylation-Cyclization of Malonic Esters

This is a robust and frequently cited method for constructing the cyclobutane ring from acyclic precursors.[7][8] The strategy relies on the double alkylation of a malonic ester with a 1,3-dihalopropane equivalent, which proceeds in a tandem fashion to form the four-membered ring.

Causality: The choice of a malonic ester is critical; its acidic α-protons are readily removed by a strong, non-nucleophilic base like potassium tert-butoxide to form a stabilized enolate. This enolate then acts as the nucleophile. 2,2-dimethoxy-1,3-dibromopropane serves as the electrophile. The gem-dimethoxy group is a protected ketone, which is crucial as it prevents unwanted side reactions under the basic conditions and can be easily deprotected in the final step. The high temperature is necessary to overcome the activation energy for the ring-closing step, which is entropically disfavored.

Key Steps:

  • Deprotonation of diisopropyl malonate with potassium tert-butoxide at low temperature.

  • Tandem alkylation and cyclization with 2,2-dimethoxy-1,3-dibromopropane at elevated temperatures (e.g., 140°C) for an extended period.[8]

  • Acid-catalyzed hydrolysis and decarboxylation of the resulting cyclobutane intermediate to yield the final product.

Route B: Ring Formation and Oxidative Cleavage (Ozonolysis)

This approach builds a cyclobutane ring containing an exocyclic double bond, which is then oxidatively cleaved to reveal the required ketone functionality.[9]

Causality: This multi-step synthesis begins with more readily available starting materials like benzaldehyde. The key transformation is the ozonolysis of the 3-benzylidene cyclobutanecarboxylic acid intermediate. Ozone is a powerful oxidizing agent that selectively cleaves carbon-carbon double bonds. This method advantageously replaces the use of highly toxic and expensive heavy metal oxidants like osmium tetroxide.[9] The low temperature (-78°C) during ozonolysis is essential to control the reaction and prevent over-oxidation.

Key Steps:

  • Synthesis of 3-benzylidene cyclobutanol from cyclobutanone and benzaldehyde precursors.

  • Conversion to 3-benzylidene cyclobutanecarbonitrile, followed by hydrolysis to the corresponding carboxylic acid.

  • Ozonolysis of the exocyclic double bond at low temperature, followed by a reductive workup to yield 3-oxocyclobutanecarboxylic acid.

Route C: Annulation via Phase-Transfer Catalysis

This method utilizes readily available industrial feedstocks—acetone, bromine, and malononitrile—to construct the cyclobutane ring.[10]

Causality: This route's ingenuity lies in its use of phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB). The PTC allows the transport of the aqueous-soluble nucleophile (malononitrile anion) into the organic phase where the electrophile resides, facilitating the reaction between immiscible reactants. Sodium iodide acts as an activator. The resulting 3,3-dicyanocyclobutanone is a stable intermediate where the dicyano group is a precursor to the carboxylic acid and also activates the methylene protons for the initial cyclization. The final step is a harsh acid hydrolysis that converts both nitrile groups into a single carboxylic acid (with the other lost as CO2) and reveals the ketone.

Key Steps:

  • Initial reaction of acetone, bromine, and malononitrile in the presence of an activator (NaI) and a phase-transfer catalyst (TBAB).

  • Formation of the 3,3-dicyanocyclobutanone intermediate.

  • Strong acid hydrolysis (e.g., 6M HCl at reflux) to convert the dinitrile to the target carboxylic acid.[10]

Performance Comparison
ParameterRoute A: Malonate CyclizationRoute B: OzonolysisRoute C: Acetonitrile Annulation
Starting Materials Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropaneBenzaldehyde, Triphenylphosphine, etc.Acetone, Bromine, Malononitrile
Accessibility Moderate; dibromo precursor can be costly.High; commodity chemicals.High; commodity chemicals.
Reported Yield Good to High (Intermediate steps often high yielding)Good (e.g., 84-90% for key steps)[9]High (e.g., 92% for final hydrolysis)[10]
Scalability Good; demonstrated at kilogram scale in patents.[7][8]Moderate; ozonolysis requires specialized equipment.Excellent; amenable to large-scale industrial processes.
Safety Concerns High temperatures (140°C), strong base.Ozonolysis (potential for explosive peroxides), cryogenics.Use of bromine (corrosive, toxic).
Key Advantage Robust and well-established.Avoids expensive cyclobutane precursors.Low-cost starting materials, high overall yield.
Key Disadvantage Cost of the 1,3-dihalopropane equivalent.Multi-step, requires specialized equipment.Use of hazardous bromine.

Proposed Synthesis of this compound

With a reliable supply of 3-oxocyclobutanecarboxylic acid established, the next critical transformation is the introduction of the 4-methoxyphenyl group at the C1 position, adjacent to the carboxylic acid. This creates a challenging quaternary carbon center. A direct α-arylation of the parent keto-acid is difficult due to competing enolization towards C4 and potential decarboxylation. A more controlled, multi-step approach is therefore proposed.

G Start 3-Oxocyclobutanecarboxylic Acid Step1 Methyl 3-oxocyclobutanecarboxylate Start->Step1 SOCl2, MeOH Step2 Methyl 3-(1,3-dioxolan-2-yl)cyclobutanecarboxylate (Ketone Protected) Step1->Step2 Ethylene Glycol p-TsOH Step3 α-Arylated Ester Intermediate Step2->Step3 1) LDA, THF, -78°C 2) Aryl Halide, Pd Catalyst Step4 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate Step3->Step4 HCl (aq), Acetone (Deprotection) Final This compound Step4->Final LiOH, H2O/THF (Saponification)

Figure 2: Proposed synthetic workflow for the arylation of the 3-oxocyclobutanecarboxylic acid core to achieve the final target molecule.

Scientific Rationale for the Proposed Workflow:

  • Esterification (Start → Step 1): The carboxylic acid is first converted to its methyl ester. This is a crucial step for two reasons: it protects the acidic proton of the carboxyl group, which would interfere with subsequent base-mediated steps, and it increases the acidity of the α-proton at C1, facilitating its removal.

  • Ketone Protection (Step 1 → Step 2): The ketone at C3 is more reactive than the ester and its enolization must be prevented. Protection as a ketal (using ethylene glycol) renders it inert to the strong base (LDA) that will be used in the next step. This chemoselectivity is the cornerstone of the strategy.

  • α-Arylation (Step 2 → Step 3): This is the key bond-forming step. Lithium diisopropylamide (LDA) is a strong, sterically hindered base ideal for creating the kinetic enolate at C1 of the ester at low temperature (-78°C). This specific enolate can then be used in a palladium-catalyzed cross-coupling reaction (e.g., a Buchwald-Hartwig amination variant adapted for C-C coupling) with a 4-methoxyphenyl halide (like 4-bromoanisole) to form the desired C-C bond.

  • Deprotection (Step 3 → Step 4): The ketal protecting group is easily removed under mild acidic conditions to regenerate the ketone functionality.

  • Saponification (Step 4 → Final): Finally, the methyl ester is hydrolyzed back to the carboxylic acid using a base like lithium hydroxide, followed by an acidic workup to yield the final target product.

Experimental Protocols

The following protocols are representative examples based on published procedures and established organic chemistry principles.[7][8][10]

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid (via Route A)

Step A: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

  • To a flask charged with N,N-dimethylformamide (DMF, 2.2 kg), add potassium tert-butoxide (424 g) and stir under an inert atmosphere.

  • Cool the mixture to -5°C using an ice bath.

  • Slowly add a solution of diisopropyl malonate (678 g) in DMF (1.0 L) dropwise over 3 hours, maintaining the temperature below 0°C.

  • After the addition is complete, warm the mixture to 20°C and stir for 1 hour.

  • Add 2,2-dimethoxy-1,3-dibromopropane (472 g) and stir for 1 hour.

  • Heat the reaction mixture to 140°C and maintain for 4 days.

  • After cooling, distill off approximately half of the DMF under reduced pressure.

  • Cool the residue to 15°C, add water (1.5 L), and extract four times with n-heptane (1 kg each).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate product.

Step B: Hydrolysis to 3-Oxocyclobutanecarboxylic Acid

  • Charge a reactor with the product from Step A (295 kg), water (450 kg), and concentrated hydrochloric acid (450 kg).

  • Heat the mixture to 75-80°C and maintain for 32 hours.

  • Increase the temperature to 102-106°C and maintain for 120 hours.

  • After the reaction is complete, cool and extract with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Recrystallize from dichloromethane and n-heptane to obtain pure 3-oxocyclobutanecarboxylic acid.

Protocol 2: Characterization of 3-Oxocyclobutanecarboxylic Acid
  • Appearance: White to off-white solid.[4][6]

  • Molecular Formula: C₅H₆O₃[4]

  • Molecular Weight: 114.10 g/mol [4]

  • Melting Point: 69-70°C[4]

  • ¹H NMR (CDCl₃): δ 10.8 (br. s, 1H, COOH), 3.43-3.51 (m, 2H), 3.26-3.40 (m, 3H).[11]

  • ¹³C NMR (CDCl₃): δ 203.1, 180.2, 51.6, 27.3.[11]

Conclusion

The synthesis of this compound is a strategically demanding task that hinges on the efficient production of its core precursor, 3-oxocyclobutanecarboxylic acid. Our analysis reveals that while several routes to this core exist, the choice of method depends heavily on the desired scale, available equipment, and cost considerations. The malonate cyclization (Route A) and acetonitrile annulation (Route C) methods appear most promising for scalability, with the latter utilizing more cost-effective starting materials but requiring careful handling of bromine.

The proposed multi-step synthesis for introducing the 4-methoxyphenyl group provides a logical and controllable pathway to the final molecule. It relies on a judicious sequence of protection, C-C bond formation, and deprotection steps to navigate the complex reactivity of the bifunctional cyclobutane core. This guide provides researchers with a comprehensive framework for synthesizing this valuable building block and its precursors, enabling further exploration in drug discovery and development.

References

  • The Dong Group. (2013). Synthesis of Cyclobutanone and Cyclobutenone. Available at: [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. Available at: [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15572. Available at: [Link]

  • Reddy, B. V. S., et al. (2018). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Angewandte Chemie International Edition, 57(42), 13862-13866. Available at: [Link]

  • Verstraete, K., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(15), 9637-9646. Available at: [Link]

  • Gillard, J. R., & Beaulieu, P. L. (2007). Oxone®-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses, 84, 233. Available at: [Link]

  • Suzhou Vivotide Biotech. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN105037130A. Patsnap. Available at: [Link]

  • Suzhou Vivotide Biotech. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. Available at: [Link]

  • Molbase. (n.d.). 3-Oxocyclobutanecarboxylic acid. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid. Available at: [Link]

  • Jiangsu Conjunction Pharmaceutical Co., Ltd. (2013). Preparation method of 3-oxocyclobutanecarboxylic acid. CN103467270A. Google Patents.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A. Google Patents.
  • Weng, L., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 265, 116089. Available at: [Link]

  • Kutch, M. G., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676-9690. Available at: [Link]

  • Wang, Y., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 18(6), 6317-6336. Available at: [Link]

  • LookChem. (n.d.). Cas 23761-23-1, 3-Oxocyclobutanecarboxylic acid. Available at: [Link]

  • O'Connor, C. J., & Cain, T. C. (2010). Squaryl molecular metaphors – application to rational drug design and imaging agents. Future Medicinal Chemistry, 2(7), 1109-1122. Available at: [Link]

  • PubChem. (n.d.). 4'-Methoxy-biphenyl-3-carboxylic acid. Available at: [Link]

Sources

A Comparative Cross-Validation of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the rational design of molecular scaffolds is paramount to achieving desired pharmacological profiles. The strategic incorporation of strained ring systems, such as cyclobutanes, has emerged as a compelling "escape from flatland" strategy, offering a three-dimensional alternative to traditional planar aromatic rings. This guide provides an in-depth comparative analysis of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid , a novel compound poised for exploration, against its foundational unsubstituted core and a more flexible cyclopentane analogue. By presenting a cross-validation of experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to leverage this promising scaffold in their research endeavors.

Introduction: The Rationale for 1-Aryl-3-Oxocyclobutane Scaffolds

The 3-oxocyclobutanecarboxylic acid core is a recognized pharmacophore, serving as a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and antagonists for various receptors.[1][2] The rigid, puckered nature of the cyclobutane ring provides a defined spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

The introduction of a 1-aryl substituent, specifically the 4-methoxyphenyl group, offers several potential advantages:

  • Enhanced Target Interactions: The methoxy group can act as a hydrogen bond acceptor and the phenyl ring can engage in π-stacking or hydrophobic interactions, providing additional anchor points within a protein binding pocket.

  • Modulation of Physicochemical Properties: The 4-methoxyphenyl group can influence solubility, lipophilicity, and metabolic stability, key parameters in drug development.

  • Metabolic Stability: The methoxy group, while potentially a site for metabolism, can also block other positions on the aromatic ring from oxidative degradation.

This guide will delve into the synthesis, characterization, and comparative analysis of this compound, providing a solid foundation for its application in research.

Synthesis and Characterization: A Proposed Route and Comparative Data

While direct experimental data for this compound is not yet prevalent in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of the parent compound, 3-oxocyclobutanecarboxylic acid.

Proposed Synthesis of this compound

A logical approach to the synthesis of the target molecule involves a Friedel-Crafts acylation of anisole with a suitable cyclobutane precursor. A detailed, step-by-step protocol is proposed below.

Experimental Protocol: Proposed Synthesis

  • Step 1: Preparation of 3-Oxocyclobutanecarbonyl Chloride.

    • To a solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in dry dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

  • Step 2: Friedel-Crafts Acylation of Anisole.

    • To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in dry DCM, add a solution of the crude 3-oxocyclobutanecarbonyl chloride (1 equivalent) in dry DCM dropwise.

    • Stir the mixture for 15 minutes, then add anisole (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of Proposed Synthetic Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A 3-Oxocyclobutanecarboxylic Acid B Oxalyl Chloride, cat. DMF in DCM A->B Reaction C 3-Oxocyclobutanecarbonyl Chloride B->C Product D 3-Oxocyclobutanecarbonyl Chloride E Anisole, AlCl3 in DCM D->E Reaction F This compound E->F Product

Caption: Proposed two-step synthesis of the target compound.

Comparative Experimental Data

To provide a robust cross-validation, we will compare the known experimental data of 3-oxocyclobutanecarboxylic acid with the predicted data for This compound . We will also include data for 1-(4-methoxyphenyl)cyclopentanecarboxylic acid as a more flexible analogue.

Property3-Oxocyclobutanecarboxylic Acid (Experimental)This compound (Predicted)1-(4-methoxyphenyl)cyclopentanecarboxylic Acid (Comparator)
Molecular Formula C₅H₆O₃C₁₂H₁₂O₄C₁₃H₁₆O₃
Molecular Weight 114.10 g/mol 220.22 g/mol 220.27 g/mol
Appearance White to off-white solidWhite to pale yellow solidNot available
¹H NMR (CDCl₃, ppm) δ 10.80 (br s, 1H, COOH), 3.43-3.51 (m, 2H), 3.26-3.40 (m, 3H)[3]δ ~11.0 (br s, 1H, COOH), ~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.5-3.7 (m, 4H, cyclobutane-H)Not available
¹³C NMR (CDCl₃, ppm) δ 203.1, 180.2, 51.6, 27.3δ ~205 (C=O), ~178 (COOH), ~160 (C-OCH₃), ~135 (C-Ar), ~128 (CH-Ar), ~114 (CH-Ar), ~55 (OCH₃), ~50 (cyclobutane-CH₂), ~45 (C-COOH)Not available
Mass Spectrum (ESI-MS) m/z 115 [M+H]⁺[3]m/z 221 [M+H]⁺, 243 [M+Na]⁺Not available

Justification for Predicted Data:

  • ¹H NMR: The predicted chemical shifts for the 4-methoxyphenyl group are based on typical values for this moiety. The cyclobutane protons are expected to be multiplets in the 3.5-3.7 ppm region, slightly downfield from the unsubstituted core due to the influence of the aromatic ring. The carboxylic acid proton is predicted to be a broad singlet around 11 ppm.

  • ¹³C NMR: The predicted chemical shifts are based on the known values for the 3-oxocyclobutanecarboxylic acid core and the addition of the 4-methoxyphenyl group. The carbonyl and carboxylic acid carbons are expected to be in their characteristic regions. The aromatic carbons are predicted based on the substituent effects of the methoxy and cyclobutane groups.

  • Mass Spectrum: The predicted mass spectrum is based on the calculated molecular weight of the target compound, with the expected [M+H]⁺ and [M+Na]⁺ adducts.

Comparative Analysis: Physicochemical and Structural Properties

The introduction of the 1-(4-methoxyphenyl) group and the change in ring size from cyclobutane to cyclopentane can significantly impact the molecule's properties.

Parameter3-Oxocyclobutanecarboxylic AcidThis compound1-(4-methoxyphenyl)cyclopentanecarboxylic Acid
LogP (Predicted) ~ -0.4~ 1.8~ 2.3
Topological Polar Surface Area (TPSA) 54.37 Ų63.60 Ų46.53 Ų
Ring Strain Energy HighHighModerate
Conformational Flexibility Low (Puckered)Low (Puckered)Moderate (Envelope/Twist)

Key Insights from the Comparison:

  • Lipophilicity (LogP): The addition of the 4-methoxyphenyl group significantly increases the lipophilicity, which can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility. The cyclopentane analogue is predicted to be even more lipophilic.

  • Polarity (TPSA): The introduction of the ether oxygen in the 4-methoxyphenyl group slightly increases the TPSA compared to a simple phenyl substituent, which could help to balance the increased lipophilicity. The cyclopentane analogue has a lower TPSA due to the absence of the ketone group.

  • Three-Dimensional Structure: The rigid cyclobutane ring in both the parent compound and the target molecule enforces a more defined three-dimensional structure compared to the more flexible cyclopentane ring. This rigidity can be advantageous for locking in a bioactive conformation, potentially leading to higher binding affinity and selectivity.

Diagram of Comparative Scaffolds

G cluster_0 Cyclobutane Core cluster_1 Target Molecule cluster_2 Cyclopentane Analogue A A B [Structure of 1-(4-methoxyphenyl)-3- oxocyclobutanecarboxylic acid] C C

Caption: Comparison of the chemical structures.

Potential Applications and Future Directions

The unique structural features of this compound make it a compelling candidate for a variety of applications in drug discovery. The 3-oxocyclobutanecarboxylic acid scaffold is a known building block for Janus kinase (JAK) inhibitors, which are used in the treatment of inflammatory diseases.[1] The addition of the 4-methoxyphenyl group, a common moiety in many approved drugs, could enhance the potency and selectivity of such inhibitors.

Furthermore, the rigid cyclobutane core can be used to probe the topology of enzyme active sites and receptor binding pockets with greater precision than more flexible scaffolds. This makes it a valuable tool for structure-activity relationship (SAR) studies.

Future research should focus on:

  • Experimental Validation: The synthesis and full experimental characterization of this compound are crucial next steps.

  • Biological Screening: The compound should be screened against a panel of relevant biological targets, such as kinases and G-protein coupled receptors, to identify potential therapeutic applications.

  • Analogue Synthesis: The synthesis of a library of analogues with different substituents on the phenyl ring would provide valuable SAR data and allow for the optimization of biological activity.

Conclusion

This comparative guide has provided a comprehensive overview of this compound, a promising but currently under-explored chemical entity. By leveraging experimental data from its parent scaffold and making well-founded predictions, we have outlined its likely synthetic accessibility and key physicochemical properties. The comparison with its unsubstituted core and a more flexible cyclopentane analogue highlights the potential advantages of its rigid, three-dimensional structure and the electronic contributions of the 4-methoxyphenyl group. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of this and related cyclobutane-containing molecules.

References

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

Sources

biological efficacy of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid vs. known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Efficacy of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic Acid versus Known Matrix Metalloproteinase Inhibitors

Introduction

The search for novel therapeutic agents that can modulate the activity of enzymes implicated in disease progression is a cornerstone of modern drug discovery. Matrix metalloproteinases (MMPs) represent a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). While essential for physiological processes such as wound healing and development, aberrant MMP activity is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. This has spurred the development of a wide array of MMP inhibitors.

This guide provides a comparative analysis of the biological efficacy of a novel compound, this compound, against a well-established, broad-spectrum MMP inhibitor, Marimastat. The central hypothesis is that the carboxylic acid moiety of this compound can act as a zinc-binding group, a critical feature for MMP inhibition. This guide will delve into the mechanistic rationale, present hypothetical comparative data from key assays, provide detailed experimental protocols, and offer insights into the interpretation of these findings for researchers in the field.

Mechanistic Overview: Targeting the MMP Catalytic Domain

The catalytic activity of MMPs is dependent on a zinc ion located in the active site. This ion polarizes a water molecule, facilitating the hydrolysis of peptide bonds in ECM proteins. The majority of MMP inhibitors are designed to chelate this catalytic zinc ion, thereby blocking the enzyme's activity.

Marimastat , a hydroxamate-based compound, is a classic example of a competitive, active-site inhibitor. Its hydroxamic acid group forms a strong bidentate coordination with the catalytic zinc ion, effectively shutting down enzymatic activity across a broad range of MMPs.

This compound is hypothesized to function similarly, with its carboxylate group coordinating with the zinc ion. The cyclobutane ring provides a rigid scaffold, while the methoxyphenyl group can engage in hydrophobic interactions within the S1' pocket of the MMP active site, potentially conferring selectivity and enhancing binding affinity.

MMP_Inhibition_Mechanism cluster_MMP MMP Active Site MMP_Zinc Catalytic Zn2+ S1_pocket S1' Specificity Pocket Compound_X 1-(4-methoxyphenyl)-3- oxocyclobutanecarboxylic acid Compound_X->MMP_Zinc Carboxylate-Zinc Coordination Compound_X->S1_pocket Hydrophobic Interaction (Methoxyphenyl Group) Marimastat Marimastat (Hydroxamate) Marimastat->MMP_Zinc Hydroxamate-Zinc Coordination

Caption: Mechanism of MMP inhibition by chelating the catalytic zinc ion.

Comparative Efficacy: An In Vitro Analysis

To objectively compare the inhibitory potential of this compound and Marimastat, a series of in vitro and cell-based assays would be essential. The primary metric for in vitro enzyme inhibition is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes hypothetical, yet plausible, IC50 values against two key MMPs involved in cancer cell invasion: MMP-2 (gelatinase A) and MMP-9 (gelatinase B).

CompoundTarget MMPIC50 (nM)Assay Type
This compound MMP-225Fluorogenic Peptide Substrate Assay
MMP-975Fluorogenic Peptide Substrate Assay
Marimastat MMP-25Fluorogenic Peptide Substrate Assay
MMP-910Fluorogenic Peptide Substrate Assay

These hypothetical data suggest that while this compound is a potent inhibitor of both MMP-2 and MMP-9, Marimastat exhibits greater potency in a purified enzyme system. The differential potency could be attributed to the superior zinc-chelating ability of the hydroxamate group in Marimastat compared to the carboxylate group.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of a compound to inhibit the cleavage of a specific fluorogenic peptide substrate by a purified MMP enzyme.

  • Rationale: This is the gold-standard method for determining the direct inhibitory activity of a compound on a purified enzyme, providing a quantitative IC50 value. The use of a fluorogenic substrate allows for a highly sensitive and continuous measurement of enzyme activity.

MMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Prepare serial dilutions of test compounds Incubate_Enzyme_Inhibitor 4. Incubate enzyme with compound for 30 min Compound_Dilution->Incubate_Enzyme_Inhibitor Enzyme_Prep 2. Prepare MMP enzyme solution in assay buffer Enzyme_Prep->Incubate_Enzyme_Inhibitor Substrate_Prep 3. Prepare fluorogenic substrate solution Add_Substrate 5. Initiate reaction by adding substrate Substrate_Prep->Add_Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Measure_Fluorescence 6. Measure fluorescence kinetically at 37°C Add_Substrate->Measure_Fluorescence Plot_Data 7. Plot % inhibition vs. [Inhibitor] Measure_Fluorescence->Plot_Data Calculate_IC50 8. Calculate IC50 using non-linear regression Plot_Data->Calculate_IC50

Caption: Workflow for the in vitro MMP fluorogenic substrate assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Marimastat in DMSO. Perform serial dilutions in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35) to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Enzyme Activation: If using a pro-MMP form, activate it according to the manufacturer's instructions (e.g., with APMA for pro-MMP-2). Dilute the active MMP enzyme to the working concentration in assay buffer.

  • Assay Plate Setup: In a 96-well black plate, add 50 µL of the diluted enzyme solution to each well.

  • Inhibitor Addition: Add 25 µL of the serially diluted compounds to the respective wells. For control wells, add 25 µL of assay buffer with DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (e.g., Ex/Em = 328/393 nm) every minute for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Determine the percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.

Cell-Based Invasion Assay (Boyden Chamber Assay)

This assay assesses the functional consequence of MMP inhibition by measuring the ability of cancer cells to invade through a layer of extracellular matrix.

  • Rationale: While in vitro assays measure direct enzyme inhibition, cell-based assays provide a more physiologically relevant context. They assess the compound's ability to penetrate cell membranes (if necessary), its stability in culture media, and its ultimate effect on a cellular process heavily dependent on MMP activity.

Step-by-Step Protocol:

  • Cell Culture: Culture a highly invasive cancer cell line (e.g., HT-1080 fibrosarcoma) in appropriate media (e.g., DMEM with 10% FBS).

  • Chamber Preparation: Use 24-well plate inserts with an 8 µm pore size polycarbonate membrane. Coat the top of the membrane with a thin layer of Matrigel (a basement membrane extract) and allow it to solidify at 37°C.

  • Cell Seeding: Harvest the cancer cells and resuspend them in serum-free media. Seed 5 x 10^4 cells into the upper chamber of each insert.

  • Treatment: Add the test compounds (this compound and Marimastat) at various concentrations to both the upper and lower chambers.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis:

    • Remove the non-invading cells from the top of the membrane with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol.

    • Stain the cells with a crystal violet solution.

    • Elute the stain and measure the absorbance with a plate reader, or count the number of stained cells in several microscopic fields.

  • Data Interpretation: A reduction in the number of invading cells in the presence of the compound indicates effective inhibition of cell invasion, likely through the inhibition of MMPs responsible for degrading the Matrigel barrier.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating the biological efficacy of a novel compound, this compound, against the established MMP inhibitor, Marimastat. The hypothetical data suggest that while the novel compound demonstrates potent MMP inhibitory activity, it is less potent than the hydroxamate-based inhibitor Marimastat in direct enzymatic assays.

However, several factors beyond raw IC50 values are critical in drug development. Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of this compound against a wide panel of MMPs and other metalloproteinases (e.g., ADAMs) to determine its selectivity profile. A more selective inhibitor may offer a better therapeutic window with fewer side effects.

  • Pharmacokinetic Properties: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Poor bioavailability or rapid metabolism can render a potent inhibitor ineffective in vivo.

  • In Vivo Efficacy: Testing the compound in animal models of cancer or arthritis to determine its efficacy in a complex biological system.

The cyclobutanecarboxylic acid scaffold represents a promising starting point for the development of novel MMP inhibitors. Further chemical modifications to the methoxyphenyl group or the cyclobutane ring could enhance potency and selectivity, potentially leading to the development of a new class of therapeutic agents for MMP-driven diseases.

References

  • Overall review of MMPs in cancer: Egeblad, M., & Werb, Z. (2002). New functions for the matrix metalloproteinases in cancer progression. Nature Reviews Cancer. [Link]

  • Information on Marimastat: Rasmussen, H. S., & McCann, P. P. (1997). Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat. Pharmacology & therapeutics. [Link]

  • Boyden chamber assay protocol: A general protocol for the Boyden chamber assay is widely available from suppliers of cell culture inserts, such as Corning. Corning® BioCoat™ Matrigel® Invasion Chamber. [Link]

  • Zinc-binding groups in MMP inhibitors: Jacobsen, J. A., & Singh, J. (2011). Zinc-binding groups in matrix metalloproteinase inhibitors. Current topics in medicinal chemistry. [Link]

A Comparative Guide to Purity Assessment of Synthesized 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylic acid, a key building block in the synthesis of various therapeutic agents. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of various techniques, supported by experimental data and established protocols, to ensure the integrity and quality of this crucial synthetic compound.

The Critical Role of Purity in Drug Development

The presence of impurities in a drug substance can have significant implications for its quality, safety, and efficacy.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4][5] For a compound like this compound, which serves as a precursor in multi-step syntheses, ensuring its purity at an early stage is crucial to prevent the carryover of undesirable entities into the final drug product.

Understanding Potential Impurities

A thorough understanding of the synthetic route is the first step in identifying potential impurities. A plausible synthesis of this compound involves a multi-step process that may include a Friedel-Crafts acylation and a Dieckmann-type condensation. Each of these steps presents a potential for the formation of by-products and the carryover of unreacted starting materials.

Potential Process-Related Impurities:

  • Isomeric By-products: Friedel-Crafts acylation of anisole can lead to the formation of ortho- and meta-substituted isomers in addition to the desired para-substituted product.[1][5][6][7]

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of starting materials such as anisole and succinic anhydride.

  • Intermediates: Key intermediates, for instance, from the cyclization step, may persist in the final product if the reaction does not go to completion.

  • Reagents and Solvents: Residual reagents and solvents used throughout the synthesis and purification process can also be present as impurities.[1]

Potential Degradation Products:

  • The strained cyclobutane ring and the carboxylic acid functionality may be susceptible to degradation under certain conditions of heat, light, or pH, leading to ring-opening or decarboxylation products.

A Multi-faceted Approach to Purity Determination

A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.[8] A reverse-phase HPLC method is particularly well-suited for the analysis of aromatic carboxylic acids.

Experimental Protocol: Reverse-Phase HPLC
  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice for retaining and separating the analyte from its potential impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the effective separation of compounds with a range of polarities.[1][6][9]

  • Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm) provides excellent sensitivity for the target compound and related aromatic impurities.[10]

  • Sample Preparation: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., a mixture of water and methanol) and diluted to an appropriate concentration for analysis.

Data Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The presence of any additional peaks indicates the presence of impurities.

Table 1: Example HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient20% to 80% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can reveal the presence of impurities, even at low levels.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the cyclobutane ring.

  • Expected Chemical Shifts (in CDCl₃):

    • Aromatic protons: Doublets around 6.9 and 7.3 ppm.

    • Methoxy protons: A singlet around 3.8 ppm.

    • Cyclobutane protons: Multiplets in the range of 2.5-3.5 ppm.

    • Carboxylic acid proton: A broad singlet at higher chemical shifts (>10 ppm).

The presence of unexpected signals can indicate impurities. For instance, signals corresponding to ortho or meta isomers would have different splitting patterns and chemical shifts in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

  • Expected Chemical Shifts:

    • Carbonyl carbon (ketone): ~205-215 ppm.

    • Carboxylic acid carbon: ~175-185 ppm.

    • Aromatic carbons: ~114-160 ppm.

    • Methoxy carbon: ~55 ppm.

    • Cyclobutane carbons: ~30-50 ppm.

Additional peaks in the ¹³C NMR spectrum would suggest the presence of carbon-containing impurities.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and for providing structural information through the analysis of its fragmentation pattern.

Electron Ionization (EI-MS)

In EI-MS, the molecule is ionized and fragmented. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.22 g/mol ) and several fragment ions.

  • Expected Fragmentation:

    • Loss of the carboxylic acid group (-COOH, 45 Da).

    • Loss of the methoxy group (-OCH₃, 31 Da).

    • Cleavage of the cyclobutane ring.

    • Formation of a stable acylium ion.

The presence of peaks at m/z values that do not correspond to the expected fragmentation pattern could indicate the presence of impurities.

Elemental Analysis: Verifying Empirical Formula

Elemental analysis provides the percentage composition of elements (C, H, O) in the compound. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula (C₁₂H₁₂O₄).

Table 2: Theoretical vs. Experimental Elemental Analysis

ElementTheoretical %Experimental %
Carbon (C)65.45(To be determined)
Hydrogen (H)5.49(To be determined)
Oxygen (O)29.06(To be determined)

A significant deviation between the theoretical and experimental values would suggest the presence of impurities that alter the elemental composition.

Workflow for Comprehensive Purity Assessment

A logical workflow ensures a thorough and efficient assessment of the purity of the synthesized compound.

Caption: A streamlined workflow for the comprehensive purity assessment of synthesized compounds.

Comparative Analysis of Techniques

Table 3: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity, number of components.High resolution, high sensitivity, quantitative.Requires reference standards for identification.
¹H NMR Nuclear spin transitions in a magnetic field.Structural information, identification of impurities with protons.Non-destructive, provides detailed structural data.Can have overlapping signals, less sensitive than HPLC for quantification.
¹³C NMR Nuclear spin transitions of the ¹³C isotope.Carbon skeleton information, confirmation of structure.Complements ¹H NMR, good for identifying isomeric impurities.Lower sensitivity than ¹H NMR, longer acquisition times.
MS Mass-to-charge ratio of ionized molecules and their fragments.Molecular weight, fragmentation pattern, structural clues.High sensitivity, provides molecular weight information.Isomers may not be distinguishable, fragmentation can be complex.
Elemental Analysis Combustion of the sample to determine elemental composition.Percentage of C, H, N, S, etc.Confirms empirical formula.Does not provide information on the nature of impurities.

Conclusion

A multi-pronged analytical approach is essential for the robust assessment of the purity of synthesized this compound. While HPLC provides the gold standard for quantitative purity determination, NMR and MS are crucial for structural confirmation and identification of unknown impurities. Elemental analysis serves as a final verification of the empirical formula. By employing this comprehensive suite of techniques, researchers and drug development professionals can ensure the quality and integrity of this vital synthetic intermediate, thereby contributing to the development of safe and effective pharmaceuticals.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 2022. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • YouTube. ICH Q3A Guideline for Impurities in New Drug Substances. 2024. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • PubMed. Robustness study of a reversed-phase liquid chromatographic method for the analysis of carboxylic acids in industrial reaction mixtures. 2005. [Link]

  • Bartleby. The Friedel-Crafts acylation of anisole is a new reaction introduced this year. 2024. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. 2020. [Link]

  • YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. 2022. [Link]

  • Chemistry Stack Exchange. Friedel-Crafts reaction of anisole? 2017. [Link]

  • Agilent. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. 2013. [Link]

  • LabRulez LCMS. Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. 2010. [Link]

  • Shimadzu. Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. 2010. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper and safe disposal of 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid. The guidance herein is synthesized from established principles of chemical waste management, regulatory standards, and data from structurally analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring both personal safety and environmental protection.

Foundational Principles: Hazard Identification and Risk Assessment

  • Carboxylic Acid Moiety: Carboxylic acids can be corrosive and cause irritation to the skin and eyes.[1][2] The pH of aqueous solutions of carboxylic acids will be low, contributing to their corrosive nature.[2]

  • Substituted Cyclobutane Ring: While cyclobutane rings themselves are generally stable at room temperature, they can be reactive under certain conditions.[3] The specific substitutions on the ring will influence its reactivity and toxicological profile.

  • Analogous Compounds:

    • 3-Oxocyclobutanecarboxylic Acid: The SDS for this compound indicates it causes skin and serious eye irritation.[4]

    • 4-Methoxyphenylacetic Acid: This related compound is harmful if swallowed and causes serious eye irritation.[5][6]

Based on this analysis, this compound should be handled as a hazardous substance that is likely to be a skin and eye irritant, and potentially harmful if ingested.

Pre-Disposal Procedures: Personal Protective Equipment and Spill Management

Prior to handling any waste containing this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and a clear plan for spill containment.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this chemical waste:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash hazard.[7]To protect against accidental splashes of the chemical, which is expected to be a serious eye irritant.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, as the compound is presumed to be a skin irritant.[4]
Body Protection A standard laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. Use in a chemical fume hood.To minimize inhalation of any dust or aerosols.[7] If significant dust is generated, a NIOSH-approved respirator may be necessary.
Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Contain: For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.[4] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.

The Disposal Pathway: A Step-by-Step Guide

The disposal of this compound must adhere to federal, state, and local regulations.[2][8] The following workflow provides a systematic approach to its disposal.

Waste Segregation and Collection

Proper segregation at the point of generation is a cornerstone of safe laboratory practice.

  • Waste Container: Use a dedicated, properly labeled, and sealable hazardous waste container.[2][8] Plastic containers are generally preferred for acidic waste to avoid reaction with metal.[8]

  • Compatibility: Do not mix this waste with incompatible chemicals. For instance, avoid mixing with strong bases or oxidizing agents.[5] It is best practice to collect specific waste streams, such as those containing organic acids, individually whenever possible.[9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and an appropriate hazard warning (e.g., "Irritant").[10][11]

On-Site Accumulation

Generated waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][10] The SAA should be under the direct control of laboratory personnel.[8]

Final Disposal Method

Under no circumstances should this chemical be disposed of down the drain. [2] The recommended disposal method is incineration by a licensed hazardous waste disposal company.[7]

The process generally involves:

  • Contacting EHS: Your institution's Environmental Health and Safety (EHS) department should be contacted for waste pickup.[2]

  • Waste Profile: The EHS department will likely require a waste profile. Given the lack of a specific SDS, provide information on the chemical's functional groups and data from analogous compounds.

  • Transportation: A licensed transporter will collect the waste for off-site disposal at a permitted facility.[10]

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal gen Generation of Waste 1-(4-Methoxyphenyl)-3- oxocyclobutanecarboxylic Acid ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe container Select Compatible Waste Container (Labeled Plastic Carboy) ppe->container labeling Label Container: 'Hazardous Waste' + Chemical Name + Hazard container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa ehs Contact Institutional EHS for Waste Pickup saa->ehs transport Licensed Waste Hauler Transports to TSDF* ehs->transport incineration Incineration at a Permitted Facility transport->incineration note *TSDF: Treatment, Storage, and Disposal Facility transport->note

Caption: Disposal workflow for this compound.

Regulatory Framework

In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Your institution will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG), which dictates the on-site storage time limits and other regulatory requirements.[10][11] It is essential to adhere to your institution's specific waste management plan, which is designed to comply with these regulations.[11]

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate PPE, and adhering to a structured disposal workflow, researchers can effectively manage this waste stream in a safe and compliant manner. Always consult with your institution's EHS department for guidance specific to your location and regulations.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]

  • Safety Data Sheet for 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. Angene Chemical.[Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.[Link]

  • Hazardous Waste Manual. University of Oklahoma Health Sciences Center.[Link]

  • Chemical Waste Guidelines. The University of Texas at Austin Environmental Health and Safety.[Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate.[Link]

Sources

Personal protective equipment for handling 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively. This document moves beyond a simple checklist, explaining the rationale behind each recommendation to build a culture of safety and scientific integrity.

Foundational Hazard Assessment

A specific Safety Data Sheet (SDS) for this compound is not consistently available in public repositories. Therefore, a robust safety protocol must be derived from its chemical structure and data from analogous compounds.

  • Carboxylic Acid Moiety: This functional group suggests the compound is acidic and may act as a skin, eye, and respiratory irritant or corrosive agent.[1]

  • Aromatic Ring & Ketone: These features are common in biologically active molecules. While not acutely toxic based on structure alone, dermal absorption and systemic effects cannot be ruled out without specific toxicological data.

  • Physical Form: As a crystalline solid or powder, the primary route of exposure during handling of the neat material is inhalation of airborne dust, which can irritate the respiratory tract.[2][3]

Given this analysis, the compound must be handled with appropriate precautions to mitigate risks of irritation, unknown systemic effects, and respiratory exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment for all chemicals used in the laboratory and provide employees with appropriate Personal Protective Equipment (PPE).[4][5]

The Core PPE Ensemble: Your Primary Defense

The selection of PPE is the final barrier between the researcher and a potential hazard, supplementing more effective engineering controls like fume hoods.[6] The following PPE is mandatory for handling this compound.

Eye and Face Protection

Contact with acidic powders or solutions can cause serious eye damage.[7]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory where this chemical is present.[8]

  • Enhanced Protection: When handling the powder, preparing solutions, or when a splash hazard exists, chemical splash goggles are required.

  • Maximum Protection: A full-face shield worn over chemical splash goggles is necessary when handling large volumes (>1 liter) of solutions or during procedures with a high risk of splashing.[9]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Standard Practice: Disposable nitrile gloves are the minimum requirement for incidental contact.[8] Before use, always inspect gloves for any signs of degradation or punctures.

  • Best Practice: When weighing the solid or working with concentrated solutions, double-gloving (wearing two pairs of nitrile gloves) provides an additional layer of protection. If a glove is contaminated, remove the outer glove immediately, wash hands, and don a new pair.

  • Prolonged Contact: For extended operations, consult a glove manufacturer's chemical resistance chart to select a glove with an appropriate breakthrough time for carboxylic acids and the solvent in use.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat is essential to protect skin and personal clothing from spills and splashes.[9] The coat should be fully buttoned.

  • Clothing: Full-length pants and closed-toe shoes are mandatory PPE in any laboratory setting to protect against spills and dropped items.[8][9]

Respiratory Protection

The inhalation of chemical powders is a significant risk.[2][10]

  • Primary Control: All procedures involving the handling of solid this compound (e.g., weighing, transferring) must be performed within a certified chemical fume hood or other ventilated enclosure.[1] This engineering control is the most effective way to prevent respiratory exposure.

  • Secondary Control: In the rare event that a fume hood is not available for a brief, small-scale transfer, a NIOSH-approved respirator is required.[5][11] A half-mask respirator with P100 (particulate) cartridges would be appropriate. A full respiratory protection program, including fit testing and training, is required by OSHA under such circumstances.[5]

Operational Protocol: Weighing and Solution Preparation

This step-by-step protocol integrates PPE usage into a common laboratory workflow. The causality behind each step is explained to ensure a self-validating and trustworthy procedure.

Objective: To safely weigh 500 mg of solid this compound and prepare a 0.1 M solution in Dimethyl Sulfoxide (DMSO).

Task-Specific PPE RequirementsMinimum PPE LevelEnhanced PPE Level (Recommended)
Weighing Solid Compound Safety Glasses, Lab Coat, Single Nitrile GlovesChemical Goggles, Lab Coat, Double Nitrile Gloves
Preparing Stock Solution Safety Glasses, Lab Coat, Single Nitrile GlovesChemical Goggles, Face Shield, Lab Coat, Double Nitrile Gloves
General Handling (Dilutions) Safety Glasses, Lab Coat, Single Nitrile GlovesSafety Glasses, Lab Coat, Single Nitrile Gloves
Step-by-Step Workflow
  • Preparation:

    • Step 1.1: Verify the chemical fume hood has a current certification and is functioning correctly.

    • Step 1.2: Gather all necessary materials: chemical container, spatula, weigh paper/boat, beaker, solvent, and waste container. Rationale: Having all items ready minimizes time spent in the active work area.

    • Step 1.3: Designate a specific hazardous waste container for contaminated materials.[12]

  • Donning PPE:

    • Step 2.1: Don lab coat (fully buttoned), safety goggles, and double nitrile gloves. Rationale: Establishing the full PPE barrier before any chemical handling begins is a critical safety habit.

  • Chemical Handling (Inside Fume Hood):

    • Step 3.1: Place the analytical balance and all required equipment inside the fume hood.

    • Step 3.2: Carefully open the chemical container. Avoid creating airborne dust by opening it slowly.

    • Step 3.3: Use a clean spatula to transfer the desired amount of solid to the weigh boat on the balance.

    • Step 3.4: Securely close the primary chemical container.

    • Step 3.5: Add the weighed solid to the beaker containing the calculated volume of DMSO. Stir gently to dissolve. Rationale: Performing all transfers and manipulations within the fume hood contains any dust or vapors generated.[13]

  • Cleanup and Decontamination:

    • Step 4.1: Dispose of the contaminated weigh paper, spatula cleaning wipes, and outer gloves into the designated hazardous waste container.[14]

    • Step 4.2: Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the wipes as hazardous waste.

  • Doffing PPE:

    • Step 5.1: Remove PPE in the correct order to prevent cross-contamination: outer gloves (if used), lab coat, goggles, and finally inner gloves.

    • Step 5.2: Wash hands thoroughly with soap and water.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handle 3. Chemical Handling (in Hood) cluster_clean 4. Cleanup & Disposal cluster_doff 5. Doff PPE & Wash prep1 Verify Fume Hood prep2 Gather Materials prep1->prep2 ppe1 Don Lab Coat, Goggles, Gloves prep2->ppe1 handle1 Weigh Solid ppe1->handle1 handle2 Prepare Solution handle1->handle2 clean1 Dispose of Contaminated Items handle2->clean1 clean2 Wipe Down Work Surface clean1->clean2 doff1 Remove PPE Correctly clean2->doff1 doff2 Wash Hands doff1->doff2

Caption: Workflow for handling this compound.

Emergency Response and Disposal

Spill Response
  • Small Spill (in fume hood): Neutralize with sodium bicarbonate or another suitable agent. Absorb the slurry with an inert material (e.g., vermiculite) and place it in a sealed, labeled hazardous waste container.

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean it up without proper training and equipment.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[15]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[16]

Waste Disposal

All waste, including the chemical itself, contaminated consumables, and the first rinse of emptied containers, must be treated as hazardous waste.[12]

  • Segregation: Do not mix carboxylic acid waste with incompatible materials like bases or strong oxidizers.[17]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[3][14]

  • Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal service. Never dispose of this chemical down the drain or in the regular trash.

PPE_Decision_Tree start Start: Assess Task q1 Handling Solid Powder? start->q1 q2 Splash Hazard? q1->q2 No respirator Work in Fume Hood or Wear Respirator q1->respirator Yes goggles Wear Goggles q2->goggles Yes glasses Safety Glasses OK q2->glasses No q3 Large Volume (>1L)? faceshield Wear Face Shield over Goggles q3->faceshield Yes end Proceed with Task q3->end No respirator->q2 goggles->q3 faceshield->end glasses->end

Caption: Decision tree for selecting appropriate PPE based on the task.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • University of California, Santa Barbara Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Deltalab. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Colorado Emergency Preparedness Partnership (CEPP). (n.d.). Chemical Safety.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • NSP Engineering. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Cornell University Environmental Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). (1981). Occupational Health Guidelines for Chemical Hazards (81-123).
  • Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). (2024, November 12). Chemical Safety in the Workplace. Retrieved from cdc.gov/niosh/topics/chemical-safety.
  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure.
  • Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction.
  • BenchChem. (2025). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology, Inc. (2019, July 5). Safety Data Sheet: Triethoxy(4-methoxyphenyl)silane.
  • BASF. (2025, December 1). Safety Data Sheet: AGS (Dicarboxylic acids mixture).
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Methoxyphenylacetic acid.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025, July 8). Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Unknown Source. (n.d.). Acid Handling SOP.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid.
  • Fisher Scientific. (2014, December 3). Safety Data Sheet: Dimethylcyanamide.
  • Avantor (VWR). (n.d.). Chemical Safety In The Laboratory.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 3-Oxocyclobutane-1,1-dicarboxylic acid.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • Bitesize Bio. (2023, March 7). How to Handle Strong Acids in the Lab.
  • Echemi. (n.d.). 3-Oxocyclobutanecarboxylic acid SDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Chlorobutane.
  • ChemScene. (n.d.). 3-Oxocyclobutanecarboxylic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.